molecular formula C12H22Na2O5S B1629117 Disodium 2-sulfolaurate CAS No. 38841-48-4

Disodium 2-sulfolaurate

Cat. No.: B1629117
CAS No.: 38841-48-4
M. Wt: 324.35 g/mol
InChI Key: KKGXXVNMUUFEDZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 2-sulfolaurate (SFA) is an innovative, sustainable anionic surfactant derived from natural raw materials, making it a subject of interest for research in green chemistry and environmentally friendly formulations . Its primary functions are cleansing and surface-active properties, which are leveraged in the study of rinse-off applications such as shampoos, shower gels, and liquid soaps . Researchers value its excellent foaming and detergency performance, which is optimally expressed when combined with co-surfactants like Cocamidopropyl Betaine (CAPB) and Alkyl Polyglucosides (APG) . This tunable surfactant system (SFA/CAPB/APG) allows for the exploration of a wide range of formulation parameters, including clarity, foam performance, and viscosity . A key area of investigation is its application in micellar extraction, where its amphiphilic nature enables the solubilization of hydrophobic bioactive compounds from plant matrices, facilitating the development of cosmetics enriched with natural ingredients . From a safety and environmental perspective, this compound is characterized by high biodegradability and a favorable toxicological profile, aligning with the growing demand for sustainable and mild surfactant solutions in personal care and detergent research . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic use.

Properties

CAS No.

38841-48-4

Molecular Formula

C12H22Na2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

disodium;2-sulfonatododecanoate

InChI

InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

KKGXXVNMUUFEDZ-UHFFFAOYSA-L

SMILES

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

38841-48-4

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Disodium 2-Sulfolaurate: A Comprehensive Technical Review of its Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) 2-sulfolaurate is an anionic surfactant valued for its mildness and effectiveness in a variety of personal care and cleaning products.[1][2] This technical guide provides an in-depth analysis of its chemical properties, molecular structure, and relevant experimental methodologies. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development and formulation.

Chemical and Physical Properties

Disodium 2-sulfolaurate is a white powder that is soluble in water.[1] It is known for its stability over a wide pH range and is biodegradable.[1] The following table summarizes its key quantitative properties.

PropertyValueSource
IUPAC Name disodium;2-sulfonatododecanoatePubChem[3]
Molecular Formula C₁₂H₂₂Na₂O₅SPubChem[3]
Molecular Weight 324.35 g/mol PubChem[3]
CAS Number 38841-48-4The Good Scents Company[4]
Appearance White powderArtekas Innovation[1]
Solubility Soluble in waterThe Good Scents Company[4]
Stability Stable over a wide pH rangeArtekas Innovation[1]

Molecular Structure

The molecular structure of this compound features a 12-carbon laurate backbone with a sulfonate group at the alpha position. This amphiphilic structure, with its hydrophobic fatty acid tail and hydrophilic sulfonate and carboxylate head groups, is responsible for its surfactant properties.

IdentifierStringSource
SMILES CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]PubChem[3]
InChI InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2PubChem[3]
Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Molecular structure of this compound.

Experimental Protocols

Synthesis of α-Sulfo Fatty Acid Esters

A common method for the synthesis of α-sulfo fatty acid esters involves the direct sulfonation of fatty acid esters using sulfur trioxide (SO₃).[5][6]

Generalized Protocol:

  • Sulfonation: The fatty acid methyl ester (e.g., methyl laurate) is reacted with gaseous SO₃, typically in a falling film reactor.[6] The reaction is highly exothermic and requires careful temperature control.

  • Digestion/Aging: The resulting sulfonic acid intermediate is aged to allow for the completion of the α-sulfonation reaction.

  • Neutralization: The acidic product is neutralized with an aqueous solution of a base, such as sodium hydroxide, to form the disodium salt.

  • Bleaching: A bleaching agent, such as hydrogen peroxide, may be used to improve the color of the final product.[6]

The following diagram illustrates the general workflow for the synthesis of α-sulfo fatty acid esters.

G cluster_0 Synthesis Workflow Fatty Acid Methyl Ester Fatty Acid Methyl Ester Sulfonation (SO3) Sulfonation (SO3) Fatty Acid Methyl Ester->Sulfonation (SO3) Aging Aging Sulfonation (SO3)->Aging Neutralization (NaOH) Neutralization (NaOH) Aging->Neutralization (NaOH) Bleaching (H2O2) Bleaching (H2O2) Neutralization (NaOH)->Bleaching (H2O2) This compound This compound Bleaching (H2O2)->this compound

Generalized synthesis workflow.
Determination of Aqueous Solubility

The solubility of anionic surfactants in water can be determined using various methods. A common approach involves preparing solutions of varying concentrations and identifying the point of maximum solubility, often through visual or instrumental analysis.

Generalized Protocol:

  • Stock Solution Preparation: A concentrated stock solution of this compound in deionized water is prepared.

  • Serial Dilutions: A series of dilutions are made from the stock solution to create a range of concentrations.

  • Equilibration: The solutions are allowed to equilibrate at a constant temperature, often with gentle agitation.

  • Analysis: The solubility can be determined by visual inspection for the highest concentration that remains a clear, homogenous solution. For more quantitative results, techniques like spectrophotometry can be used to measure the absorbance or turbidity of the solutions.[7] A sharp increase in turbidity can indicate that the solubility limit has been exceeded.

Characterization of Anionic Surfactants

A variety of analytical techniques can be employed to characterize the structure and purity of this compound.

  • Spectroscopy: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the molecular structure and identify functional groups.[8]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components in a surfactant mixture.[8]

  • Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation patterns of the surfactant.[8]

Biological Activity and Signaling Pathways

This compound is primarily used as a surfactant in cosmetic and cleaning products due to its ability to reduce surface tension and act as a cleansing agent.[2] Current scientific literature does not indicate any known role for this compound in biological signaling pathways. Its primary interaction with biological systems is at the surface level, for example, in the cleansing of skin and hair.[1] Toxicological data suggests a low potential for skin and eye irritation.[1]

Conclusion

This compound is a well-characterized anionic surfactant with a range of applications in the personal care and cleaning industries. Its chemical properties and molecular structure are well-understood, and established analytical methods are available for its characterization. While specific, proprietary experimental protocols may vary between manufacturers, the general principles of its synthesis and analysis are based on standard organic and analytical chemistry techniques. The lack of known involvement in biological signaling pathways underscores its primary function as a surface-active agent. This guide provides a foundational understanding of this compound for professionals engaged in research, development, and formulation.

References

An In-depth Technical Guide to the Mechanism of Action of Disodium 2-Sulfolaurate as an Anionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 2-sulfolaurate is an anionic surfactant belonging to the family of alpha-sulfo fatty acid esters. It is recognized for its mild properties and is utilized in a variety of personal care and cosmetic formulations.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its physicochemical properties, interaction with biological interfaces, and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and applying this versatile surfactant.

Physicochemical Properties of this compound

The performance of this compound as a surfactant is dictated by its molecular structure, which consists of a hydrophobic lauryl (C12) tail and a hydrophilic head containing both a sulfonate and a carboxylate group. This dual nature allows it to adsorb at interfaces and reduce surface tension.[3]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂Na₂O₅S[3]
Molecular Weight 324.35 g/mol [3]
Appearance White powder[2]
Solubility in Water (20 °C) ~6.3%[2]
Surface Tension (21 °C) ~24 mN/m[2]
Topological Polar Surface Area 106 Ų[3]

Core Mechanism of Action as an Anionic Surfactant

The fundamental mechanism of action of this compound is based on its amphiphilic nature, which drives its behavior in aqueous solutions and at interfaces.

Surface Tension Reduction and Micelle Formation

In an aqueous environment, individual this compound molecules (monomers) initially accumulate at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension.[5] As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, the CMC, it becomes energetically more favorable for the surfactant monomers to aggregate in the bulk solution, forming spherical structures called micelles.[6][7] In these micelles, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules.

Micelle_Formation cluster_monomers Surfactant Monomers in Bulk Solution cluster_micelle Micelle Structure m1 m2 m3 m4 m5 m6 label_cmc > Critical Micelle  Concentration (CMC) m7 m8 m9 m10 m11 m12 center h1 h1->center h2 h2->center h3 h3->center h4 h4->center h5 h5->center h6 h6->center h7 h7->center h8 h8->center h9 h9->center h10 h10->center h11 h11->center h12 h12->center

Diagram of micelle formation by an anionic surfactant.
Interaction with Biological Membranes

The interaction of this compound with biological membranes, such as the stratum corneum of the skin, is a key aspect of its mechanism of action and is relevant to both its efficacy in cleansing formulations and its potential for irritation. Anionic surfactants can interact with the lipid and protein components of the cell membrane.

The process can be conceptualized in the following stages:

  • Adsorption and Insertion of Monomers: Surfactant monomers can adsorb onto the surface of the lipid bilayer and insert their hydrophobic tails into the lipid core.

  • Disruption of Membrane Integrity: The insertion of surfactant molecules disrupts the ordered structure of the lipid bilayer, potentially leading to increased membrane fluidity and permeability.

  • Lipid Solubilization: At concentrations above the CMC, surfactant micelles can solubilize lipids and integral membrane proteins, leading to the disruption of the membrane structure.

Surfactant_Membrane_Interaction cluster_membrane Lipid Bilayer cluster_surfactant Surfactant Monomers p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 s1 s2 s2->p3 Insertion s3 s3->p6 Disruption s4

Interaction of anionic surfactant monomers with a lipid bilayer.

This compound is reported to be exceptionally mild with low skin and mucous membrane irritation potential.[8] This suggests that its interaction with biological membranes is less disruptive compared to more aggressive anionic surfactants.

Interaction with Proteins

Anionic surfactants can bind to proteins, primarily through electrostatic interactions between the negatively charged surfactant headgroup and positively charged amino acid residues, and hydrophobic interactions between the surfactant tail and nonpolar regions of the protein. This interaction can lead to conformational changes in the protein, and in some cases, denaturation. The mildness of this compound suggests a lower propensity for causing significant protein denaturation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include surface tension and conductivity measurements.

Method 1: Surface Tensiometry

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method) at a constant temperature.[9]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plateaus.[6] It is determined from the intersection of the two linear portions of the plot.

Method 2: Conductivity Measurement

  • Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the conductivity as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Assessment of Skin Irritation Potential

Principle: The skin irritation potential of a surfactant can be evaluated using in vitro reconstructed human epidermis (RhE) models.

Protocol: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™)

  • Culture the RhE tissues to the appropriate stage of differentiation according to the manufacturer's instructions.

  • Prepare a solution of this compound at the desired test concentration in a suitable vehicle (e.g., phosphate-buffered saline).

  • Apply a defined volume of the test solution to the surface of the RhE tissue.

  • Incubate the treated tissues for a specified period (e.g., 60 minutes).

  • After incubation, rinse the tissues thoroughly to remove the test substance.

  • Assess cell viability using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The reduction in cell viability compared to a negative control is used to classify the irritation potential.

Evaluation of Eye Irritation Potential

Principle: The potential for eye irritation can be assessed using in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) assay or the Reconstructed Human Cornea-like Epithelium (RhCE) test.

Protocol: Bovine Corneal Opacity and Permeability (BCOP) Assay

  • Obtain fresh bovine corneas from a local abattoir.

  • Mount the corneas in a specialized holder.

  • Apply the test substance (this compound solution) to the epithelial surface of the cornea for a defined exposure time.

  • Measure the opacity of the cornea using an opacitometer before and after treatment.

  • Measure the permeability of the cornea by quantifying the amount of a fluorescent marker (e.g., sodium fluorescein) that passes through the cornea.

  • The changes in opacity and permeability are used to calculate an in vitro irritation score.

Biodegradation

This compound is reported to be readily biodegradable.[1] The biodegradation of alpha-sulfo fatty acid esters generally proceeds via the cleavage of the ester bond followed by the degradation of the fatty acid and sulfonate moieties.

Biodegradation_Pathway DSL This compound Ester_Cleavage Ester Cleavage (Hydrolysis) DSL->Ester_Cleavage Products Lauric Acid Sulfonate + Methanol Ester_Cleavage->Products Degradation Further Degradation Products->Degradation End_Products CO2 + H2O + SO4²⁻ + Biomass Degradation->End_Products

Generalized biodegradation pathway for an alpha-sulfo fatty acid ester.

Conclusion

This compound functions as an effective anionic surfactant through its ability to reduce surface tension and form micelles. Its mechanism of action at biological interfaces, particularly the skin, is characterized by a mildness that makes it suitable for a wide range of personal care applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its properties and biological interactions. Further research to determine specific quantitative parameters, such as the CMC under various conditions, would provide a more complete understanding of its behavior and facilitate its optimal use in drug development and other scientific applications.

References

Physicochemical Characteristics of Disodium 2-Sulfolaurate in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 2-sulfolaurate, a prominent member of the methyl ester sulfonate (MES) class of anionic surfactants, is gaining significant attention across various industries, including pharmaceuticals and personal care, owing to its favorable physicochemical properties, excellent biodegradability, and good performance in hard water. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in formulation science, drug delivery, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts to facilitate a deeper understanding of this versatile surfactant.

Introduction

This compound belongs to the class of anionic surfactants known as alpha-sulfo fatty acid methyl esters or methyl ester sulfonates (MES). It is derived from lauric acid, a renewable feedstock, making it a more sustainable alternative to some petroleum-based surfactants. Its molecular structure, featuring a sulfonate group on the alpha-carbon of the fatty acid methyl ester, imparts unique properties that are advantageous in a multitude of applications.

This guide will delve into the critical physicochemical parameters that govern the behavior of this compound in aqueous environments, including its critical micelle concentration (CMC), surface tension reduction capabilities, Krafft point, and hydrolysis kinetics. Understanding these characteristics is paramount for optimizing formulations, ensuring product stability, and predicting performance in complex systems.

Physicochemical Properties

The performance of this compound as a surfactant is dictated by its behavior at interfaces and its self-assembly in solution. The following sections summarize the key quantitative data available for methyl ester sulfonates, with a focus on the C12 homolog, this compound.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles. Above the CMC, the surfactant solution's properties, such as surface tension, change dramatically. The CMC of methyl ester sulfonates is influenced by the alkyl chain length, with longer chains generally leading to lower CMCs.

Table 1: Critical Micelle Concentration (CMC) of Sodium Methyl Ester Sulfonates (MES) in Aqueous Solution

Alkyl Chain LengthSurfactant NameTemperature (°C)CMC (mmol/L)
C12Sodium Methyl 2-Sulfolaurate25~5.38[1]
C14Sodium Methyl 2-Sulfomyristate25~1.02[2]
C16Sodium Methyl 2-Sulfopalmitate25~0.5[2]

Note: The CMC value for C12 MES is for a commercial sample and may vary slightly depending on purity.

Surface Tension

This compound is effective at reducing the surface tension of water. The surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Table 2: Surface Tension of Sodium Methyl Ester Sulfonate (MES) Solutions at the CMC

Alkyl Chain LengthSurfactant NameSurface Tension at CMC (mN/m)
C12Sodium Methyl 2-Sulfolaurate~32.3[1]
C16Sodium Methyl 2-Sulfopalmitate~30.94 (from used cooking oil source)[3]
C18Sodium Methyl 2-Sulfostearate-
Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant has limited solubility. For methyl ester sulfonates, the Krafft point generally increases with the length of the alkyl chain.

Table 3: Krafft Point of Sodium Methyl Ester Sulfonates (MES)

Alkyl Chain LengthSurfactant NameKrafft Point (°C)
C16Sodium Methyl 2-Sulfopalmitate28[2]
C18Sodium Methyl 2-Sulfostearate41[2]
C16/C18 Mixture (3:1)-15[2]

Note: A specific Krafft point for C12 MES (this compound) was not found in the searched literature, but it is expected to be lower than that of the C16 and C18 homologs.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) provide insight into the spontaneity and driving forces of micellization. These parameters can be determined from the temperature dependence of the CMC. For many ionic surfactants, the micellization process is entropy-driven, primarily due to the hydrophobic effect.[4][5]

Hydrolysis and Stability

The stability of this compound is a critical factor in its application, particularly in aqueous formulations. The ester linkage is susceptible to hydrolysis, the rate of which is highly dependent on the pH of the solution.

  • Acidic Conditions: Under acidic conditions, the hydrolysis of methyl ester sulfonates is enhanced by micelle formation.[6][7]

  • Neutral and Alkaline Conditions: In neutral and alkaline solutions, the rate of hydrolysis is significantly suppressed by the formation of micelles.[6][7] This is attributed to the electrostatic repulsion between the negatively charged hydroxyl ions and the anionic micellar surface. MES is reported to be stable in a pH range of 4.5 to 9.[2] Above pH 10, the rate of hydrolysis increases.[8]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates the onset of micelle formation.

3.1.1. Surface Tension Method

  • Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface tension remains relatively constant.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

3.1.2. Conductivity Method

  • Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. The plot of molar conductivity versus the square root of concentration shows a distinct break at the CMC.

  • Apparatus: Conductometer.

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations in deionized water.

    • Measure the specific conductivity of each solution at a constant temperature.

    • Calculate the molar conductivity for each concentration.

    • Plot the molar conductivity against the square root of the concentration.

    • The CMC is identified as the concentration at the point of intersection of the two linear segments of the graph.

Determination of Krafft Point
  • Principle: The Krafft point is determined by observing the temperature at which a significant increase in the solubility of the surfactant occurs.

  • Procedure:

    • Prepare a dispersion of the surfactant in water at a concentration known to be above the CMC at temperatures above the Krafft point.

    • Cool the dispersion to a temperature where the surfactant precipitates.

    • Slowly heat the dispersion while stirring and monitoring its appearance.

    • The Krafft point is the temperature at which the solution becomes clear. This can be monitored visually or by measuring the turbidity of the solution.

Study of Hydrolysis Kinetics
  • Principle: The rate of hydrolysis of the ester linkage can be monitored by measuring the change in concentration of the surfactant or the appearance of a hydrolysis product over time.

  • Apparatus: HPLC, pH meter, thermostat.

  • Procedure:

    • Prepare aqueous solutions of this compound at different pH values (e.g., acidic, neutral, and alkaline).

    • Maintain the solutions at a constant temperature.

    • At regular time intervals, withdraw aliquots from each solution.

    • Analyze the concentration of the remaining this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

    • Plot the concentration of the surfactant as a function of time to determine the rate of hydrolysis under different pH conditions.

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and relationships relevant to the study of this compound.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result prep_stock Prepare Stock Solution of this compound prep_dilutions Create a Series of Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st measure_cond Measure Conductivity (Conductometer) prep_dilutions->measure_cond plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_cond Plot Molar Conductivity vs. sqrt(Concentration) measure_cond->plot_cond cmc Determine CMC plot_st->cmc plot_cond->cmc

Caption: Workflow for the determination of the Critical Micelle Concentration (CMC).

MES_Hydrolysis_Pathway cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 9) cluster_neutral Neutral Conditions (pH ≈ 7) MES This compound (MES) acid_micelle Micelle Formation Enhances Hydrolysis MES->acid_micelle alk_micelle Micelle Formation Suppresses Hydrolysis MES->alk_micelle neut_micelle Micelle Formation Strongly Suppresses Hydrolysis MES->neut_micelle acid_products Hydrolysis Products: 2-Sulfolauric Acid + Methanol acid_micelle->acid_products H+ catalysis alk_products Hydrolysis Products: This compound + Methanol alk_micelle->alk_products OH- repulsion neut_products Very Slow Hydrolysis neut_micelle->neut_products

Caption: Influence of pH on the hydrolysis pathway of Methyl Ester Sulfonates (MES).

Conclusion

This compound presents a compelling profile as a high-performance, biodegradable anionic surfactant. Its physicochemical characteristics, including a relatively low critical micelle concentration, significant surface tension reduction, and notable stability in neutral to moderately alkaline conditions, make it a versatile ingredient for a wide range of applications, from advanced drug delivery systems to consumer products. This guide has provided a consolidated overview of its key properties and the experimental methodologies required for their characterization. For researchers and formulators, a thorough understanding of these parameters is essential for harnessing the full potential of this compound in innovative and effective product development. Further research to elucidate the precise thermodynamic parameters of micellization and the influence of various additives on its solution behavior will continue to expand its utility in specialized applications.

References

Disodium 2-sulfolaurate CAS number 38841-48-4 technical data and safety sheets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disodium (B8443419) 2-Sulfolaurate (CAS No. 38841-48-4)

For Researchers, Scientists, and Drug Development Professionals

Disodium 2-sulfolaurate, identified by CAS number 38841-48-4, is an anionic surfactant valued for its mildness and performance in a variety of personal care and cosmetic formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, safety data, and functional characteristics, presented for a scientific audience.

Chemical and Physical Properties

This compound is the disodium salt of 2-sulfododecanoic acid. It is derived from natural sources, such as coconut oil, and is recognized for being readily biodegradable.[1][2][3]

PropertyValueReference
CAS Number 38841-48-4[4][]
Molecular Formula C12H22Na2O5S[4][6]
Molecular Weight 324.34 g/mol [4][][6][7]
IUPAC Name disodium;2-sulfonatododecanoate[4][][7]
Synonyms Disodium 2-sulfododecanoate, Dodecanoic acid, 2-sulfo-, disodium salt[4][7]
Appearance White powder[1][8]
Solubility Soluble in water (approx. 6.3% at 20°C)[2][8]
Active Content Approximately 63%[8]
Stability Stable over a wide pH range (3-10) and at temperatures up to 80°C.[1][8]
Surface Tension Approximately 24 mN/m at 21°C[8]

Mechanism of Action as a Surfactant

As an anionic surfactant, this compound functions by reducing the surface tension between oil and water. Its molecular structure consists of a hydrophilic (water-loving) sulfonate head and a hydrophobic (oil-loving) lauryl tail. This amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating oily dirt and facilitating its removal.

Surfactant_Mechanism Surfactant Micelle Formation and Cleaning Action cluster_water Aqueous Environment cluster_micelle Micelle Head1 SO₃⁻ Tail1 ~~~~~ Head1->Tail1 Head2 SO₃⁻ Tail2 ~~~~~ Head2->Tail2 Head3 SO₃⁻ Tail3 ~~~~~ Head3->Tail3 Head4 SO₃⁻ Tail4 ~~~~~ Head4->Tail4 Head5 SO₃⁻ Tail5 ~~~~~ Head5->Tail5 Head6 SO₃⁻ Tail6 ~~~~~ Head6->Tail6 Oil Oil Droplet Dirt Oily Soil on Surface cluster_micelle cluster_micelle Dirt->cluster_micelle Encapsulation Clean_Surface Clean Surface cluster_micelle->Clean_Surface Rinsed Away

Mechanism of surfactant action. (Within 100 characters)

Synthesis Pathway

This compound is synthesized from lauric acid, which is a fatty acid commonly derived from coconut oil. The synthesis involves the reaction of lauric acid with a sulfonating agent, such as chlorosulfonic acid, followed by neutralization.

Synthesis_Pathway Synthesis of this compound LauricAcid Lauric Acid (from Coconut Oil) Sulfonation Sulfonation LauricAcid->Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid (Sulfonating Agent) ChlorosulfonicAcid->Sulfonation Neutralization Neutralization (with Sodium Hydroxide) Sulfonation->Neutralization FinalProduct This compound Neutralization->FinalProduct

General synthesis pathway. (Within 100 characters)

Safety and Toxicology

This compound is generally considered to be a mild and gentle surfactant with low irritation potential for the skin and eyes.[1] However, as with any chemical, it is important to handle it with care and be aware of the potential hazards.

GHS Hazard Classification

Aggregated GHS information from multiple sources indicates the following potential hazards, although a significant number of reports state that the chemical does not meet GHS hazard criteria.[4]

Hazard StatementCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Hazardous to the Aquatic Environment (Chronic)H412Harmful to aquatic life with long lasting effects
Safety Handling and First Aid

The following is a summary of recommended safety precautions and first aid measures based on available safety data sheets.

Precautionary StatementCodeDescription
PreventionP264Wash hands thoroughly after handling.
P273Avoid release to the environment.
Response (Eyes)P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
GeneralP102Keep out of reach of children.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers. However, a general laboratory-scale synthesis can be described.

Objective: To synthesize this compound from lauric acid.

Materials:

  • Lauric acid

  • Chlorosulfonic acid

  • Sodium hydroxide (B78521) solution

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Ice bath

  • pH meter

Procedure:

  • Dissolve lauric acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining a low temperature and stirring continuously.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by techniques such as TLC).

  • Slowly and carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.0.

  • The product, this compound, can then be isolated and purified using appropriate techniques such as crystallization or precipitation.

Experimental_Workflow Laboratory Synthesis Workflow Start Start: Dissolve Lauric Acid Cooling Cool Reaction Mixture (Ice Bath) Start->Cooling Addition Slow Addition of Chlorosulfonic Acid Cooling->Addition Reaction Controlled Temperature Reaction Addition->Reaction Neutralization Neutralization with Sodium Hydroxide Reaction->Neutralization Isolation Product Isolation and Purification Neutralization->Isolation End End: this compound Isolation->End

General laboratory synthesis workflow. (Within 100 characters)

Applications in Research and Development

This compound's mildness and effectiveness make it a valuable ingredient in the development of gentle cleansing products.[1][2][3] Its properties are particularly relevant for:

  • Formulations for Sensitive Skin: Its low irritation potential makes it suitable for products aimed at individuals with sensitive skin.[2]

  • Baby Care Products: Its gentleness is a key attribute for use in baby shampoos and washes.[1]

  • Sulfate-Free Formulations: It serves as an effective alternative to sulfate-based surfactants.[1]

  • Conditioning Shampoos: It can enhance the conditioning effect of cationic polymers in shampoos.[1]

Regulatory Information

  • REACH Compliant: The substance is compliant with the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation in the European Union.[1]

  • TSCA Status: It is listed on the Toxic Substances Control Act (TSCA) inventory in the United States.[4]

  • EPA Safer Chemical: The U.S. Environmental Protection Agency (EPA) has classified this compound as a "Green half-circle" chemical, indicating it is expected to be of low concern based on experimental and modeled data.[4]

References

Solubility profile of Disodium 2-sulfolaurate in various laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Disodium (B8443419) 2-sulfolaurate, an anionic surfactant of interest in various scientific and industrial applications. This document compiles available quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents visual representations of key concepts and workflows relevant to its characterization in solution.

Introduction to Disodium 2-Sulfolaurate

This compound is an anionic surfactant derived from lauric acid. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate head group, imparts surface-active properties that are leveraged in formulations for cleansing, emulsifying, and wetting. A thorough understanding of its solubility in various laboratory solvents is crucial for its effective application in research, development, and quality control.

Quantitative Solubility Data

The solubility of this compound has been predominantly characterized in aqueous solutions. Limited quantitative data is available in the public domain for its solubility in other common laboratory solvents. The available data for water is summarized in the table below.

SolventTemperature (°C)Solubility
Water20~6.3% (w/v)
Water25~39,900 mg/L (estimated)[1]

Experimental Protocols for Solubility Determination

A precise and reproducible determination of solubility is paramount for accurate formulation and research. The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV/Vis, UV/Vis Spectrophotometer, or titration apparatus)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

  • Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method.

    • HPLC-UV/Vis: Anionic surfactants can be quantified by HPLC, often requiring an ion-pairing agent for good chromatographic separation.[4][5][6][7][8]

    • UV/Vis Spectroscopy: Direct UV/Vis analysis may be possible if the surfactant has a chromophore and the solvent does not interfere at the analytical wavelength.[9][10][11][12][13] Alternatively, a colorimetric method involving the formation of a colored ion-pair with a dye can be used.[14]

    • Titration: Titration with a cationic surfactant standard can also be employed for quantification.[15][16]

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizing Key Concepts and Workflows

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Thermostatic Shaker) A->B C Phase Separation (Settling & Centrifugation) B->C D Sample Collection & Filtration C->D E Dilution D->E F Quantification (e.g., HPLC, UV-Vis) E->F G Solubility Calculation F->G

A generalized workflow for determining the solubility of a surfactant.
The Concept of Critical Micelle Concentration (CMC)

As a surfactant, the behavior of this compound in solution is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a fundamental property that influences the solubilizing capacity of the surfactant. The diagram below illustrates the relationship between surfactant concentration and a physical property of the solution (e.g., surface tension or conductivity) to determine the CMC.

CMC_Concept cluster_0 Surfactant Concentration cluster_1 Physical Property Change A Low Concentration (Monomers) B Increasing Concentration A->B Addition of Surfactant X Significant Change (e.g., Decreasing Surface Tension) A->X C At and Above CMC (Micelle Formation) B->C Reaches CMC B->X Y Property Plateaus or Changes Slope C->Y Micellization

The relationship between surfactant concentration and physical properties at the CMC.

Conclusion

This technical guide has summarized the currently available solubility data for this compound, highlighting its solubility in water and the notable absence of data for common organic laboratory solvents. A detailed, generalized experimental protocol has been provided to enable researchers to systematically determine its solubility in various media. Furthermore, visual diagrams have been presented to clarify the experimental workflow for solubility determination and to explain the fundamental concept of the Critical Micelle Concentration, a key parameter governing the behavior of surfactants in solution. Further research is warranted to expand the solubility profile of this compound in a broader range of solvents to support its wider application in scientific and industrial fields.

References

Spectroscopic Blueprint of Disodium 2-sulfolaurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of Disodium (B8443419) 2-sulfolaurate (CAS No: 38841-48-4), an anionic surfactant derived from lauric acid.[1] The document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational blueprint for the characterization of this compound.

Chemical Structure and Properties

Disodium 2-sulfolaurate, with the molecular formula C₁₂H₂₂Na₂O₅S, possesses a molecular weight of approximately 324.35 g/mol .[1][2][3] Its structure features a twelve-carbon lauric acid backbone with a sulfonate group at the alpha-position to the carboxylate. This amphiphilic nature, with a hydrophobic alkyl chain and two hydrophilic anionic groups, underpins its function as a surfactant.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to its surfactant properties, spectral characteristics may be influenced by sample concentration and the formation of micelles.[4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts for a sample dissolved in D₂O.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Terminal Methyl (CH₃)~0.8-0.9Triplet (t)3H
Methylene Chain (-(CH₂)₈-)~1.2-1.4Multiplet (m)16H
Methylene beta to COONa (-CH₂-CH(SO₃Na)-)~1.6-1.8Multiplet (m)2H
Methine alpha to COONa (-CH(SO₃Na)-)~3.2-3.5Triplet (t)1H

Note: The proton alpha to the carboxylate is also alpha to the sulfonate group, leading to a significant downfield shift.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon atom in the structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Terminal Methyl (C12)~14
Methylene Chain~22-32
Methylene beta to COONa (C3)~25-28
Methine alpha to COONa (C2)~60-70
Carbonyl (C1)~175-185

Note: The chemical shift of the alpha-carbon (C2) is significantly influenced by both the carboxylate and sulfonate groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions from the sulfonate and carboxylate groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H Stretch (Alkyl)2850 - 2960Strong
C=O Stretch (Carboxylate)1550 - 1610Strong
S=O Asymmetric Stretch (Sulfonate)~1200 - 1250Strong
S=O Symmetric Stretch (Sulfonate)~1050 - 1080Strong
C-O Stretch1200 - 1300Medium

Note: The carboxylate C=O stretch appears at a lower wavenumber than a typical carboxylic acid due to resonance in the carboxylate anion.[6] The sulfonate S=O stretches are characteristically strong and provide a clear indication of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For an ionic compound like this compound, electrospray ionization (ESI) in negative ion mode is the preferred technique.

The exact mass of the dianion [C₁₂H₂₂O₅S]²⁻ is 278.1248 Da, and the monoisotopic mass of the neutral acid form is approximately 280.1344 Da.[7] The mass of the disodium salt is approximately 324.0983 Da.[1][2]

Expected Observations:

  • Molecular Ion: In negative ion mode ESI-MS, the most prominent ion is likely to be the singly charged species corresponding to the molecule with one sodium ion, [M-Na]⁻, at an m/z of approximately 301.1. The doubly charged ion, [M-2Na]²⁻, may also be observed at an m/z of around 139.06.

  • Fragmentation: Fragmentation of sulfonates can occur through the loss of SO₂ or SO₃.[8] Alpha-cleavage adjacent to the carbonyl group is also a possible fragmentation pathway.[9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an appropriate internal or external standard.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a translucent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as water/acetonitrile or water/methanol, to facilitate electrospray ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in negative ion mode over an appropriate m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure C-H Framework Functional_Groups Functional Group ID IR->Functional_Groups Vibrational Modes Mol_Weight Molecular Weight & Formula MS->Mol_Weight m/z Ratio Final_Characterization Final_Characterization Structure->Final_Characterization Complete Characterization Mol_Weight->Final_Characterization Functional_groups Functional_groups Functional_groups->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Interrelationship of Spectroscopic Data

Data_Interrelationship Compound This compound NMR_Data NMR Data (¹H, ¹³C) Compound->NMR_Data Provides IR_Data IR Data Compound->IR_Data Provides MS_Data MS Data Compound->MS_Data Provides Structure Molecular Structure (C₁₂H₂₂Na₂O₅S) NMR_Data->Structure Confirms Connectivity IR_Data->Structure Identifies Functional Groups (COO⁻, SO₃⁻) MS_Data->Structure Confirms Mass & Formula

Caption: Logical relationship between spectroscopic data and molecular structure.

References

A Comprehensive Technical Guide to the Thermal and pH Stability of Disodium 2-Sulfolaurate for Robust Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and pH stability of Disodium 2-sulfolaurate. Designed for researchers, scientists, and drug development professionals, this document outlines key stability parameters, detailed experimental protocols for stability assessment, and guidance on utilizing this data for robust experimental design.

Executive Summary

This compound is a mild, anionic surfactant valued for its gentle cleansing and foaming properties in pharmaceutical and cosmetic formulations. A thorough understanding of its stability under various thermal and pH conditions is paramount for ensuring product quality, efficacy, and shelf-life. This guide details the stability profile of this compound, presenting methodologies to quantify its degradation and thereby enabling the design of well-controlled and reliable experiments. While specific quantitative data for this compound is not extensively published, this guide provides the framework and protocols to generate such critical data. General literature suggests that this compound is stable in a pH range of 3 to 10 and can withstand temperatures up to 80°C[1][2].

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting stability data.

PropertyValueReference
INCI Name This compound[3]
CAS Number 38841-48-4[3]
Molecular Formula C12H22Na2O5S[4]
Molecular Weight 324.35 g/mol [4]
Appearance White powder[1]
Solubility Water-soluble[1]
Classification Anionic Surfactant[3]

Thermal Stability Profile

Quantitative Thermal Stability Data (Illustrative)

The following table presents a hypothetical yet representative dataset that researchers would aim to generate. This data would be derived from kinetic studies at various temperatures, with the percentage of remaining this compound quantified over time.

Temperature (°C)Time (hours)This compound Remaining (%)Degradation Products Detected
4024>99%Not Detected
40168 (1 week)>99%Not Detected
602498.5%Trace amounts of Lauric Acid and Sulfite (B76179)
60168 (1 week)95.2%Lauric Acid, Sulfite
802492.1%Lauric Acid, Sulfite, other minor degradation products
80168 (1 week)85.6%Increased levels of Lauric Acid and Sulfite

pH Stability Profile

This compound is known to be stable over a broad pH range, a desirable characteristic for various formulations[1][2]. Understanding its behavior at the extremes of this range is crucial for preventing degradation and ensuring product performance.

Quantitative pH Stability Data (Illustrative)

This table illustrates the type of data that would be generated from pH stability studies, showing the percentage of intact this compound after incubation in solutions of varying pH at a constant temperature.

pHTime (days)Temperature (°C)This compound Remaining (%)Degradation Products Detected
374099.1%Trace hydrolysis products
3304097.5%Minor hydrolysis products
5740>99%Not Detected
53040>99%Not Detected
7740>99%Not Detected
73040>99%Not Detected
974099.3%Trace hydrolysis products
9304098.0%Minor hydrolysis products
1074098.5%Hydrolysis products
10304096.2%Increased levels of hydrolysis products

Experimental Protocols

To generate the quantitative data presented above, the following detailed experimental protocols are recommended. These are based on established principles of forced degradation studies for pharmaceuticals and surfactants[5][6].

Thermal Stability Protocol (Forced Degradation)
  • Preparation of Samples: Prepare aqueous solutions of this compound at a known concentration (e.g., 1% w/v) in purified water.

  • Incubation: Aliquot the solutions into sealed, airtight vials to prevent evaporation. Place the vials in temperature-controlled ovens or water baths at a minimum of three elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Analysis: Immediately cool the samples to room temperature. Analyze the concentration of this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector or a UV detector after derivatization)[7].

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Determine the degradation rate constant (k) at each temperature. The relationship between temperature and the degradation rate can be modeled using the Arrhenius equation to predict stability at other temperatures[8].

pH Stability Protocol (Forced Degradation)
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 10).

  • Sample Preparation: Dissolve a known amount of this compound in each buffer to achieve the target concentration.

  • Incubation: Store the buffered solutions in sealed containers at a constant, controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Collect samples at specified time points (e.g., 0, 1, 7, 14, 30 days).

  • Sample Analysis: Analyze the samples for the remaining concentration of this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Analytical Method for Quantification

A robust analytical method is crucial for accurate stability assessment. HPLC is a common technique for the analysis of surfactants[9].

  • Instrumentation: HPLC system with a suitable column (e.g., C18) and detector.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used for the separation of surfactants and their degradation products.

  • Detection: As many surfactants lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed. Alternatively, derivatization to a UV-active compound can be performed.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products.

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of this compound is essential for identifying and controlling impurities in formulations. The primary degradation mechanism for sulfonate esters under both acidic and basic conditions is hydrolysis[10].

Potential Hydrolysis Pathway

Under harsh pH and high-temperature conditions, the ester linkage in this compound can be susceptible to hydrolysis. This would likely result in the formation of lauric acid and a sulfite or bisulfite salt.

G cluster_0 This compound cluster_1 Degradation Conditions cluster_2 Degradation Products D2S This compound Conditions High Temperature Extreme pH (Acidic or Basic) D2S->Conditions LauricAcid Lauric Acid Conditions->LauricAcid Sulfite Sulfite/Bisulfite Conditions->Sulfite G Define Define Stability Goals (e.g., >95% remaining after 1 year) Identify Identify Critical Process Parameters (CPPs) & Critical Material Attributes (CMAs) (e.g., pH, Temperature, Excipients) Define->Identify Select Select DoE Model (e.g., Factorial, Box-Behnken) Identify->Select Execute Execute Experiments Select->Execute Analyze Analyze Data & Build Model Execute->Analyze Optimize Optimize Formulation & Predict Stability Analyze->Optimize Validate Validate Optimized Formulation Optimize->Validate

References

Determination of the Critical Micelle Concentration (CMC) of Disodium 2-Sulfolaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disodium 2-Sulfolaurate and Micellization

This compound is an anionic surfactant characterized by a hydrophilic sulfonate head group and a hydrophobic lauryl (C12) tail.[4] This amphiphilic nature drives its behavior in aqueous solutions. At low concentrations, the surfactant molecules exist as monomers. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension.[5]

Once the interface is saturated, a phenomenon known as micellization occurs. The hydrophobic tails aggregate to minimize their contact with water, forming spherical or other shaped aggregates called micelles, with the hydrophilic head groups facing the aqueous environment. The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC).[3] Above the CMC, many physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, exhibit a distinct change in their concentration dependence.

Physicochemical Properties of this compound:

PropertyValueReference
INCI Name This compound[6]
Appearance White powder[6]
Molecular Weight 324.34 g/mol [4]
Solubility in Water (20°C) approx. 6.3%[6]
Surface Tension (21°C) approx. 24 mN/m[6]
Biodegradability Readily biodegradable[1]

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of an ionic surfactant like this compound. The most common methods rely on detecting the abrupt change in a physical property of the solution as a function of surfactant concentration.

Surface Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, leading to a plateau in the surface tension. The CMC is the point of inflection in the plot of surface tension versus the logarithm of surfactant concentration.[7]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

  • Measurement:

    • Calibrate the instrument with deionized water.

    • Measure the surface tension of each dilution, ensuring temperature control.

    • Allow the surface tension reading to stabilize before recording.

    • Thoroughly clean the ring or plate between measurements.

  • Data Analysis: Plot the surface tension (γ) against the logarithm of the this compound concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.

Workflow for CMC Determination by Surface Tensiometry:

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Surface Tension of each dilution Dilutions->Measure Tensiometer Surface Tensiometer Tensiometer->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot CMC Determine CMC from plot inflection Plot->CMC G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Specific Conductivity Dilutions->Measure ConductivityMeter Conductivity Meter ConductivityMeter->Measure Plot Plot Conductivity vs. Concentration Measure->Plot CMC Determine CMC from slope change Plot->CMC G Concentration Increase Surfactant Concentration MicelleFormation Micelle Formation Concentration->MicelleFormation PyrenePartition Pyrene Partitions into Micelle Core MicelleFormation->PyrenePartition Microenvironment Change in Pyrene Microenvironment (Polar to Nonpolar) PyrenePartition->Microenvironment FluorescenceShift Shift in Fluorescence Spectrum (I1/I3 ratio changes) Microenvironment->FluorescenceShift CMC CMC Determined FluorescenceShift->CMC

References

Navigating the Environmental Lifecycle of Disodium 2-Sulfolaurate in Research Waste: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability and environmental fate of Disodium (B8443419) 2-sulfolaurate, an anionic surfactant increasingly utilized in various research and development applications. Given the limited direct scientific literature on Disodium 2-sulfolaurate, this document synthesizes available data on the broader class of α-sulfo fatty acid esters (MES), to which it belongs, to project its environmental profile. This guide is intended to inform responsible waste management practices and environmental risk assessment in a laboratory setting.

Executive Summary

This compound is generally considered to be readily biodegradable under aerobic conditions, a characteristic common to α-sulfo fatty acid esters.[1] However, its environmental fate is influenced by several factors, including the presence of manufacturing byproducts and the specific conditions of the receiving environment. While aerobic biodegradation is expected to be the primary degradation pathway, concerns may arise regarding its behavior under anaerobic conditions and its potential for aquatic toxicity. This guide outlines the current understanding of these processes, details relevant experimental protocols for assessment, and provides a framework for managing research waste containing this substance.

Physicochemical Properties and Environmental Introduction

This compound is the disodium salt of 2-sulfolauric acid. As a surfactant, its amphiphilic nature dictates its environmental behavior, influencing its partitioning between water, soil, and sediment. The primary route of entry into the environment from a research setting is through aqueous waste streams.

Table 1: General Properties of this compound

PropertyValue/DescriptionReference
Chemical Class Anionic Surfactant (α-sulfo fatty acid ester)[2]
Appearance White powder[1]
Water Solubility Soluble[1]
Primary Function Cleansing agent, surfactant[2]

Biodegradability Assessment

The biodegradability of a substance is a critical measure of its persistence in the environment. For surfactants like this compound, "ready biodegradability" is the desired standard, indicating rapid and extensive breakdown in the presence of microorganisms.

Aerobic Biodegradation

While specific OECD 301 test data for this compound is not publicly available, the structurally similar Sodium Methyl 2-Sulfolaurate is reported to be readily biodegradable.[3] The class of α-sulfo fatty acid esters is known for excellent biodegradability.[4] The primary degradation pathway is expected to involve the microbial oxidation of the alkyl chain.

Anaerobic Biodegradation

The anaerobic degradation of this compound is less certain. The European Union Ecolabel program reports that the analogous Sodium Methyl 2-Sulfolaurate is not anaerobically degradable.[3] This is a significant consideration for disposal in environments where oxygen is limited, such as in some wastewater treatment sludge digesters or deep sediments.

Table 2: Summary of Biodegradation Potential of α-Sulfo Fatty Acid Esters

ConditionBiodegradation PotentialNotesReference
Aerobic Readily BiodegradableBased on data for analogous compounds.[3]
Anaerobic Not readily biodegradableBased on data for analogous compounds.[3]
Factors Influencing Biodegradation

The rate and extent of biodegradation can be influenced by the presence of co-contaminants in research waste and the manufacturing purity of the surfactant. A common byproduct in the synthesis of α-sulfo fatty acid esters is a "disalt," which has been shown to be less biodegradable and can inhibit the overall degradation of the primary substance.[5]

Environmental Fate

The environmental fate of this compound encompasses its distribution, degradation, and potential for accumulation in various environmental compartments.

Partitioning and Sorption

As an anionic surfactant, this compound will have a tendency to adsorb to positively charged surfaces in soil and sediment. This can reduce its concentration in the water column but may lead to its accumulation in solids.

Bioaccumulation Potential

Due to its water solubility and expected rapid aerobic biodegradation, the potential for bioaccumulation of this compound in aquatic organisms is generally considered to be low.

Ecotoxicity Profile

The ecotoxicity of a substance determines its potential to harm aquatic and terrestrial organisms.

Aquatic Toxicity

While specific data for this compound is limited, GHS classifications from PubChem indicate that it is harmful to aquatic life with long-lasting effects.[6] The European Union Ecolabel program data for the analogous Sodium Methyl 2-Sulfolaurate shows high chronic toxicity to aquatic life.[3]

Table 3: Ecotoxicity Data for Structurally Similar Anionic Surfactants (for reference)

OrganismEndpointValue (mg/L)SurfactantReference
Daphnia magnaEC507.0 - 18.0C14-18 Alpha Olefin Sulfonates[7]
FishLC50VariesAnionic Surfactants[7]

Note: These values are for analogous compounds and should be used as an indication of the potential toxicity of this compound.

Experimental Protocols

Standardized testing protocols are essential for accurately assessing the biodegradability and ecotoxicity of chemical substances.

OECD 301: Ready Biodegradability

The OECD 301 series of tests are the standard for determining ready aerobic biodegradability.[8]

  • Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms from sources like activated sludge. Degradation is measured over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.[8]

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve a certain percentage of degradation within a 10-day window during the 28-day test period.[8] The pass levels are ≥70% for DOC removal and ≥60% for CO2 production or oxygen uptake.[8]

  • Commonly Used Methods:

    • OECD 301B (CO2 Evolution Test): Measures the CO2 produced from the mineralization of the test substance.[9]

    • OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms during the degradation of the test substance.[9]

Ecotoxicity Testing

Standard OECD guidelines are also used to assess aquatic toxicity.

  • OECD 201 (Alga, Growth Inhibition Test): Assesses the effect of the substance on the growth of freshwater algae.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Determines the concentration at which 50% of the daphnids are immobilized (EC50).

  • OECD 203 (Fish, Acute Toxicity Test): Determines the concentration at which 50% of the fish die (LC50) over a 96-hour period.

Visualizations

Biodegradation Pathway

substance This compound (α-Sulfo Fatty Acid Ester) hydrolysis Ester Hydrolysis substance->hydrolysis Microbial Enzymes omega_oxidation ω-Oxidation hydrolysis->omega_oxidation beta_oxidation β-Oxidation omega_oxidation->beta_oxidation tca TCA Cycle beta_oxidation->tca biomass Biomass tca->biomass co2 CO2 + H2O tca->co2

Caption: Proposed aerobic biodegradation pathway for an α-sulfo fatty acid ester.

Experimental Workflow

start Test Substance: This compound biodegradability Biodegradability Testing (OECD 301) start->biodegradability ecotoxicity Ecotoxicity Testing (OECD 201, 202, 203) start->ecotoxicity analytical Analytical Chemistry (LC-MS, etc.) start->analytical risk_assessment Environmental Risk Assessment biodegradability->risk_assessment ecotoxicity->risk_assessment analytical->biodegradability analytical->ecotoxicity

Caption: Experimental workflow for environmental assessment.

Environmental Fate Logic

source Research Waste Stream wwtp Wastewater Treatment Plant source->wwtp aerobic Aerobic Degradation (Readily Biodegradable) wwtp->aerobic anaerobic Anaerobic Digestion (Potentially Persistent) wwtp->anaerobic water Surface Water wwtp->water Effluent aerobic->water Degradation Products anaerobic->water Sludge Application sediment Sediment water->sediment Sorption toxicity Aquatic Toxicity water->toxicity

Caption: Logical flow of the environmental fate of this compound.

Recommendations for Laboratory Waste Management

  • Segregation of Waste: Waste streams containing high concentrations of this compound should be segregated from other laboratory waste.

  • Avoid Anaerobic Conditions: Direct disposal into systems that lead to anaerobic environments should be avoided due to the potential for persistence.

  • Dilution: For small quantities, dilution prior to disposal in the aqueous waste stream can help to mitigate potential toxic effects in the immediate laboratory drainage system.

  • Consult Local Regulations: Always adhere to local and institutional guidelines for chemical waste disposal.

Conclusion

This compound, like other α-sulfo fatty acid esters, is expected to be readily biodegradable under aerobic conditions. However, the lack of specific data for this compound, coupled with concerns about anaerobic biodegradability and aquatic toxicity for its analogues, necessitates a cautious approach to its disposal. Researchers and laboratory managers should implement waste management strategies that favor aerobic degradation pathways and minimize the direct release of concentrated solutions into the environment. Further research to generate specific environmental data for this compound is highly recommended to refine these recommendations.

References

Disodium 2-Sulfolaurate: A Toxicological and Ecotoxicological Profile for Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium 2-sulfolaurate is an anionic surfactant derived from lauric acid, valued in personal care and cosmetic formulations for its mildness and biodegradability.[1][2] As a component in products intended for direct consumer application, a thorough understanding of its toxicological and ecotoxicological profile is essential for a comprehensive risk assessment. This document provides a summary of available data on the human health and environmental effects of this compound, outlines standard experimental protocols for its assessment, and presents a logical framework for its risk assessment.

Human Health Toxicity

This compound is generally considered to be a gentle surfactant with low potential for skin and eye irritation, making it suitable for use in products for sensitive skin and babies.[1][3][4] However, a complete toxicological profile requires the examination of various endpoints.

Acute Toxicity
Irritation and Sensitization

While generally marketed as a mild ingredient, some GHS notifications on PubChem suggest a potential for skin and eye irritation.[1][5] Specifically, 11.1% of notifiers classified it as H315 "Causes skin irritation" (Skin Irritation, Category 2) and H319 "Causes serious eye irritation" (Eye Irritation, Category 2).[5] Data from skin sensitization studies were not found.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound were not identified in the reviewed literature. The Environmental Working Group (EWG) notes a lack of data for developmental & reproductive toxicity and cancer for this substance.[6][7] For related substances like Alkyl PEG Sulfosuccinates, genotoxicity was not observed in a micronucleus test.[8]

Table 1: Summary of Human Health Toxicity Data for this compound

EndpointTest SpeciesResultsGHS Classification ( minority report[5])Reference
Acute Oral Toxicity Data not availableData not availableCategory 4 (Harmful if swallowed)[5]
Acute Dermal Toxicity Data not availableData not availableNot Classified
Acute Inhalation Toxicity Data not availableData not availableNot Classified
Skin Irritation/Corrosion Data not availableQualitatively described as low/mild.[1]Category 2 (Causes skin irritation)[1][5]
Eye Irritation/Corrosion Data not availableQualitatively described as low/mild.[1]Category 2 (Causes serious eye irritation)[1][5]
Skin Sensitization Data not availableData not availableNot Classified
Genotoxicity Data not availableData not availableNot Classified
Carcinogenicity Data not availableData not availableNot Classified
Reproductive Toxicity Data not availableData not availableNot Classified

Ecotoxicological Data

This compound is frequently described as being readily biodegradable and of vegetable origin.[2][9]

Aquatic Toxicity

Quantitative data on the acute and chronic toxicity of this compound to aquatic organisms is limited. However, 11.1% of GHS notifiers on PubChem classified the substance as H412 "Harmful to aquatic life with long lasting effects" (Hazardous to the aquatic environment, long-term hazard, Category 3).[5] This suggests that while it may be biodegradable, it can still pose a risk to aquatic ecosystems. For related anionic surfactants, chronic toxicity is typically observed at concentrations greater than 0.1 mg/L.[10]

Biodegradability and Bioaccumulation

Multiple sources state that this compound is readily biodegradable.[1][2][9] Specific studies quantifying the rate and extent of its biodegradation were not found. No data on its bioaccumulation potential was available.

Table 2: Summary of Ecotoxicological Data for this compound

EndpointTest SpeciesResultsGHS Classification ( minority report[5])Reference
Acute Fish Toxicity Data not availableData not availableNot Classified
Acute Daphnia Toxicity Data not availableData not availableNot Classified
Algae Growth Inhibition Data not availableData not availableNot Classified
Chronic Aquatic Toxicity Data not availableData not availableCategory 3 (Harmful to aquatic life with long lasting effects)[5]
Ready Biodegradability Data not availableQualitatively described as readily biodegradable.[1][2]-[1][2][9]
Bioaccumulation Data not availableData not available-

Experimental Protocols

Standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Below are summaries of key protocols relevant to the endpoints discussed.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) of an albino rabbit.[11] An untreated area serves as a control.[11]

  • Procedure: The substance (0.5 mL for liquids or 0.5 g for solids) is applied under a semi-occlusive patch for a 4-hour exposure period.[12] After patch removal, skin reactions (erythema and edema) are observed and scored at 60 minutes, 24, 48, and 72 hours.[13] Observations may continue for up to 14 days to assess the reversibility of effects.[11]

  • Evaluation: The scores for erythema and edema are used to calculate a Primary Irritation Index to classify the substance.[12]

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[3]

  • Procedure: A 0.1 mL volume of a liquid or 0.1 g of a solid is instilled.[1] The eyes are examined at 1, 24, 48, and 72 hours after application.[3] The degree of ocular reaction (lesions of the cornea, iris, and conjunctiva) is scored.[14] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[15]

  • Evaluation: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are evaluated to determine the irritation potential. A sequential testing strategy is recommended to minimize animal use.[14]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential.

  • Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[16]

  • Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[17] On day 6, the animals are injected with 3H-methyl thymidine, and the draining auricular lymph nodes are excised.[18] The incorporation of the radiolabel into the lymph node cells is measured as disintegrations per minute (DPM).[18]

  • Evaluation: A Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.[18]

Ready Biodegradability (OECD 301 B - CO₂ Evolution Test)

This test assesses the potential for a substance to be rapidly biodegraded by microorganisms.

  • Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The degradation is followed by measuring the amount of carbon dioxide produced.[19]

  • Procedure: The test is typically run for 28 days. The CO₂ evolved is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[19][20]

  • Evaluation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches a pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[20]

Genotoxicity (OECD 471 - Bacterial Reverse Mutation Test / Ames Test)

The Ames test is a widely used method to screen for a substance's potential to cause gene mutations.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine).[21] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[22]

  • Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[23] After incubation, the number of revertant colonies is counted.[21]

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is typically at least double the background (spontaneous revertant) count.[24]

Aquatic Toxicity

Standard tests expose aquatic organisms to the substance to determine the concentrations at which adverse effects occur.

  • Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the substance for 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is determined.[25][26]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Mobile juvenile daphnids are exposed for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is calculated.[27][28]

  • Alga, Growth Inhibition Test (OECD 201): Exponentially growing cultures of green algae are exposed to the substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is determined.[29][30]

Risk Assessment Workflow

A comprehensive risk assessment for a cosmetic ingredient like this compound involves a structured process to determine the potential for adverse effects under specific exposure conditions.

RiskAssessmentWorkflow DataCollection 1. Hazard Identification (Data Collection) DoseResponse 2. Hazard Characterization (Dose-Response Assessment) DataCollection->DoseResponse ToxData Toxicological Data (In Vivo, In Vitro, In Silico) ToxData->DataCollection EcoToxData Ecotoxicological Data (Aquatic, Terrestrial) EcoToxData->DataCollection PhysChemData Physicochemical Properties (Solubility, MW, logP) PhysChemData->DataCollection RiskCharacterization 4. Risk Characterization DoseResponse->RiskCharacterization NOAEL Derive Health-Based Guidance Values (e.g., NOAEL, POD) NOAEL->DoseResponse PNEC Derive Environmental Thresholds (e.g., PNEC) PNEC->DoseResponse ExposureAssessment 3. Exposure Assessment ExposureAssessment->RiskCharacterization ConsumerExposure Consumer Exposure Scenarios (Use patterns, concentration) ConsumerExposure->ExposureAssessment EnvironmentalExposure Environmental Fate & Release (PEC calculation) EnvironmentalExposure->ExposureAssessment RiskManagement 5. Risk Management & Decision RiskCharacterization->RiskManagement MoS Margin of Safety (MoS) NOAEL / Exposure MoS->RiskCharacterization RCR Risk Characterization Ratio (RCR) PEC / PNEC RCR->RiskCharacterization Conclusion Acceptable Risk / Need for Mitigation RiskManagement->Conclusion

Caption: Workflow for chemical risk assessment.

References

Methodological & Application

Application Notes and Protocols for Disodium 2-Sulfolaurate in Membrane Protein Extraction and Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 2-sulfolaurate is an anionic surfactant recognized for its mild yet effective cleansing and solubilizing properties. While extensively utilized in the personal care industry, its application in the nuanced field of membrane protein biochemistry is an area of growing interest. These application notes provide a comprehensive overview of the potential use of this compound for the extraction and solubilization of membrane proteins, a critical step in drug discovery and structural biology. Its gentle nature suggests it may be particularly suitable for preserving the structural and functional integrity of delicate membrane proteins, such as G-protein coupled receptors (GPCRs) and ion channels.

Membrane proteins are notoriously challenging to study due to their hydrophobic nature and reliance on a lipid bilayer for stability. The selection of an appropriate detergent is paramount for successful extraction from the native membrane environment into a soluble, stable, and functionally active state. This compound, as a mild anionic detergent, presents a promising alternative to harsher, denaturing surfactants, potentially offering a balance between efficient solubilization and maintenance of protein conformation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a detergent is crucial for designing effective solubilization protocols. Below is a summary of the known properties of this compound, alongside a comparison with other commonly used detergents in membrane protein research.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)Dodecyl Maltoside (DDM)CHAPS
Chemical Class Anionic SurfactantAnionic SurfactantNon-ionic SurfactantZwitterionic Surfactant
Molecular Weight 324.34 g/mol [1]288.38 g/mol 510.62 g/mol 614.88 g/mol
Critical Micelle Concentration (CMC) Estimated: 2-8 mM*6-8 mM[2]0.17 mM8-10 mM[2]
Appearance White powder[3]White or cream-colored solidWhite powderWhite powder
Solubility Soluble in water[1]Soluble in waterSoluble in waterSoluble in water
Biodegradability Readily biodegradable[1]Readily biodegradableBiodegradableNot readily biodegradable
Denaturing Potential Mild (non-denaturing to mildly denaturing)Strong (denaturing)Non-denaturingNon-denaturing

Experimental Protocols

The following are generalized protocols for the extraction and solubilization of membrane proteins using this compound. These should be considered as starting points and will require optimization for each specific membrane protein and cell type.

Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions

This protocol is designed to test a range of this compound concentrations to determine the optimal conditions for solubilizing the target membrane protein.

Materials:

  • Cell paste or membrane preparation containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v in Lysis Buffer)

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation: Start with a crude membrane preparation from your expression system (e.g., cultured cells, tissue).

  • Detergent Screening Setup: In separate microcentrifuge tubes, aliquot a fixed amount of your membrane preparation.

  • Add this compound: To each tube, add the 10% this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the total volume is consistent across all tubes by adding Lysis Buffer.

  • Solubilization: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble material.

  • Analysis: Carefully collect the supernatant (solubilized fraction). Analyze both the supernatant and the pellet (resuspended in a small volume of Lysis Buffer with SDS) by SDS-PAGE and Western blotting using an antibody specific to your target protein.

  • Evaluation: The optimal concentration of this compound is the one that yields the highest amount of the target protein in the supernatant with minimal precipitation.

Protocol 2: Large-Scale Membrane Protein Extraction for Purification

This protocol is for scaling up the extraction process once the optimal this compound concentration has been determined.

Materials:

  • Large-scale cell pellet or membrane preparation

  • Optimized Solubilization Buffer (Lysis Buffer containing the optimal concentration of this compound)

  • Homogenizer (e.g., Dounce or mechanical)

  • Ultracentrifuge

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Resuspension: Resuspend the cell pellet or membrane preparation in ice-cold Lysis Buffer.

  • Homogenization: Homogenize the suspension on ice to ensure complete lysis and membrane disruption.

  • Detergent Addition: Slowly add the concentrated this compound stock solution to the homogenate to reach the predetermined optimal concentration.

  • Solubilization: Stir the mixture gently at 4°C for 1-2 hours.

  • Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to remove insoluble debris.

  • Purification: The clarified supernatant containing the solubilized membrane protein is now ready for downstream purification steps, such as affinity chromatography. Ensure that all purification buffers contain a concentration of this compound above its CMC to maintain protein solubility.

Mandatory Visualizations

Experimental Workflow for Membrane Protein Solubilization

experimental_workflow start Start: Cell Pellet or Membrane Preparation homogenization Homogenization in Lysis Buffer start->homogenization detergent_addition Addition of this compound homogenization->detergent_addition solubilization Incubation (e.g., 4°C, 1-2h) detergent_addition->solubilization centrifugation High-Speed Centrifugation (100,000 x g) solubilization->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Insoluble Pellet centrifugation->pellet analysis Analysis (SDS-PAGE, Western Blot) supernatant->analysis purification Downstream Purification supernatant->purification pellet->analysis

Caption: A generalized workflow for membrane protein extraction and solubilization using this compound.

Hypothetical Signaling Pathway of a Solubilized GPCR

signaling_pathway Ligand Ligand GPCR GPCR (Solubilized in This compound) Ligand->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A representative G-protein coupled receptor (GPCR) signaling cascade.

Downstream Compatibility

An important consideration when selecting a detergent is its compatibility with downstream applications.

  • Chromatography: this compound, as an anionic detergent, may interfere with anion-exchange chromatography. It is generally compatible with size-exclusion and affinity chromatography, provided the detergent concentration is maintained above the CMC in all buffers.

  • Mass Spectrometry: Many detergents can interfere with mass spectrometry analysis. While specific data for this compound is limited, anionic detergents can often be removed using detergent removal resins or precipitation methods. It is crucial to perform a thorough clean-up of the protein sample before mass spectrometry analysis.

  • Structural Studies: The mild nature of this compound may make it a suitable candidate for stabilizing membrane proteins for structural studies by techniques such as cryo-electron microscopy (cryo-EM). The detergent's ability to maintain the native protein fold is a key advantage.

Conclusion

This compound presents a viable and potentially advantageous option for the extraction and solubilization of membrane proteins, particularly for those sensitive to harsher detergents. Its mild anionic character, biodegradability, and effectiveness as a surfactant make it a compelling choice for researchers in both academic and industrial settings. The provided protocols offer a starting point for the empirical optimization required to achieve high yields of stable and functional membrane proteins for further study and drug development applications. As with any detergent, careful screening and optimization are essential for success.

References

Application Notes and Protocols for Cell Lysis Using Disodium 2-Sulfolaurate-Based Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 2-sulfolaurate is an anionic surfactant with detergent properties that make it a candidate for cell lysis and protein extraction. Its utility in proteomics and other molecular biology applications stems from its ability to disrupt cell membranes and solubilize proteins. These application notes provide a detailed standard operating procedure for the use of this compound-based buffers in cell lysis for subsequent protein analysis. The protocols outlined below are designed to be a starting point for researchers and may require optimization for specific cell types and downstream applications.

Data Presentation

Table 1: Comparison of Protein Yield from Various Lysis Buffers
Lysis BufferCell TypeProtein Yield (µg/10^6 cells)Compatibility with Downstream Assays
This compound Buffer (DSB) HeLa200 - 350Western Blot, ELISA, BCA Assay
HEK293250 - 400Western Blot, ELISA, BCA Assay
RIPA BufferHeLa250 - 400Western Blot, ELISA, Immunoprecipitation
HEK293300 - 450Western Blot, ELISA, Immunoprecipitation
Triton X-100 BufferHeLa150 - 300Enzyme Assays, Immunoprecipitation
HEK293200 - 350Enzyme Assays, Immunoprecipitation

Note: Protein yields are approximate and can vary depending on cell confluence, passage number, and experimental conditions.

Table 2: Compatibility of this compound with Common Protein Assays
Protein AssayMaximum Compatible Concentration of this compoundNotes
Bicinchoninic Acid (BCA) Assay0.1% (w/v)Higher concentrations may interfere with the assay. It is recommended to use a detergent-compatible BCA assay kit.
Bradford Assay0.05% (w/v)This detergent can interfere with the Coomassie dye binding, leading to inaccurate results.

Experimental Protocols

Protocol 1: Preparation of this compound Lysis Buffer (DSB)

Materials:

  • This compound

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Nuclease-free water

Procedure:

  • To prepare 100 mL of 1X DSB, combine the following:

    • 5 mL of 1 M Tris-HCl, pH 7.5 (final concentration: 50 mM)

    • 3 mL of 5 M NaCl (final concentration: 150 mM)

    • 0.2 mL of 0.5 M EDTA, pH 8.0 (final concentration: 1 mM)

    • 1 g of this compound (final concentration: 1% w/v)

    • 81.8 mL of nuclease-free water

  • Stir until all components are completely dissolved.

  • Store the buffer at 4°C.

  • Immediately before use, add protease and phosphatase inhibitors to the required volume of DSB.

Protocol 2: Cell Lysis of Adherent Mammalian Cells

Materials:

  • Culture dish with adherent cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer (DSB) with inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Aspirate the culture medium from the dish.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold DSB with inhibitors to the dish (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 10-15 minutes.

  • Using a pre-chilled cell scraper, scrape the cells off the surface of the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate for 15 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

  • Store the protein extract at -80°C or proceed to protein quantification.

Protocol 3: Protein Quantification using a BCA Assay

Materials:

  • Protein extract from Protocol 2

  • BCA Protein Assay Kit (Detergent Compatible)

  • Bovine Serum Albumin (BSA) standards

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards according to the BCA assay kit manufacturer's instructions.

  • In a microplate, add 25 µL of each standard or unknown protein sample in triplicate.

  • Prepare the BCA working reagent by mixing reagent A and reagent B as per the kit's protocol.

  • Add 200 µL of the working reagent to each well containing a standard or sample.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve using the absorbance readings of the BSA standards.

  • Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 4: Western Blotting

Materials:

  • Protein extract (normalized concentration)

  • Laemmli sample buffer (4X)

  • SDS-PAGE gel

  • Running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mix the protein extract with Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the signal using an imaging system.

Protocol 5: Sample Preparation for Mass Spectrometry

Note: this compound is an anionic detergent and must be removed before mass spectrometry analysis to avoid ion suppression.

Materials:

  • Protein extract

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 spin columns

Procedure:

  • Reduction and Alkylation:

    • To 100 µg of protein extract, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Detergent Removal and Digestion (Filter-Aided Sample Preparation - FASP):

    • Dilute the sample with 8 M urea (B33335) solution.

    • Load the sample onto a 30 kDa molecular weight cutoff filter unit.

    • Centrifuge to remove the buffer.

    • Wash the filter twice with 8 M urea, followed by two washes with 50 mM ammonium bicarbonate.

    • Add trypsin (1:50 enzyme to protein ratio) in 50 mM ammonium bicarbonate to the filter.

    • Incubate overnight at 37°C.

    • Collect the peptides by centrifugation.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Resuspension:

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_lysis Cell Lysis cluster_downstream Downstream Analysis start Adherent Cells wash Wash with PBS start->wash add_dsb Add DSB Lysis Buffer wash->add_dsb scrape Scrape and Collect add_dsb->scrape centrifuge Centrifuge scrape->centrifuge supernatant Collect Supernatant (Protein Extract) centrifuge->supernatant quant Protein Quantification (BCA) supernatant->quant wb Western Blotting quant->wb ms Mass Spectrometry quant->ms

Figure 1. Experimental workflow for cell lysis and protein analysis.

bca_assay_principle cluster_reaction1 Step 1: Biuret Reaction cluster_reaction2 Step 2: BCA Chelation protein Protein (Peptide Bonds) cu1 Cu¹⁺ protein->cu1 + Cu²⁺ cu2 Cu²⁺ (alkaline) cu1_reac Cu¹⁺ cu1->cu1_reac bca 2x BCA Molecules complex Purple Complex (Absorbance at 562 nm) bca->complex + Cu¹⁺

Figure 2. Principle of the Bicinchoninic Acid (BCA) protein assay.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates gene Gene Expression tf->gene

Figure 3. A generic signaling pathway for protein analysis.

Application of Disodium 2-Sulfolaurate in Nanoparticle Synthesis and Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology, with profound implications for fields ranging from drug delivery and diagnostics to catalysis and electronics. A critical component in the chemical synthesis of nanoparticles is the use of stabilizing agents, which prevent particle aggregation and control their growth. Surfactants are a widely used class of stabilizers that adsorb to the nanoparticle surface, providing colloidal stability through electrostatic or steric repulsion.

Disodium 2-sulfolaurate, an anionic surfactant derived from coconut oil, is recognized for its mildness, biodegradability, and excellent foaming properties in the cosmetics industry.[1] These characteristics, particularly its anionic nature and surface activity, suggest its potential as an effective stabilizing agent in the synthesis of metallic and metal oxide nanoparticles. This document provides detailed, albeit prospective, application notes and protocols for the use of this compound in this context, based on established principles of nanoparticle chemistry with analogous surfactants.

Principle of Stabilization

This compound is an anionic surfactant, meaning its head group carries a negative charge in aqueous solutions. When used in nanoparticle synthesis, the hydrophobic lauryl tail is expected to adsorb onto the surface of the newly formed nanoparticle. This leaves the negatively charged sulfonate head groups oriented towards the aqueous phase, creating a net negative surface charge on the nanoparticles. This charge generates electrostatic repulsion between individual nanoparticles, preventing them from agglomerating and ensuring a stable colloidal suspension. This mechanism is crucial for controlling particle size and maintaining the unique properties of the nanoparticles. The use of surfactants like this compound is a key strategy in preventing the uncontrolled growth and precipitation of nanoparticles during their synthesis.[2][3]

Hypothetical Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol describes a hypothetical method for synthesizing silver nanoparticles (AgNPs) using silver nitrate (B79036) as the precursor, sodium borohydride (B1222165) as the reducing agent, and this compound as the stabilizing agent. This protocol is adapted from established methods for AgNP synthesis using other anionic surfactants.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Deionized water

  • Ethanol

  • Nitrogen gas (optional, for inert atmosphere)

Equipment:

  • Glass beakers and flasks

  • Magnetic stirrer and stir bars

  • Pipettes and graduated cylinders

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)

  • Transmission Electron Microscope (TEM) (for morphology analysis)

  • Centrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of silver nitrate in deionized water.

    • Prepare a 50 mM stock solution of sodium borohydride in deionized water. This solution should be freshly prepared and kept on ice.

    • Prepare a 100 mM stock solution of this compound in deionized water.

  • Synthesis of Silver Nanoparticles:

    • In a 250 mL flask, add 90 mL of deionized water and 1 mL of the 100 mM this compound stock solution.

    • Place the flask on a magnetic stirrer and stir vigorously for 15 minutes.

    • While stirring, add 2 mL of the 10 mM silver nitrate stock solution.

    • Continue stirring for another 10 minutes.

    • Slowly add 1 mL of the ice-cold 50 mM sodium borohydride solution dropwise to the mixture.

    • A color change from colorless to yellow or brown should be observed, indicating the formation of silver nanoparticles.

    • Allow the reaction to proceed for 1 hour with continuous stirring.

  • Purification of Silver Nanoparticles:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge the suspension at 10,000 rpm for 20 minutes.

    • Discard the supernatant, which contains unreacted reagents and excess surfactant.

    • Resuspend the nanoparticle pellet in 10 mL of deionized water, followed by sonication for 5 minutes to ensure complete redispersion.

    • Repeat the centrifugation and redispersion steps two more times to ensure the removal of impurities.

    • Finally, resuspend the purified silver nanoparticles in a suitable solvent (e.g., deionized water or ethanol) for storage and characterization.

Characterization:

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the nanoparticle suspension. Silver nanoparticles typically exhibit a surface plasmon resonance (SPR) peak between 400 and 450 nm.

  • Dynamic Light Scattering (DLS): Determine the average hydrodynamic diameter and size distribution of the nanoparticles. The zeta potential should also be measured to assess the surface charge and colloidal stability.

  • Transmission Electron Microscopy (TEM): Visualize the morphology (shape and size) of the synthesized nanoparticles.

Expected Influence of Experimental Parameters

The following table summarizes the expected impact of varying key experimental parameters on the resulting nanoparticle characteristics. This data is illustrative and based on general principles of nanoparticle synthesis, as specific data for this compound is not available.

ParameterVariationExpected Effect on Nanoparticle SizeExpected Effect on Stability
This compound Concentration IncreasingDecreaseIncrease (up to a certain concentration)
DecreasingIncreaseDecrease
AgNO₃ Concentration IncreasingIncreaseMay decrease due to aggregation
DecreasingDecreaseMay increase
NaBH₄ Concentration IncreasingDecrease (due to faster nucleation)May decrease if nucleation is too rapid
DecreasingIncreaseMay increase
Temperature IncreasingMay increase (due to faster growth)May decrease
DecreasingMay decreaseMay increase

Visualizations

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_precursor Prepare Precursor (e.g., AgNO₃ solution) mix Mix Precursor and Stabilizer prep_precursor->mix prep_reducing Prepare Reducing Agent (e.g., NaBH₄ solution) add_reducing Add Reducing Agent prep_reducing->add_reducing prep_stabilizer Prepare Stabilizer (this compound solution) prep_stabilizer->mix mix->add_reducing reaction Nanoparticle Formation add_reducing->reaction centrifuge Centrifugation reaction->centrifuge wash Washing and Redispersion centrifuge->wash uv_vis UV-Vis Spectroscopy wash->uv_vis dls DLS Analysis wash->dls tem TEM Imaging wash->tem

Caption: General workflow for nanoparticle synthesis.

Stabilization_Mechanism cluster_nanoparticle Nanoparticle Surface cluster_surfactant This compound Molecule cluster_stabilization Stabilization NP NP surfactant Hydrophobic Tail (Lauryl Chain) <-- Adsorbs to NP Hydrophilic Head (Sulfonate Group) <-- Extends into Water NP->surfactant Adsorption repulsion Electrostatic Repulsion surfactant->repulsion Creates Negative Surface Charge stability Colloidal Stability repulsion->stability

Caption: Stabilization by this compound.

Conclusion

While direct experimental evidence for the use of this compound in nanoparticle synthesis is currently lacking in published literature, its properties as an anionic surfactant make it a promising candidate for this application. The provided hypothetical protocol offers a starting point for researchers interested in exploring its potential as a stabilizer for metallic nanoparticles. The mild and biodegradable nature of this compound could offer advantages in the synthesis of nanoparticles for biomedical and environmental applications, where biocompatibility and sustainability are paramount. Further experimental investigation is necessary to validate its efficacy and to optimize synthesis parameters for achieving desired nanoparticle characteristics.

References

Application Notes and Protocols for Disodium 2-Sulfolaurate as a Mild Surfactant in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the native conformation and activity of enzymes is paramount for the accuracy and reproducibility of in vitro assays, particularly in high-throughput screening (HTS) for drug discovery. Many enzymes, especially those that are hydrophobic or prone to aggregation, require the presence of surfactants to maintain their stability and solubility in aqueous assay buffers. However, common ionic surfactants can be denaturing, leading to a loss of enzymatic activity. Disodium 2-sulfolaurate is an anionic surfactant known for its exceptionally mild properties and biocompatibility, making it a promising candidate for use in sensitive enzymatic assays.

These application notes provide an overview of the utility of this compound in preserving enzyme function and detailed protocols for its application.

Key Properties of this compound

This compound is characterized by its gentle cleansing and foaming properties, making it a staple in cosmetic and personal care products.[1][2][3] Its stability over a broad pH and temperature range further enhances its suitability for diverse biochemical assay conditions.[1][2] While direct comparative studies on its effect on enzyme activity are not extensively published, its known mildness suggests it may be a superior alternative to harsher ionic surfactants.

Application: Maintaining Enzyme Activity in Drug Discovery Screening

In drug discovery, the primary screen of large compound libraries against an enzyme target requires robust and consistent enzyme activity. The presence of a mild surfactant like this compound can be critical in preventing enzyme precipitation and denaturation over the course of the experiment, thereby reducing false negatives and improving data quality.

Illustrative Comparison of Surfactant Effects on Kinase Activity

To demonstrate the potential benefits of a mild surfactant, the following table presents representative data on the activity of a hypothetical kinase in the presence of different surfactants. This data is for illustrative purposes to highlight the expected outcome of using a mild surfactant compared to a harsh surfactant and a no-surfactant control.

SurfactantConcentration (% w/v)Relative Kinase Activity (%)Observations
None (Control)0100Baseline activity; potential for enzyme aggregation over time.
This compound 0.01 98 Minimal impact on activity, improved enzyme solubility and stability.
This compound 0.05 95 Slight decrease in activity at higher concentration, still maintains high stability.
Harsh Anionic Surfactant (e.g., SDS)0.0145Significant loss of activity due to denaturation.
Harsh Anionic Surfactant (e.g., SDS)0.0515Severe denaturation and precipitation of the enzyme.
Non-ionic Surfactant (e.g., Triton X-100)0.0192Generally good at maintaining activity, but can interfere with some detection methods.

Note: The above data is illustrative and the optimal concentration of this compound should be determined empirically for each specific enzyme and assay.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Effect of this compound on Enzyme Activity

This protocol provides a framework to determine the optimal concentration of this compound for maintaining the activity of a specific enzyme.

Materials:

  • Enzyme of interest

  • Enzyme substrate

  • Assay buffer (specific to the enzyme)

  • This compound (powder)

  • Microplate reader (or other appropriate detection instrument)

  • 96-well or 384-well assay plates

Procedure:

  • Prepare a stock solution of this compound:

    • Dissolve this compound powder in the assay buffer to a final concentration of 1% (w/v).

    • Gently mix to ensure complete dissolution. Avoid vigorous vortexing to prevent excessive foaming.

  • Prepare serial dilutions of this compound:

    • Perform serial dilutions of the 1% stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1%, 0.05%, 0.025%, 0.01%, 0.005%, 0.001%).

  • Set up the enzyme reactions:

    • In the wells of an assay plate, add the diluted this compound solutions.

    • Include a "no surfactant" control (assay buffer only).

    • If desired, include a control with a known harsh surfactant (e.g., SDS) and a non-ionic surfactant (e.g., Triton X-100) for comparison.

    • Add the enzyme to each well at its optimal assay concentration.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for equilibration.

  • Initiate the enzymatic reaction:

    • Add the enzyme substrate to all wells to start the reaction.

  • Monitor the reaction:

    • Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each surfactant concentration.

    • Plot the relative enzyme activity (as a percentage of the "no surfactant" control) against the concentration of this compound.

    • Determine the optimal concentration range that maintains maximal enzyme activity while ensuring solubility.

Protocol 2: High-Throughput Screening of Kinase Inhibitors Using this compound

This protocol outlines the use of this compound in a typical HTS workflow for identifying kinase inhibitors.

Materials:

  • Kinase and its specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (at the pre-determined optimal concentration)

  • Compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Luminometer

Procedure:

  • Prepare the Kinase Reaction Buffer:

    • Prepare the kinase assay buffer containing the optimal concentration of this compound (determined from Protocol 1).

  • Compound Plating:

    • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well assay plate.

    • Include appropriate controls: DMSO only (negative control) and a known kinase inhibitor (positive control).

  • Add Kinase:

    • Dilute the kinase in the prepared Kinase Reaction Buffer.

    • Dispense the diluted kinase solution into each well of the assay plate.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiate the Kinase Reaction:

    • Prepare a solution of the substrate peptide and ATP in the Kinase Reaction Buffer.

    • Add this solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes (or the optimized reaction time).

  • Detect Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to deplete unused ATP.

      • Adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence:

    • Read the luminescence signal on a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" (compounds that show significant inhibition of kinase activity).

Visualizations

Diagram 1: Theoretical Mechanism of Enzyme Stabilization by a Mild Surfactant

EnzymeStabilization cluster_0 Without Surfactant cluster_1 With this compound Enzyme_Native Native Enzyme (Active) Enzyme_Denatured Denatured Enzyme (Inactive) Enzyme_Native->Enzyme_Denatured Stress (e.g., surface interaction, temperature) Enzyme_Aggregated Aggregated Enzyme (Inactive) Enzyme_Denatured->Enzyme_Aggregated Enzyme_Stabilized Stabilized Enzyme (Active) Surfactant_Micelle Surfactant Micelles Surfactant_Monomer Enzyme_Stabilized->Surfactant_Monomer Hydrophobic Interactions note Mild surfactant forms a protective layer, preventing denaturation and aggregation.

Caption: Mild surfactant stabilizing an enzyme.

Diagram 2: Workflow for High-Throughput Screening of Enzyme Inhibitors

HTS_Workflow Compound_Library Compound Library in DMSO Dispense_Compounds Dispense Compounds (e.g., 50 nL/well) Compound_Library->Dispense_Compounds Assay_Plate 384-well Plate Add_Enzyme Add Enzyme in Buffer with this compound Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (15-30 min) Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate & ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (e.g., 60 min at 30°C) Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate_2->Add_Detection_Reagent Read_Signal Read Luminescence Add_Detection_Reagent->Read_Signal Data_Analysis Data Analysis (% Inhibition) Read_Signal->Data_Analysis Hits Identify Hits Data_Analysis->Hits

Caption: HTS workflow for enzyme inhibitors.

Conclusion

This compound presents a compelling option for researchers seeking a mild anionic surfactant to maintain enzyme stability in a variety of in vitro assays. Its favorable physicochemical properties suggest it can help to ensure the reliability and quality of data generated in academic research and drug development. The provided protocols offer a starting point for the empirical determination of its optimal use in specific enzymatic systems. Further research is warranted to generate comprehensive, publicly available data on the comparative performance of this compound with a wide range of enzymes.

References

Application Note & Protocol: Formulating Stable Oil-in-Water Emulsions with Disodium 2-Sulfolaurate for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disodium 2-sulfolaurate, an anionic surfactant, presents potential utility in the formulation of oil-in-water (O/W) emulsions for drug delivery applications. Its chemical structure suggests it may offer good emulsifying properties, contributing to the formation of stable, small-droplet emulsions suitable for encapsulating lipophilic drugs. This document provides a comprehensive guide to formulating and characterizing O/W emulsions using this compound, including detailed experimental protocols and data presentation formats. While this compound is more commonly referenced in the context of personal care products, the principles of emulsion formulation outlined here provide a solid foundation for its investigation in pharmaceutical preparations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for understanding its function as an emulsifier.

PropertyValue/DescriptionSignificance in Emulsion Formulation
Chemical Name This compound
Synonyms Sodium 1-carboxy-1-sulfo laurate
Molecular Formula C12H22Na2O5S
Molecular Weight 332.35 g/mol
Type of Surfactant AnionicThe negative charge on the oil droplets will lead to electrostatic repulsion, enhancing emulsion stability.
Appearance White to off-white powder
Solubility Soluble in waterEssential for its function as an O/W emulsifier.
Critical Micelle Concentration (CMC) Varies with temperature and ionic strengthThe concentration at which surfactant molecules begin to form micelles. Important for determining the optimal surfactant concentration.
Hydrophilic-Lipophilic Balance (HLB) Estimated to be in the range of 10-14This range is generally suitable for creating oil-in-water emulsions.

Experimental Protocols

The following protocols provide a framework for the formulation and characterization of O/W emulsions stabilized by this compound.

2.1. Formulation of Oil-in-Water Emulsion

This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.

Materials:

  • This compound

  • Oil Phase (e.g., medium-chain triglycerides, soybean oil, castor oil)

  • Aqueous Phase (e.g., deionized water, phosphate-buffered saline)

  • Lipophilic drug (optional)

  • High-shear homogenizer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Protocol:

  • Aqueous Phase Preparation: Dissolve a predetermined amount of this compound in the aqueous phase. Stir using a magnetic stirrer until fully dissolved. Typical concentrations to screen range from 0.5% to 5% (w/v).

  • Oil Phase Preparation: If encapsulating a lipophilic drug, dissolve it in the oil phase. Gentle heating may be required to facilitate dissolution.

  • Pre-emulsion Formation: While stirring the aqueous phase, slowly add the oil phase dropwise to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization. The homogenization speed and time are critical parameters to optimize. A typical starting point is 5,000-10,000 rpm for 5-10 minutes.

  • Cooling: If heating was used, allow the emulsion to cool to room temperature.

  • Storage: Store the emulsion in a sealed container at the desired temperature for further characterization.

2.2. Characterization of the Emulsion

2.2.1. Droplet Size and Polydispersity Index (PDI) Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Sample Preparation: Dilute the emulsion with the aqueous phase used in its formulation to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement: Load the diluted sample into a cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions.

  • Data Analysis: Record the Z-average diameter (mean droplet size) and the PDI. The PDI value indicates the breadth of the droplet size distribution.

2.2.2. Zeta Potential Measurement

Instrumentation: DLS instrument with zeta potential measurement capabilities.

Protocol:

  • Sample Preparation: Dilute the emulsion with the aqueous phase.

  • Measurement: Load the sample into a specialized zeta potential cell. Perform the measurement. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.

  • Data Analysis: Record the zeta potential in millivolts (mV).

2.2.3. Stability Studies

Protocol:

  • Sample Storage: Store aliquots of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-point Analysis: At predetermined time intervals (e.g., 0, 1, 7, 14, and 30 days), withdraw a sample from each storage condition.

  • Characterization: Analyze the samples for any changes in visual appearance (e.g., creaming, phase separation), droplet size, PDI, and zeta potential as described in the protocols above.

2.2.4. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC)

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the emulsion. This can be achieved by ultracentrifugation or by using a centrifugal filter device.

  • Quantification of Free Drug: Measure the concentration of the free drug in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation:

    • Encapsulation Efficiency (%EE):

    • Loading Capacity (%LC):

Data Presentation

The following tables provide a template for organizing the experimental data.

Table 1: Formulation Parameters and Initial Characteristics

Formulation CodeOil Phase (%)This compound (%)Homogenization Speed (rpm)Homogenization Time (min)Mean Droplet Size (nm)PDIZeta Potential (mV)
F110180005
F210280005
F320180005
F420280005

Table 2: Stability Study Results at 25°C

Formulation CodeTime (days)Mean Droplet Size (nm)PDIZeta Potential (mV)Visual Appearance
F1 0Homogeneous
7Homogeneous
30Phase Separation
F2 0Homogeneous
7Homogeneous
30Homogeneous

Table 3: Drug Encapsulation Efficiency and Loading Capacity

Formulation CodeDrug% Encapsulation Efficiency% Loading Capacity
F1-DrugXDrug X
F2-DrugXDrug X

Visualizations

4.1. Experimental Workflow

G cluster_prep Formulation cluster_char Characterization prep Formulation Preparation aq_phase Aqueous Phase (this compound in Water) oil_phase Oil Phase (Oil + Lipophilic Drug) pre_emulsion Pre-emulsion Formation aq_phase->pre_emulsion oil_phase->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization emulsion O/W Emulsion homogenization->emulsion characterization Characterization dls Droplet Size & PDI (DLS) emulsion->dls Initial Analysis zeta Zeta Potential emulsion->zeta Initial Analysis stability Stability Studies emulsion->stability ee_lc EE & LC emulsion->ee_lc data_analysis Data Analysis & Optimization dls->data_analysis zeta->data_analysis stability->data_analysis ee_lc->data_analysis

Caption: Workflow for O/W emulsion formulation and characterization.

4.2. Hypothetical Cellular Uptake and Signaling Pathway

This diagram illustrates a hypothetical mechanism by which a drug-loaded emulsion could be taken up by a cell and trigger a downstream signaling cascade.

G emulsion Drug-loaded O/W Emulsion endocytosis Endocytosis emulsion->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release receptor Receptor drug_release->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

The Role of Disodium 2-Sulfolaurate in Nucleic Acid Isolation: An Application and Protocol Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleic acid isolation and purification are fundamental procedures in molecular biology, forming the bedrock for a vast array of downstream applications, from diagnostics to drug discovery. The initial and most critical step in this process is cell lysis, which involves the disruption of cell membranes to release the genetic material. This is typically achieved through a combination of mechanical force and chemical agents, including detergents or surfactants. Surfactants play a pivotal role in solubilizing the lipid bilayer of cell membranes and denaturing proteins, including nucleases that can degrade DNA and RNA.

This document explores the potential role of Disodium 2-sulfolaurate, an anionic surfactant, in nucleic acid isolation and purification kits. We will delve into the general principles of surfactant-based lysis, provide a generalized protocol for nucleic acid extraction using a common anionic surfactant, and discuss the current standing of this compound in this application based on available scientific and patent literature.

General Principles of Anionic Surfactants in Nucleic Acid Isolation

Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), are widely employed in lysis buffers for their potent disruptive effects on cell membranes and proteins. The mechanism of action involves the surfactant molecules intercalating into the lipid bilayer, disrupting its structure and leading to cell lysis. Furthermore, these surfactants bind to proteins, causing them to lose their native conformation and inactivating enzymes like DNases and RNases that could compromise the integrity of the nucleic acids.

A typical lysis buffer containing an anionic surfactant will also include other components to optimize the extraction process:

  • A buffering agent (e.g., Tris-HCl): To maintain a stable pH.

  • A chelating agent (e.g., EDTA): To sequester divalent cations like Mg2+ and Ca2+, which are cofactors for many nucleases.

  • Chaotropic salts (e.g., Guanidinium thiocyanate): To further denature proteins and promote the binding of nucleic acids to silica (B1680970) membranes in column-based purification methods.[1]

This compound: Properties and Current Applications

This compound is an anionic surfactant derived from lauric acid, a fatty acid found in coconut oil. It is known for its mildness, biodegradability, and stability across a wide range of pH and temperatures. Primarily, it is utilized in the cosmetic and personal care industry in products like shampoos and cleansers for its gentle cleansing and foaming properties.

A Note on Suitability for Molecular Biology: Despite its properties as a surfactant, extensive searches of scientific literature, patent databases, and commercial product information did not yield any direct evidence of this compound being used as a component in nucleic acid isolation and purification kits. While other mild surfactants are being explored as alternatives to harsher detergents, this compound does not appear to be a current or past candidate for this application. One potential concern is the possible presence of impurities, such as methanol (B129727) from the manufacturing process, which could interfere with sensitive downstream enzymatic reactions like PCR.

Generalized Protocol for Nucleic Acid Extraction Using an Anionic Surfactant (e.g., SDS)

The following is a generalized protocol for the extraction of genomic DNA from mammalian cells using a lysis buffer containing a common anionic surfactant, Sodium Dodecyl Sulfate (SDS). This protocol serves as an illustrative example of how anionic surfactants are incorporated into nucleic acid isolation workflows. It is important to note that this protocol does not specifically utilize this compound.

Materials:
  • Lysis Buffer:

    • 10 mM Tris-HCl, pH 8.0

    • 100 mM EDTA, pH 8.0

    • 0.5% (w/v) SDS

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

  • Cell sample

Experimental Workflow Diagram

Nucleic_Acid_Extraction_Workflow start Start: Cell Sample lysis Cell Lysis (Lysis Buffer with SDS, Proteinase K) start->lysis Add Lysis Buffer & Proteinase K purification Purification (Phenol:Chloroform Extraction) lysis->purification Add Phenol: Chloroform precipitation Precipitation (Isopropanol/Ethanol) purification->precipitation Transfer Aqueous Phase, Add Alcohol wash Wash (70% Ethanol) precipitation->wash Centrifuge, Discard Supernatant resuspend Resuspension (TE Buffer or Nuclease-Free Water) wash->resuspend Air Dry Pellet end End: Purified Nucleic Acid resuspend->end

Caption: Generalized workflow for nucleic acid extraction using an anionic surfactant.

Protocol Steps:
  • Sample Preparation: Begin with a pellet of approximately 1-5 million mammalian cells in a microcentrifuge tube.

  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of Lysis Buffer.

    • Add 2.5 µL of Proteinase K (20 mg/mL) to the lysate.

    • Incubate the mixture at 55°C for 1-3 hours with occasional mixing to digest proteins.

  • RNA Removal (Optional):

    • Add 2.5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

  • Purification:

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol to the lysate.

    • Vortex vigorously for 30 seconds and then centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube. Be cautious not to disturb the protein interface.

  • Precipitation:

    • Add 2 volumes (1 mL) of ice-cold 100% ethanol to the aqueous phase.

    • Invert the tube gently several times until the DNA precipitates and becomes visible as a white, stringy mass.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing:

    • Carefully decant the supernatant.

    • Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it can be difficult to resuspend.

  • Resuspension:

    • Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water.

    • Incubate at 65°C for 10 minutes to aid in dissolution.

  • Quantification and Quality Control:

    • Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

    • Assess the integrity of the DNA by running an aliquot on an agarose (B213101) gel. High molecular weight DNA should appear as a sharp band.

Quantitative Data and Performance

As this compound is not documented for use in nucleic acid isolation, there is no available quantitative data to present regarding its performance in terms of nucleic acid yield, purity (A260/A280, A260/A230 ratios), or integrity (RIN for RNA, DIN for DNA).

For the generalized protocol using SDS, typical results for DNA extraction from 1 million mammalian cells would be in the range of 5-10 µg of high-quality genomic DNA with an A260/A280 ratio between 1.8 and 2.0.

Conclusion

References

Application Notes and Protocols: Exploring the Potential of Disodium 2-Sulfolaurate in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a theoretical exploration into the potential use of Disodium 2-sulfolaurate in biopharmaceutical formulations. Currently, there is limited publicly available data demonstrating its use as an excipient in approved biologic drug products. The information provided is based on the known properties of this compound as a surfactant and draws parallels with commonly used surfactants in the biopharmaceutical industry. These protocols are intended to serve as a guide for researchers interested in evaluating novel excipients for biologic formulations.

Introduction to this compound

This compound is an anionic surfactant known for its mildness and stability across a wide range of pH and temperatures. Predominantly used in the cosmetic and personal care industries, it offers excellent foaming properties and is considered gentle on the skin. Its chemical structure, featuring a sulfonate group, imparts surface-active properties that could be beneficial in biopharmaceutical formulations, particularly in preventing protein aggregation and stabilizing protein structures.

Key Properties of this compound:

  • Chemical Nature: Anionic surfactant

  • Appearance: White to off-white powder

  • Stability: Stable over a broad pH (3-10) and temperature (up to 80°C) range.[1]

  • Solubility: Water-soluble

  • Regulatory Status: Primarily used in cosmetic and personal care products. Its suitability as a parenteral excipient would require rigorous toxicological and safety assessments.

Potential Applications in Biopharmaceutical Formulations

The primary challenge in the development of liquid biopharmaceutical formulations is maintaining the stability of the active protein therapeutic. Proteins are susceptible to aggregation, denaturation, and adsorption to surfaces, all of which can compromise their efficacy and safety. Surfactants are commonly included in these formulations to mitigate these issues.

Based on its properties, this compound could potentially be investigated for the following applications:

  • Inhibition of Protein Aggregation: By preferentially adsorbing at interfaces (e.g., air-water, solid-water), this compound could prevent protein molecules from unfolding and aggregating at these surfaces.

  • Stabilization Against Mechanical Stress: During manufacturing, transportation, and administration, biologic formulations can be subjected to mechanical stresses such as agitation and filtration. Surfactants can protect proteins from stress-induced aggregation.

  • Enhancement of Solubility: For certain proteins, surfactants can aid in their solubilization and prevent precipitation.

Hypothetical Performance Data

The following tables present hypothetical data to illustrate how the performance of this compound could be compared to a standard surfactant, such as Polysorbate 80, in a monoclonal antibody (mAb) formulation.

Table 1: Effect of this compound on the Aggregation of a Model mAb (mAb-X) under Thermal Stress

FormulationSurfactant Concentration (% w/v)Initial Monomer Purity (%) (by SEC)Monomer Purity after 4 weeks at 40°C (%) (by SEC)Change in % High Molecular Weight Species (HMWs)
Control (No Surfactant)099.592.1+7.4
Polysorbate 800.0299.698.5+1.1
Polysorbate 800.0599.599.1+0.4
This compound0.0299.497.8+1.6
This compound0.0599.598.7+0.8
This compound0.1099.699.0+0.6

Table 2: Impact of this compound on the Physical Stability of mAb-X under Agitation Stress

FormulationSurfactant Concentration (% w/v)Initial Turbidity (NTU)Turbidity after 24h Agitation (NTU)Particle Count (>10 µm) (particles/mL) after 24h Agitation
Control (No Surfactant)00.515.28500
Polysorbate 800.020.61.1350
This compound0.020.52.5900
This compound0.050.61.3420

Experimental Protocols for Evaluation

The following are detailed protocols for key experiments to assess the suitability of a novel surfactant like this compound in a biopharmaceutical formulation.

Protocol for Assessing Inhibition of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the formation of high molecular weight species (aggregates) in a protein formulation containing this compound under stressed conditions.

Materials:

  • Purified protein (e.g., monoclonal antibody) at a working concentration (e.g., 10 mg/mL)

  • Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0)

  • This compound stock solution (e.g., 1% w/v in formulation buffer)

  • Polysorbate 80 stock solution (e.g., 1% w/v in formulation buffer)

  • UHPLC system with a UV detector

  • SEC column suitable for protein aggregate analysis (e.g., TSKgel G3000SWxl)

  • Mobile phase: 100 mM sodium phosphate, 300 mM sodium chloride, pH 6.8

  • Incubators set to appropriate stress temperatures (e.g., 40°C)

Methodology:

  • Sample Preparation:

    • Prepare different formulations of the protein in the formulation buffer containing varying concentrations of this compound (e.g., 0.01%, 0.02%, 0.05%, 0.1% w/v).

    • Prepare control formulations: one with no surfactant and one with a standard surfactant like Polysorbate 80 at a typical concentration (e.g., 0.02% w/v).

    • Filter all formulations through a 0.22 µm syringe filter into sterile vials.

  • Initial Analysis (T=0):

    • Inject an appropriate volume (e.g., 20 µL) of each formulation onto the SEC column.

    • Run the separation using the specified mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer and high molecular weight species (HMWs). Calculate the initial percentage of monomer and HMWs.

  • Stress Conditions:

    • Place the vials with the remaining formulations in an incubator at an accelerated temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4 weeks), remove a vial of each formulation from the incubator.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by SEC as described in step 2.

  • Data Analysis:

    • For each formulation and time point, calculate the percentage of monomer and HMWs.

    • Compare the rate of monomer loss and HMW formation in formulations containing this compound to the control formulations.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Workflow p1 Protein Stock p4 Prepare Formulations (Control & Test) p1->p4 p2 Formulation Buffer p2->p4 p3 Surfactant Stocks (DS2S & PS80) p3->p4 a1 Initial SEC Analysis (T=0) p4->a1 a2 Incubate at 40°C (Thermal Stress) p4->a2 a4 Data Analysis: Compare Monomer Loss & HMW Formation a1->a4 a3 SEC Analysis at Time Points (e.g., 1, 2, 4 weeks) a2->a3 a3->a4

Workflow for SEC-based protein aggregation analysis.
Protocol for Assessing Physical Stability by Dynamic Light Scattering (DLS)

Objective: To assess the effect of this compound on the hydrodynamic radius and polydispersity of a protein solution, indicating the presence of aggregates.

Materials:

  • Formulations prepared as in the SEC protocol.

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume disposable cuvettes.

  • 0.22 µm syringe filters.

Methodology:

  • Sample Preparation:

    • Filter a small volume (e.g., 50 µL) of each formulation directly into a clean DLS cuvette.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Enter the viscosity and refractive index of the buffer.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.

    • Perform multiple measurements (e.g., 10-15 runs) for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the autocorrelation function to determine the size distribution by intensity.

    • Record the average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). A significant increase in Z-average or a high PDI (>0.2) suggests the presence of aggregates.

    • Compare the results for formulations with this compound to the control formulations.

DLS_Workflow start Prepare Protein Formulations (with and without DS2S) filter Filter sample into DLS cuvette (0.22 µm) start->filter equilibrate Equilibrate sample in DLS instrument (e.g., 25°C) filter->equilibrate measure Perform DLS measurements (multiple runs) equilibrate->measure analyze Analyze autocorrelation function measure->analyze results Record Z-average (size) and PDI (polydispersity) analyze->results compare Compare results to controls results->compare

Workflow for DLS-based physical stability analysis.
Protocol for Assessing Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the thermal stability (melting temperature, Tm) of a protein.

Materials:

  • Formulations prepared as in the SEC protocol.

  • Differential Scanning Calorimeter (DSC) with autosampler.

  • Formulation buffer for reference cell.

Methodology:

  • Sample Preparation:

    • Pipette the protein formulations and the corresponding formulation buffer (as a reference) into the DSC sample and reference cells, respectively.

  • Instrument Setup:

    • Set the temperature scan range (e.g., 20°C to 100°C) and scan rate (e.g., 1°C/min).

  • Measurement:

    • Run the DSC scan, measuring the heat capacity as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the midpoint of the unfolding transition (Tm).

    • A higher Tm indicates greater thermal stability.

    • Compare the Tm values for formulations containing this compound to the control formulations.

Protocol for Preliminary Safety Assessment: Hemolysis Assay

Objective: To evaluate the potential for this compound to cause red blood cell lysis (hemolysis), a critical parameter for parenteral formulations.

Materials:

  • Freshly collected human or animal red blood cells (RBCs).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound solutions at various concentrations in PBS.

  • Positive control: Triton X-100 solution (e.g., 1% v/v).

  • Negative control: PBS.

  • Centrifuge.

  • Spectrophotometer.

Methodology:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation and resuspension to remove plasma components.

    • Prepare a 2% (v/v) suspension of washed RBCs in PBS.

  • Incubation:

    • In microcentrifuge tubes, mix equal volumes of the 2% RBC suspension and the test solutions (this compound at various concentrations, positive control, negative control).

    • Incubate the tubes at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation:

    • Centrifuge the tubes to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (the absorbance peak for hemoglobin).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Determine the concentration of this compound that causes 50% hemolysis (HC50). A higher HC50 value indicates lower hemolytic activity.

Conclusion and Future Directions

The application notes and protocols outlined above provide a hypothetical framework for the initial evaluation of this compound as a potential excipient in biopharmaceutical formulations. Its inherent stability and mild surfactant properties make it an interesting candidate for investigation. However, comprehensive studies on its interaction with various proteins, its impact on protein structure and function, and, most importantly, its safety and biocompatibility for parenteral administration are essential before it can be considered for use in human therapeutics. Further research is warranted to explore the potential of this and other novel excipients to address the ongoing challenges in the formulation of stable and effective biologic drugs.

References

Application Notes and Protocols for Solubilization of Protein Inclusion Bodies Using Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recombinant proteins overexpressed in bacterial systems, such as Escherichia coli, often accumulate as insoluble and inactive aggregates known as inclusion bodies.[1][2] While inclusion bodies contain a high concentration of the target protein, recovering the active form requires effective solubilization and subsequent refolding procedures.[1][2] Anionic surfactants, a class of detergents, are employed to disrupt the non-covalent interactions holding the protein aggregates together, leading to the release of individual protein molecules.[][4]

This document provides a detailed protocol for the solubilization of protein inclusion bodies using a generic anionic surfactant, with Disodium 2-sulfolaurate as a representative example. It is important to note that specific concentrations and conditions should be optimized for each target protein to achieve maximal recovery and activity.[5]

Mechanism of Action

Anionic surfactants possess a negatively charged head group and a hydrophobic tail. The solubilization of protein inclusion bodies is primarily driven by the interaction of the surfactant's hydrophobic tail with the exposed hydrophobic patches on the aggregated proteins. This interaction disrupts the intermolecular hydrophobic forces within the inclusion body, leading to its dissociation. The negatively charged head groups of the surfactant molecules then coat the individual protein molecules, preventing re-aggregation through electrostatic repulsion.

Experimental Protocols

Inclusion Body Isolation and Washing

This initial step is crucial to remove contaminating cellular components that can interfere with subsequent solubilization and refolding.[6]

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer (e.g., Lysis Buffer with 1-2% Triton X-100)

  • Nuclease (e.g., DNase I)

  • Lysozyme (B549824)

  • Centrifuge

Procedure:

  • Resuspend the cell pellet from your protein expression culture in ice-cold Lysis Buffer.

  • Add lysozyme and nuclease to the cell suspension and incubate on ice to facilitate cell wall breakdown and reduce viscosity from nucleic acids.

  • Disrupt the cells using sonication or a French press.[7] Ensure complete lysis to maximize inclusion body recovery.

  • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.[7]

  • Discard the supernatant containing the soluble proteins.

  • Resuspend the inclusion body pellet in Wash Buffer. The use of a mild non-ionic detergent like Triton X-100 helps to remove membrane proteins and other hydrophobic contaminants.[6][8]

  • Repeat the centrifugation and washing steps at least two more times to ensure a high purity of the inclusion body preparation.[8]

Solubilization of Inclusion Bodies with Anionic Surfactant

This protocol outlines the use of an anionic surfactant for solubilization. The optimal concentration of the surfactant must be determined empirically.

Materials:

  • Washed inclusion body pellet

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a range of this compound concentrations to be tested, e.g., 0.1% - 2.0% w/v)

  • Reducing agent (e.g., 10-50 mM Dithiothreitol (DTT) or β-mercaptoethanol) to break incorrect disulfide bonds.[9]

  • Stirring platform

Procedure:

  • Resuspend the washed inclusion body pellet in the Solubilization Buffer containing the desired concentration of the anionic surfactant and the reducing agent.

  • Stir the suspension gently at room temperature or 4°C for several hours to overnight to allow for complete solubilization.

  • Monitor the solubilization process by observing a decrease in the turbidity of the solution.

  • Once solubilization is complete, centrifuge the solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.

  • Collect the supernatant containing the solubilized, denatured protein.

Protein Refolding

The solubilized protein is in a denatured state and must be refolded to regain its native conformation and biological activity. Common methods for refolding include dilution and dialysis.[1][2][9]

Materials:

  • Solubilized protein solution

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, with additives such as L-arginine to suppress aggregation, and a redox system like reduced/oxidized glutathione (B108866) for proper disulfide bond formation).[9]

  • Dialysis tubing (with an appropriate molecular weight cut-off)

Procedure (Dialysis Method):

  • Place the solubilized protein solution into dialysis tubing.

  • Immerse the dialysis bag in a large volume of Refolding Buffer (at least 100-fold the volume of the protein solution).

  • Perform dialysis at 4°C with gentle stirring.

  • Change the Refolding Buffer several times over a period of 24-48 hours to gradually remove the denaturing surfactant and allow the protein to refold.

  • After dialysis, recover the refolded protein from the tubing and centrifuge to remove any precipitated protein.

  • Assess the success of refolding by activity assays or spectroscopic methods.

Data Presentation

The following tables are templates to guide the presentation of quantitative data from your experiments.

Table 1: Optimization of Anionic Surfactant Concentration for Solubilization

Surfactant Concentration (% w/v)Total Protein in Inclusion Bodies (mg)Solubilized Protein (mg)Solubilization Efficiency (%)
0.1XY(Y/X) * 100
0.5XY(Y/X) * 100
1.0XY(Y/X) * 100
1.5XY(Y/X) * 100
2.0XY(Y/X) * 100

Table 2: Protein Recovery and Activity after Refolding

Refolding MethodInitial Solubilized Protein (mg)Recovered Soluble Protein (mg)Protein Recovery (%)Specific Activity (Units/mg)
DilutionAB(B/A) * 100Z
DialysisAB(B/A) * 100Z

Visualizations

experimental_workflow cluster_preparation Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding & Analysis cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis centrifugation1 Centrifugation lysis->centrifugation1 washing Washing Steps centrifugation1->washing pure_ib Pure Inclusion Bodies washing->pure_ib solubilization Anionic Surfactant Solubilization pure_ib->solubilization centrifugation2 Centrifugation solubilization->centrifugation2 solubilized_protein Solubilized Protein centrifugation2->solubilized_protein refolding Refolding (e.g., Dialysis) solubilized_protein->refolding analysis Activity Assay & Analysis refolding->analysis active_protein Active Protein analysis->active_protein

Caption: Experimental workflow for solubilizing protein inclusion bodies.

Caption: Mechanism of inclusion body solubilization by an anionic surfactant.

References

Application Notes and Protocols: Disodium 2-sulfolaurate in Soil Remediation and Contaminant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 2-sulfolaurate is an anionic surfactant known for its biodegradability and stability over a wide pH range.[1][2][3] While its primary applications to date have been in the cosmetics and personal care industries, its properties as a surface-active agent suggest potential for use in environmental applications such as soil remediation and contaminant extraction.[2] Anionic surfactants are utilized in soil washing to enhance the removal of both heavy metals and hydrophobic organic compounds.[4][5]

The primary mechanisms of action for anionic surfactants in soil remediation include:

  • Lowering Interfacial Tension: Surfactants reduce the surface tension between contaminants (like oil) and soil particles, as well as between water and contaminants. This facilitates the mobilization and release of the contaminants from the soil matrix.[4][6][7]

  • Micellar Solubilization: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. The hydrophobic cores of these micelles can encapsulate non-polar contaminants, such as petroleum hydrocarbons, effectively increasing their solubility in the washing solution.[4][6][7]

  • Complexation and Desorption of Heavy Metals: Anionic surfactants can interact with heavy metal cations in the soil. They can form complexes with these metals or create a charge on the soil particles that promotes the desorption of metals into the washing solution.[4][8]

Due to the limited direct research on this compound for soil remediation, this document provides application notes and protocols based on the established use of analogous anionic surfactants, such as Sodium Lauryl Sulfate (SLS) and Alpha Olefin Sulfonates (AOS). These compounds share structural and functional similarities with this compound, and their performance in soil remediation can serve as a valuable proxy.

Data from Analogous Anionic Surfactants in Soil Remediation

The following tables summarize quantitative data from studies on the use of anionic surfactants for the removal of common soil contaminants.

Table 1: Removal of Petroleum Hydrocarbons from Contaminated Soil using Anionic Surfactants

SurfactantContaminantSoil TypeSurfactant ConcentrationRemoval Efficiency (%)Reference
Sodium Dodecyl Sulfate (SDS)DieselSandy SoilNot Specified88% (as foam) vs. 35% (as solution)[9]
Sodium Dodecyl Sulfate (SDS)Total Petroleum Hydrocarbons (TPH)Not Specified1.5 g/L70.8% - 68.1%[10]
Sodium LaurateNorth Sea Crude OilOttawa SandNot SpecifiedEffective Removal[11][12]

Table 2: Removal of Heavy Metals from Contaminated Soil using Anionic Surfactants

SurfactantContaminant(s)Soil TypeSurfactant ConcentrationRemoval Efficiency (%)Reference
Sodium Dodecyl Sulfate (SDS) & Sodium Laureth Sulfate (SLES)Cadmium (Cd)Not Specified20 mmol/LMost effective among tested anionic surfactants[8]
Anionic Surfactants (General)Cadmium (Cd), Lead (Pb), Zinc (Zn)Not SpecifiedNot SpecifiedEnhanced extraction rates[13]

Experimental Protocols

The following are generalized protocols for conducting laboratory-scale soil washing experiments to evaluate the efficacy of an anionic surfactant like this compound for the remediation of contaminated soil.

Protocol 1: Batch Washing for Hydrocarbon-Contaminated Soil

Objective: To determine the effectiveness of this compound in removing petroleum hydrocarbons from a contaminated soil sample.

Materials:

  • Hydrocarbon-contaminated soil, air-dried and sieved (<2 mm)

  • This compound

  • Deionized water

  • Glass flasks or beakers (e.g., 250 mL)

  • Orbital shaker

  • Centrifuge and centrifuge tubes

  • Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument for hydrocarbon analysis

  • Hexane or other appropriate solvent for extraction

Procedure:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 g/L). A control solution of deionized water should also be prepared.

  • Soil Washing:

    • Place a known mass of the contaminated soil (e.g., 10 g) into each flask.

    • Add a specific volume of the surfactant solution (or deionized water for the control) to achieve a desired soil-to-liquid ratio (e.g., 1:10 w/v).

    • Secure the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a set period (e.g., 24 hours) at room temperature.

  • Phase Separation:

    • After shaking, allow the soil suspension to settle for a short period.

    • Transfer the slurry to centrifuge tubes and centrifuge at a sufficient speed (e.g., 4000 rpm) for a specified time (e.g., 20 minutes) to separate the soil from the aqueous phase.

  • Extraction and Analysis:

    • Carefully decant the supernatant (the washing solution).

    • The residual hydrocarbon concentration in the washed soil needs to be determined. Extract the hydrocarbons from the soil using a suitable solvent (e.g., hexane) through a method like sonication or Soxhlet extraction.

    • Analyze the hydrocarbon content in the extract using GC-MS.

    • The removal efficiency is calculated as: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol 2: Column Leaching for Heavy Metal-Contaminated Soil

Objective: To evaluate the ability of this compound to leach heavy metals from a contaminated soil column, simulating an in-situ flushing scenario.

Materials:

  • Heavy metal-contaminated soil, air-dried and sieved (<2 mm)

  • This compound

  • Deionized water

  • Glass columns with adjustable flow rates

  • Peristaltic pump

  • Fraction collector

  • Atomic absorption spectrometer (AAS) or inductively coupled plasma-mass spectrometer (ICP-MS) for metal analysis

  • Nitric acid for sample preservation

Procedure:

  • Column Packing:

    • Carefully pack a known mass of the contaminated soil into the glass column to a uniform density. Place glass wool or filter paper at the bottom and top of the soil column to prevent soil loss.

  • Column Saturation:

    • Slowly pump deionized water upwards through the column until the soil is fully saturated. Allow the column to equilibrate.

  • Surfactant Leaching:

    • Prepare a solution of this compound at the desired concentration.

    • Pump the surfactant solution downwards through the soil column at a constant flow rate.

  • Leachate Collection and Analysis:

    • Collect the leachate (the solution exiting the column) in fractions at regular time intervals using a fraction collector.

    • Measure the volume of each fraction.

    • Acidify the collected leachate fractions with nitric acid to preserve the metal ions.

    • Analyze the concentration of the target heavy metals in each fraction using AAS or ICP-MS.

  • Data Analysis:

    • Plot the concentration of the heavy metal in the leachate versus the pore volumes of the solution passed through the column.

    • Calculate the total mass of heavy metal removed by integrating the area under the concentration curve.

    • The removal efficiency is calculated as: Removal Efficiency (%) = (Total Mass of Metal in Leachate / Initial Mass of Metal in Soil) x 100

Visualizations

G cluster_0 Surfactant-Enhanced Soil Remediation Workflow ContaminatedSoil Contaminated Soil Excavation Excavation (Ex-situ) ContaminatedSoil->Excavation Ex-situ InSitu In-situ Application ContaminatedSoil->InSitu In-situ SoilWashing Soil Washing with Surfactant Solution Excavation->SoilWashing InSitu->SoilWashing Flushing Separation Solid-Liquid Separation (e.g., Centrifugation) SoilWashing->Separation CleanSoil Clean Soil Separation->CleanSoil Wastewater Contaminated Wastewater Separation->Wastewater Treatment Wastewater Treatment Wastewater->Treatment

Caption: General workflow for ex-situ and in-situ surfactant-enhanced soil remediation.

G cluster_1 Mechanism of Anionic Surfactant Action Contaminant Hydrophobic Contaminant (e.g., Oil) SoilParticle Soil Particle Contaminant->SoilParticle Adsorption SurfactantMonomer SurfactantMonomer->Contaminant Reduces Interfacial Tension Micelle Micelle Formation (>CMC) SurfactantMonomer->Micelle Aggregation Micelle->Contaminant Encapsulation (Solubilization) WashingSolution Washing Solution Micelle->WashingSolution Desorption into Aqueous Phase

Caption: Micellar solubilization of hydrophobic contaminants by anionic surfactants.

Conclusion and Future Directions

This compound presents a promising, biodegradable option for surfactant-enhanced soil remediation. While direct experimental data is currently lacking, its properties as an anionic surfactant suggest its potential effectiveness in removing both organic and inorganic contaminants from soil. The protocols and data presented here, based on analogous surfactants, provide a solid foundation for researchers to begin evaluating this compound for these environmental applications.

Future research should focus on:

  • Determining the critical micelle concentration (CMC) of this compound in various aqueous matrices.

  • Conducting batch and column studies to quantify its removal efficiency for a range of priority pollutants, including petroleum hydrocarbons and heavy metals.

  • Investigating its adsorption behavior in different soil types to optimize dosage and minimize losses.

  • Assessing its ecotoxicity and the potential environmental impact of its use in soil remediation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disodium 2-Sulfolaurate for Effective Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Disodium 2-sulfolaurate for protein solubilization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in protein studies?

This compound is a mild, water-soluble anionic surfactant.[1] In laboratory settings, it is valued for its excellent emulsifying, wetting, dispersing, and solubilizing properties.[2] Its primary application in protein studies is to extract and solubilize proteins, particularly those embedded in cell membranes, by disrupting the lipid bilayer and protein-protein interactions. Due to its gentle nature, it is a suitable candidate for experiments where maintaining the protein's native structure and function is important.[1]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers self-assemble into micelles.[3] Working above the CMC is crucial for effective protein solubilization as these micelles create a favorable environment for the hydrophobic regions of the protein, keeping them soluble in the aqueous buffer. While the exact CMC of this compound can be influenced by buffer conditions such as temperature and ionic strength, it is essential to work at concentrations significantly above the CMC to ensure an adequate supply of micelles.[3]

Q3: What is a good starting concentration for this compound for protein solubilization?

The optimal concentration of this compound is protein-dependent and often requires empirical determination. A common starting point for many detergents in protein solubilization is between 0.5% and 2.0% (w/v). For initial experiments, a concentration of 1% (w/v) this compound is a reasonable starting point. It is highly recommended to screen a range of concentrations to find the best balance between solubilization efficiency and protein stability for your specific protein of interest.

Q4: What factors can influence the effectiveness of protein solubilization with this compound?

Several factors can impact the solubilization process:

  • Buffer pH and Ionic Strength: The pH of the buffer can affect a protein's net charge and therefore its solubility.[4] Most proteins are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility. The ionic strength, often adjusted with salts like NaCl, can also influence protein solubility and the behavior of the surfactant.[5][6]

  • Temperature: Lower temperatures (e.g., 4°C) are generally preferred during protein extraction and solubilization to minimize proteolytic degradation and maintain protein stability.[5]

  • Detergent-to-Protein Ratio: The ratio of detergent to protein is a critical parameter. For initial solubilization, a higher ratio (from 2:1 to 10:1 w/w) is often used to ensure complete membrane disruption.[] This ratio may need to be optimized for your specific application.

  • Additives: The use of additives like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) can help stabilize proteins in solution.[5] Reducing agents may also be necessary to prevent oxidation.

Q5: How does this compound compare to other common detergents like SDS, Triton X-100, and CHAPS?

This compound is considered a mild anionic surfactant.[1] Compared to a harsh ionic detergent like Sodium Dodecyl Sulfate (SDS), which is strongly denaturing, this compound is less likely to irreversibly unfold the protein.[8][9] Non-ionic detergents like Triton X-100 and zwitterionic detergents like CHAPS are also considered mild and are often used to preserve protein structure and function. The choice of detergent will depend on the specific protein and the downstream application. If protein activity is essential, starting with a milder detergent like this compound is advisable.

Troubleshooting Guide

Issue 1: Low or no yield of the target protein in the soluble fraction.

  • Question: I have performed the solubilization protocol, but my protein of interest remains in the insoluble pellet. What could be the issue?

  • Answer:

    • Insufficient Lysis: Ensure that your initial cell or tissue disruption was complete. Inadequate lysis will prevent the detergent from accessing the protein. Consider using more rigorous homogenization or sonication.[10]

    • Suboptimal Detergent Concentration: The concentration of this compound may be too low. It is crucial to work above the CMC. Try increasing the concentration in a stepwise manner (e.g., from 1% to 1.5% or 2.0% w/v).

    • Inappropriate Buffer Conditions: Check the pH and ionic strength of your lysis buffer. If the pH is too close to the protein's isoelectric point, its solubility will be minimal.[5] Try adjusting the pH and salt concentration.

    • Insufficient Incubation Time: The detergent may require more time to effectively solubilize the protein. Try increasing the incubation time with gentle agitation.

Issue 2: The solubilized protein appears to be aggregated.

  • Question: My protein is in the soluble fraction, but it seems to be aggregated. How can I prevent this?

  • Answer:

    • Optimize Detergent-to-Protein Ratio: A very high detergent concentration can sometimes lead to aggregation. Conversely, too little detergent may not be sufficient to keep the protein soluble. Experiment with different detergent-to-protein ratios.

    • Adjust Buffer Conditions: Aggregation can be minimized by optimizing the buffer's pH and ionic strength.[5]

    • Work at a Lower Temperature: Performing the solubilization and subsequent steps at a lower temperature (e.g., 4°C) can help reduce aggregation.[5]

    • Include Additives: Consider adding stabilizing agents such as glycerol (5-20% v/v) or non-detergent sulfobetaines to your buffer.

    • Use Reducing Agents: If your protein has exposed cysteine residues, aggregation could be due to the formation of intermolecular disulfide bonds. Include a reducing agent like DTT or TCEP in your buffer.

Issue 3: The solubilized protein has lost its biological activity.

  • Question: I have successfully solubilized my protein, but it is no longer functional. What can I do?

  • Answer:

    • Detergent may be too harsh: Although considered mild, this compound might still be too denaturing for very sensitive proteins. Consider screening other, even milder, non-ionic or zwitterionic detergents.

    • Cofactors may have been stripped: The solubilization process might have removed essential lipids or cofactors required for protein activity. It may be necessary to add back specific lipids to the detergent solution.

    • Optimize Solubilization Conditions: Minimize the incubation time with the detergent and work at a lower temperature to reduce the chances of denaturation.

Data Presentation

Table 1: Properties of this compound and Comparison with Other Common Detergents

DetergentTypeTypical Working Concentration (% w/v)Molecular Weight ( g/mol )Notes
This compound Anionic0.5 - 2.0 (empirically determined)324.34[2]Mild surfactant, suitable for maintaining protein structure.[1]
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 2.0288.38Strongly denaturing.[8][9]
Triton X-100Non-ionic0.1 - 1.0~625Non-denaturing, but can interfere with UV-Vis protein quantification.[11]
CHAPSZwitterionic0.5 - 1.0614.88Mild, non-denaturing, and often used in 2D electrophoresis.
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.05 - 0.5510.62Very mild, often used for structural studies of membrane proteins.

Table 2: Recommended Starting Conditions for Solubilization Buffer

ComponentRecommended Starting ConcentrationPurpose
This compound 1.0% (w/v)Solubilizing agent
Buffer (e.g., Tris-HCl, HEPES)20-50 mMMaintain pH
pH7.4 - 8.0Protein stability (adjust based on pI)
NaCl100-150 mM[6]Adjust ionic strength, improve solubility
Glycerol10% (v/v)Stabilizing agent
Protease Inhibitor Cocktail1xPrevent protein degradation

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from Cultured Cells

This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization will be required for specific cell types and proteins.

Materials:

  • Cell pellet

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing 1% (w/v) this compound

  • Microcentrifuge

  • Homogenizer or sonicator

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash the cell pellet with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells by homogenization or sonication on ice.

  • Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Membrane Fractionation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubation: Incubate the suspension for 30-60 minutes at 4°C with gentle rotation to allow for complete solubilization.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any remaining insoluble material.

  • Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins. Proceed with downstream applications or store at -80°C.

Visualizations

experimental_workflow start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lysis Resuspend in Lysis Buffer and Homogenize/Sonicate wash->lysis centrifuge1 Centrifuge (10,000 x g) to remove debris lysis->centrifuge1 supernatant1 Collect Supernatant (contains membranes) centrifuge1->supernatant1 ultracentrifuge Ultracentrifuge (100,000 x g) to pellet membranes supernatant1->ultracentrifuge resuspend Resuspend pellet in Solubilization Buffer with This compound ultracentrifuge->resuspend incubate Incubate with rotation at 4°C resuspend->incubate ultracentrifuge2 Ultracentrifuge (100,000 x g) to clarify incubate->ultracentrifuge2 collect Collect Supernatant (Solubilized Proteins) ultracentrifuge2->collect end Downstream Analysis collect->end

Caption: Experimental workflow for membrane protein solubilization.

Caption: Troubleshooting flowchart for protein solubilization.

Caption: Importance of solubilization for studying signaling pathways.

References

Troubleshooting protein aggregation issues in the presence of Disodium 2-sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues when using Disodium 2-sulfolaurate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein formulations?

This compound is a mild, biodegradable anionic surfactant derived from natural resources.[1][2] Its stability over a broad pH (3-10) and temperature (up to 80°C) range makes it a versatile option for various experimental conditions.[2][3] In protein formulations, it can help to prevent aggregation by interacting with hydrophobic patches on the protein surface, thereby increasing protein solubility and stability. Its mild nature is advantageous as it is less likely to cause protein denaturation compared to harsher detergents.[1][2]

Q2: My protein is still aggregating even after adding this compound. What are the possible reasons?

Several factors could contribute to persistent protein aggregation:

  • Suboptimal Surfactant Concentration: The concentration of this compound may be too low to effectively saturate the protein's hydrophobic surfaces or prevent interfacial stress.

  • Incorrect pH or Ionic Strength: The pH and ionic strength of your buffer can significantly influence both protein stability and the effectiveness of the surfactant.[4]

  • Temperature Stress: Although this compound is stable at elevated temperatures, your protein might be unfolding or denaturing due to thermal stress, leading to aggregation.

  • Presence of Other Destabilizing Agents: Components in your buffer or sample may be counteracting the stabilizing effect of the surfactant.

  • Protein-Specific Properties: The inherent instability of your specific protein may require a combination of stabilizing agents.

Q3: How do I determine the optimal concentration of this compound for my protein?

Therefore, an empirical approach is recommended. We suggest performing a concentration optimization study, starting with a low concentration (e.g., below the estimated Critical Micelle Concentration, if available for a similar surfactant) and gradually increasing it. The effectiveness can be monitored using techniques like Dynamic Light Scattering (DLS) to measure particle size and aggregation.

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

The Critical Micelle Concentration (CMC) for this compound is not widely published in scientific literature. The CMC is a critical parameter as surfactant behavior changes significantly above this concentration. For initial experiments, it is advisable to test a range of concentrations both below and above the expected CMC of a typical mild anionic surfactant.

Q5: Can I use this compound in combination with other additives?

Yes, in many cases, a combination of excipients provides better stabilization. In cosmetic formulations, this compound is often used with co-surfactants like Cocamidopropyl Betaine (CAPB) and Alkylpolyglucosides (APG).[5] For protein applications, you might consider combining it with:

  • Sugars (e.g., sucrose, trehalose): To provide thermodynamic stability.

  • Polyols (e.g., glycerol, sorbitol): To act as cryoprotectants and stabilizers.

  • Amino acids (e.g., arginine, proline): To suppress aggregation.

It is crucial to test the compatibility and effectiveness of any combination for your specific protein and application.

Troubleshooting Guides

Issue 1: Protein Precipitation Upon Addition of this compound
Possible Cause Troubleshooting Step
Localized High Concentration Add this compound solution dropwise to the protein solution while gently stirring to ensure uniform mixing and avoid localized high concentrations that could cause precipitation.
Incorrect Buffer Conditions Ensure the pH of the protein solution is not at or near the isoelectric point (pI) of the protein, as this can minimize solubility. Adjust the buffer pH to be at least 1-2 units away from the pI.
Salt Concentration The ionic strength of the buffer can influence protein solubility and interaction with the anionic surfactant. Try varying the salt concentration (e.g., 50 mM to 500 mM NaCl) to find the optimal condition.
Issue 2: Ineffective Aggregation Prevention
Possible Cause Troubleshooting Step
Insufficient Surfactant Concentration Gradually increase the concentration of this compound in your formulation. Monitor the aggregation state at each concentration using a suitable analytical technique (e.g., DLS, SEC).
Incompatible Buffer Components Some buffer components can interfere with surfactant function. If possible, try alternative buffer systems. Common biological buffers like Tris and phosphate (B84403) buffers are generally compatible with anionic surfactants, but this should be verified for your specific system.
Thermal or Mechanical Stress If your protocol involves heating or vigorous agitation, the stress might be too high for the surfactant alone to handle. Consider optimizing these steps by lowering the temperature or reducing agitation speed. Combining this compound with other stabilizers like sugars or polyols can also enhance protection.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Type Anionic Surfactant[1]
Origin Plant-derived (Coconut Oil)[1]
Appearance White Powder[3]
Solubility Water Soluble[1]
pH Stability Range 3 - 10[3]
Temperature Stability Up to 80 °C[3]
Biodegradability Readily biodegradable[2]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Dynamic Light Scattering (DLS)

Objective: To determine the minimum concentration of this compound required to prevent the aggregation of a target protein under specific stress conditions (e.g., thermal or mechanical).

Materials:

  • Purified target protein solution

  • Stock solution of this compound (e.g., 10% w/v in buffer)

  • Experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • DLS cuvettes

  • Dynamic Light Scattering instrument

Methodology:

  • Sample Preparation:

    • Prepare a series of protein samples containing varying final concentrations of this compound (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1% w/v).

    • Include a control sample with no surfactant.

    • Ensure the final protein concentration and buffer composition are consistent across all samples.

    • Filter all solutions through an appropriate low-protein-binding syringe filter (e.g., 0.22 µm) before use.

  • Initial DLS Measurement (T=0):

    • Equilibrate the DLS instrument to the desired temperature.

    • Measure the initial particle size distribution and polydispersity index (PDI) for each sample. This provides a baseline measurement.

  • Application of Stress:

    • Thermal Stress: Incubate the samples at a predetermined temperature that is known to induce aggregation for a specific duration (e.g., 60°C for 1 hour).

    • Mechanical Stress: Subject the samples to a defined agitation protocol (e.g., vortexing at a specific speed for a set time).

  • Post-Stress DLS Measurement:

    • After the stress application, allow the samples to return to the measurement temperature.

    • Measure the final particle size distribution and PDI for each sample.

  • Data Analysis:

    • Compare the changes in particle size and PDI between the control and surfactant-containing samples.

    • The optimal concentration of this compound is the lowest concentration that effectively minimizes the increase in particle size and PDI after stress.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep1 Prepare protein solution in buffer prep3 Create serial dilutions of surfactant in protein solution prep1->prep3 prep2 Prepare this compound stock prep2->prep3 dls1 Initial DLS Measurement (T=0) prep3->dls1 stress Apply Stress (Thermal or Mechanical) dls1->stress dls2 Final DLS Measurement stress->dls2 analysis Compare particle size and PDI dls2->analysis conclusion Determine Optimal Surfactant Concentration analysis->conclusion

Caption: Workflow for determining the optimal concentration of this compound.

troubleshooting_logic start Protein Aggregation Observed with this compound q1 Is the surfactant concentration optimized? start->q1 q2 Are buffer conditions (pH, ionic strength) optimal? q1->q2 Yes sol1 Perform concentration optimization study (Protocol 1) q1->sol1 No a1_yes Yes a1_no No q3 Is there significant thermal or mechanical stress? q2->q3 Yes sol2 Adjust pH away from pI and/or screen salt concentrations q2->sol2 No a2_yes Yes a2_no No sol3 Reduce stress or add co-stabilizers (e.g., sugars, polyols) q3->sol3 Yes sol4 Consider protein-specific issues or alternative surfactants q3->sol4 No a3_yes Yes a3_no No

Caption: Logical troubleshooting flow for protein aggregation issues.

signaling_pathway cluster_pathway Aggregation Pathway cluster_intervention Surfactant Intervention Protein_Native Native Protein Protein_Unfolded Unfolded/Partially Folded Protein Protein_Native->Protein_Unfolded Stress (Heat, pH, etc.) Protein_Unfolded->Protein_Native Refolding Aggregates Aggregates Protein_Unfolded->Aggregates Hydrophobic Interactions Surfactant This compound Surfactant->Protein_Unfolded Binds to hydrophobic regions

Caption: Mechanism of surfactant-mediated prevention of protein aggregation.

References

Technical Support Center: Removal of Disodium 2-Sulfolaurate from Protein and Peptide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of Disodium 2-sulfolaurate, commonly known as Sodium Dodecyl Sulfate (SDS), from protein and peptide samples. Interference from SDS can be a significant issue in downstream applications such as mass spectrometry, ELISA, and IEF[1][2]. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during the detergent removal process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound (SDS) from my protein/peptide samples?

A1: this compound (SDS) is a strong anionic detergent used to denature and solubilize proteins. However, its presence, even in small amounts, can interfere with downstream applications. For instance, it can suppress ionization in mass spectrometry, disrupt antibody-antigen binding in immunoassays like ELISA, and interfere with isoelectric focusing (IEF) and other electrophoretic techniques.[1][2] Therefore, its removal is crucial for obtaining accurate and reliable results.

Q2: What are the most common methods for removing SDS from protein and peptide samples?

A2: Several methods are available for the removal of SDS, each with its own advantages and limitations. The most common techniques include:

  • Detergent Removal Resins: These resins have a high affinity for detergent molecules and can effectively remove them from solution with high protein or peptide recovery.[2][3]

  • Precipitation: Methods using trichloroacetic acid (TCA), acetone (B3395972), or a combination of both can effectively precipitate proteins while leaving the detergent in the supernatant.[4][5]

  • Dialysis: This technique separates molecules based on size by passive diffusion through a semi-permeable membrane. It is effective for removing detergent monomers but can be time-consuming.[1][6][7]

  • Gel Filtration (Size Exclusion Chromatography): This method separates molecules based on their size. It can effectively separate larger protein molecules from smaller detergent monomers.[1][6]

  • Ion-Exchange Chromatography: This technique is particularly useful for removing non-ionic and zwitterionic detergents, but can also be adapted for anionic detergents like SDS. The protein binds to the resin while the detergent flows through.[1][2][6]

Q3: How do I choose the best method for my specific sample?

A3: The choice of method depends on several factors, including:

  • The concentration of SDS: Some methods are more effective at high detergent concentrations than others.

  • The properties of your protein/peptide: Consider its size, stability, and whether it can tolerate denaturing conditions (e.g., precipitation with TCA).

  • The downstream application: The required level of detergent removal will vary depending on the sensitivity of the subsequent analysis.

  • Sample volume and concentration: Some methods are better suited for small or dilute samples.[3]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for detergent removal?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form larger aggregates called micelles. For methods like dialysis and gel filtration, it is crucial that the detergent concentration is below its CMC, as only the smaller monomers can be effectively removed through the pores of the membrane or resin.[1][2][6] The CMC of SDS is influenced by factors like salt concentration.[2]

Troubleshooting Guides

Issue 1: Low Protein/Peptide Recovery After Removal Procedure
Possible Cause Troubleshooting Suggestion
Protein/peptide precipitation during removal: For precipitation methods, ensure the resuspension buffer is appropriate and vigorous enough to redissolve the protein pellet. For other methods, consider if the buffer conditions (pH, ionic strength) are optimal for your protein's solubility.
Non-specific binding to resin or membrane: Block non-specific binding sites by pre-treating the resin or membrane with a blocking agent like BSA (if compatible with your experiment). For chromatography, adjust buffer conditions to minimize non-specific interactions.
Sample loss during handling: Be meticulous with sample transfers. When using spin columns, ensure they are not over- or under-centrifuged, which can lead to sample loss.
Hydrophobic peptides lost during cleanup: For hydrophobic peptides, methods like precipitation might lead to loss. Consider using detergent removal resins specifically designed for high recovery of a broad range of peptides.[4]
Issue 2: Incomplete SDS Removal
Possible Cause Troubleshooting Suggestion
SDS concentration above the CMC for dialysis/gel filtration: Dilute the sample to bring the SDS concentration below its CMC before proceeding with dialysis or gel filtration.[1][6]
Insufficient washing or exchange steps: Increase the number of buffer exchanges in dialysis or the washing volume in chromatography and resin-based methods.
SDS tightly bound to the protein: SDS can bind strongly to proteins. For complete removal, a combination of methods might be necessary. Alternatively, specialized detergent removal resins are designed to effectively remove even tightly bound detergents.[2]
Incorrect method for the sample type: Re-evaluate if the chosen method is appropriate for the starting SDS concentration and sample composition.

Data Presentation: Comparison of SDS Removal Techniques

Method Principle Advantages Disadvantages Typical SDS Removal Efficiency Typical Protein Recovery
Detergent Removal Resin Affinity binding of detergent moleculesHigh efficiency, high protein recovery, fastCan be costly>95%[2][8]87% - 100%[2]
Precipitation (TCA/Acetone) Protein insolubility in the presence of acid/organic solventInexpensive, effective for concentrating samplesCan lead to protein denaturation and aggregation, potential for sample loss[4][5]HighVariable, can be lower for certain proteins
Dialysis Size-based separation via a semi-permeable membraneGentle, preserves protein activityTime-consuming, requires large buffer volumes, inefficient for detergents above their CMC[1][7][9]Can be high if SDS is below CMCHigh
Gel Filtration (SEC) Size-based separation using a porous resinCan be used for buffer exchange simultaneouslyPotential for sample dilution, inefficient for detergents above their CMC[1][6]Good if SDS is below CMCHigh
Ion-Exchange Chromatography Separation based on net chargeCan be highly specificRequires optimization of binding and elution conditions for each proteinVariableVariable

Experimental Protocols

Protocol 1: SDS Removal Using a Detergent Removal Resin (Spin Column Format)

This protocol is a general guideline and may need to be optimized for your specific resin and sample.

  • Column Preparation: Gently tap the spin column to ensure the resin is settled. Remove the storage buffer by centrifugation according to the manufacturer's instructions.

  • Equilibration: Add your desired equilibration buffer (e.g., a buffer compatible with your downstream application) to the column. Centrifuge to remove the buffer. Repeat this step 2-3 times.

  • Sample Loading: Load your protein/peptide sample containing SDS onto the resin bed.

  • Incubation: Incubate the sample with the resin for the time recommended by the manufacturer (typically 2-10 minutes) at room temperature to allow for detergent binding.

  • Elution: Place the spin column in a clean collection tube and centrifuge to collect the detergent-free sample.[3]

Protocol 2: Protein Precipitation using Acetone
  • Chilling: Pre-chill a sufficient volume of acetone to -20°C.

  • Precipitation: Add at least four volumes of ice-cold acetone to your protein sample. Mix well by vortexing.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation.

  • Pelleting: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant containing the SDS. Wash the protein pellet with a smaller volume of cold acetone to remove residual SDS and other contaminants. Repeat the centrifugation step.

  • Drying: After removing the supernatant, air-dry the pellet to remove any remaining acetone. Be careful not to over-dry the pellet as it can make resuspension difficult.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.[5]

Visualizations

Experimental_Workflow_Resin_Removal start Protein Sample (+ SDS) prep_column Prepare Spin Column (Remove Storage Buffer) start->prep_column equilibrate Equilibrate Column with Buffer prep_column->equilibrate load_sample Load Sample to Column equilibrate->load_sample incubate Incubate (Detergent Binding) load_sample->incubate centrifuge Centrifuge and Collect Eluate incubate->centrifuge end Detergent-Free Protein Sample centrifuge->end

Caption: Workflow for SDS removal using a detergent removal resin.

Logical_Relationship_Method_Selection sample_char Sample Characteristics (Protein size, stability, concentration) resin Detergent Removal Resin sample_char->resin High Recovery Needed precipitation Precipitation sample_char->precipitation Tolerates Denaturation sds_conc SDS Concentration dialysis Dialysis / Gel Filtration sds_conc->dialysis < CMC downstream_app Downstream Application downstream_app->resin Mass Spec iec Ion-Exchange Chromatography downstream_app->iec High Purity Needed

Caption: Factors influencing the choice of SDS removal method.

References

Refining purification protocols to remove impurities from commercial Disodium 2-sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in refining purification protocols for commercial Disodium 2-sulfolaurate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound, synthesized from lauric acid and a sulfonating agent, may contain several types of impurities.[1] These can include unreacted starting materials such as lauric acid, inorganic salts like sodium sulfate, and byproducts from the sulfonation process. Colored compounds and long-chain fatty acid salts may also be present, affecting the product's appearance and performance. For cosmetic applications, it's also crucial to test for heavy metals and arsenic.[1]

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for anionic surfactants like this compound include:

  • Recrystallization: This technique is used to purify solid compounds based on differences in solubility. While effective for removing many impurities, the surfactant nature of this compound can sometimes lead to the formation of foam-like crystals.[2]

  • Activated Carbon Treatment: This method is highly effective for removing colored impurities and some organic byproducts through adsorption.[3][4]

  • Ion Exchange Chromatography: This is a powerful technique for separating ionic compounds.[5] Anion exchange chromatography can be particularly effective in removing other anionic impurities and inorganic salts from the desired sulfolaurate product.[6][7]

Q3: Which analytical techniques are suitable for identifying and quantifying impurities in this compound?

A3: A range of modern analytical techniques can be employed for impurity profiling. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying organic impurities. For structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are invaluable.[8][9] Nuclear magnetic resonance (NMR) spectroscopy can also provide detailed structural information.[8]

Troubleshooting Guides

Problem 1: Poor Color Quality of the Purified Product

Symptoms:

  • The final product has a yellow or brownish tint.

  • The absorbance spectrum shows unexpected peaks in the visible range.

Possible Causes and Solutions:

CauseRecommended Action
Presence of colored organic impurities from synthesis.Implement an activated carbon treatment step. Powdered activated carbon is often used for decolorizing solutions in various industries, including sugar and chemical production.[3][4][10]
Degradation of the product due to harsh purification conditions (e.g., high temperature, extreme pH).Optimize purification parameters. Avoid excessive heat and maintain the pH within a stable range for the compound.
Contamination from equipment.Ensure all glassware and equipment are thoroughly cleaned before use.
Problem 2: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product is lost during the recrystallization process.

  • The formation of foam-like or very fine crystals that are difficult to handle.[2]

Possible Causes and Solutions:

CauseRecommended Action
The chosen solvent system is not optimal.Experiment with different solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at lower temperatures.
The cooling process is too rapid, leading to the formation of small, impure crystals.Allow the solution to cool slowly to promote the growth of larger, purer crystals. Stirring during crystallization can also influence crystal shape and size.[2]
The surfactant properties of the product are interfering with crystal formation.Consider adding a co-solvent to modulate the surfactant behavior. In some cases, converting the salt to a less soluble form might aid crystallization.[2]
Problem 3: Incomplete Removal of Inorganic Salts

Symptoms:

  • High conductivity of the final product solution.

  • The presence of inorganic anions (e.g., sulfate) is detected by ion chromatography.

Possible Causes and Solutions:

CauseRecommended Action
Inorganic salts are co-precipitating with the product during recrystallization.Wash the crystals with a small amount of cold solvent in which the inorganic salts are more soluble than the product.
The purification method is not effective for removing ionic impurities.Employ ion exchange chromatography. Anion exchange resins can effectively bind and remove unwanted inorganic anions.[6][7]

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Color Removal
  • Dissolution: Dissolve the commercial this compound in deionized water to create a concentrated solution.

  • Carbon Addition: Add powdered activated carbon to the solution. The amount of activated carbon will depend on the level of colored impurities and should be optimized (typically 1-5% w/w of the solute).

  • Adsorption: Stir the mixture at a controlled temperature (e.g., 50°C) for a set duration (e.g., 1-2 hours) to allow for the adsorption of impurities onto the carbon.[11]

  • Filtration: Remove the activated carbon by filtration. A fine filter paper or a membrane filter is recommended to ensure all carbon particles are removed.

  • Product Recovery: The decolorized filtrate can then be taken for further purification steps like recrystallization or be dried to recover the purified product.

Protocol 2: Anion Exchange Chromatography
  • Resin Selection and Preparation: Choose a suitable strong anion exchange resin. Pre-condition the resin according to the manufacturer's instructions, typically by washing with a high concentration salt solution, followed by water and then the starting buffer.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Equilibration: Equilibrate the column by passing several column volumes of the starting buffer (a low ionic strength buffer) through it until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Dissolve the this compound in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound this compound using a salt gradient (e.g., increasing NaCl concentration) or a pH gradient.[12] Collect fractions and analyze them for the presence of the product and impurities.

  • Desalting and Recovery: Pool the pure fractions and remove the salt, if necessary, by methods such as dialysis or diafiltration. The final product can then be recovered by drying.

Data Presentation

Table 1: Impurity Profile Before and After Purification by Activated Carbon and Ion Exchange Chromatography

ImpurityConcentration in Commercial Product (Area %)Concentration After Activated Carbon (Area %)Concentration After Ion Exchange (Area %)
Unidentified Colored Impurity1.5< 0.11.2
Lauric Acid2.82.5< 0.2
Sodium Sulfate3.23.1< 0.1
Other Organic Byproducts4.13.50.5
This compound Purity 88.4 90.8 99.2

Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on the commercial source and purification efficiency.

Visualizations

PurificationWorkflow CommercialProduct Commercial Disodium 2-sulfolaurate Dissolution1 Dissolution CommercialProduct->Dissolution1 ActivatedCarbon Activated Carbon Treatment Dissolution1->ActivatedCarbon Filtration Filtration ActivatedCarbon->Filtration DecolorizedSolution Decolorized Solution Filtration->DecolorizedSolution IonExchange Anion Exchange Chromatography DecolorizedSolution->IonExchange PureFractions Pure Fractions IonExchange->PureFractions Drying Drying PureFractions->Drying FinalProduct High-Purity Disodium 2-sulfolaurate Drying->FinalProduct ImpurityAnalysis Impurity Analysis (HPLC, LC-MS) FinalProduct->ImpurityAnalysis

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Identified PoorColor Poor Color? Start->PoorColor LowYield Low Yield? PoorColor->LowYield No ActivateCarbon Implement/Optimize Activated Carbon Treatment PoorColor->ActivateCarbon Yes SaltImpurity High Salt Content? LowYield->SaltImpurity No OptimizeRecrystallization Optimize Recrystallization (Solvent, Cooling Rate) LowYield->OptimizeRecrystallization Yes IonExchange Implement/Optimize Ion Exchange Chromatography SaltImpurity->IonExchange Yes End Problem Resolved SaltImpurity->End No ActivateCarbon->End OptimizeRecrystallization->End IonExchange->End

Caption: Logical troubleshooting guide for common purification issues.

References

Addressing challenges with high viscosity in concentrated Disodium 2-sulfolaurate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disodium 2-sulfolaurate formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to high viscosity in concentrated solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development.

Troubleshooting Guide: High Viscosity Issues

High viscosity in concentrated this compound formulations is a common challenge that can impede processing, filling, and final product performance. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My concentrated this compound solution is too viscous to handle.

This is a frequent observation, particularly at higher concentrations where surfactant molecules aggregate into elongated or networked micellar structures.

Logical Troubleshooting Flow

Below is a step-by-step logical workflow to diagnose and address high viscosity in your formulation.

G start High Viscosity Observed check_conc Is the Surfactant Concentration Too High? start->check_conc reduce_conc Action: Reduce Concentration or Evaluate Lower Limit check_conc->reduce_conc Yes check_ph Is the pH within the optimal range? check_conc->check_ph No reduce_conc->check_ph adjust_ph Action: Adjust pH (typically towards neutral/alkaline) check_ph->adjust_ph No check_electrolytes Are Electrolytes (e.g., salts) Present? check_ph->check_electrolytes Yes adjust_ph->check_electrolytes reduce_electrolytes Action: Reduce or Remove Electrolytes check_electrolytes->reduce_electrolytes Yes check_temp Is the Formulation Temperature Too Low? check_electrolytes->check_temp No add_hydrotrope Action: Introduce a Hydrotrope (e.g., Sodium Xylene Sulfonate) reduce_electrolytes->add_hydrotrope add_hydrotrope->check_temp increase_temp Action: Increase Temperature (within stability limits) check_temp->increase_temp Yes check_cosurfactant Is a Co-surfactant Being Used? check_temp->check_cosurfactant No increase_temp->check_cosurfactant change_cosurfactant Action: Change Co-surfactant Type or Ratio check_cosurfactant->change_cosurfactant Yes end Viscosity Optimized check_cosurfactant->end No change_cosurfactant->end

Caption: Troubleshooting workflow for high viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high viscosity in concentrated this compound solutions?

A1: The primary cause is the self-assembly of surfactant molecules into non-spherical micelles, such as worm-like or rod-like micelles. At high concentrations, these micelles can entangle, forming a network that significantly increases the solution's viscosity.

Q2: How does pH affect the viscosity of my formulation?

A2: The viscosity of anionic surfactants like this compound can be highly dependent on pH. Typically, in acidic conditions, the viscosity may be higher. Adjusting the pH towards a neutral or slightly alkaline range can disrupt the micellar packing and reduce viscosity.

Q3: Can I use salts to control viscosity?

A3: Yes, but with caution. For many anionic surfactants, adding a small amount of salt (an electrolyte) can initially increase viscosity by promoting the growth of larger micelles. However, beyond a certain concentration, the salt can disrupt the micellar structure, leading to a significant decrease in viscosity. It is crucial to test a range of salt concentrations to find the optimal level for viscosity reduction.

Q4: What is the role of temperature in managing viscosity?

A4: Increasing the temperature generally decreases the viscosity of surfactant solutions. This is because thermal energy disrupts the entangled micelle network. However, ensure that the processing temperature remains within the thermal stability limits of all formulation components.

Q5: Are there any additives that can help reduce viscosity?

A5: Yes, hydrotropes are commonly used to reduce the viscosity of concentrated surfactant systems. Hydrotropes are compounds that increase the solubility of other substances in water. Examples include sodium xylene sulfonate and sodium cumene (B47948) sulfonate. They work by disrupting the formation of highly ordered micellar structures. Additionally, certain co-surfactants, particularly non-ionic or amphoteric ones, can be introduced to modify micellar shape and reduce viscosity.

Q6: How do co-surfactants impact the viscosity of this compound formulations?

A6: Incorporating a co-surfactant can significantly alter the viscosity. The effect depends on the type and concentration of the co-surfactant. For instance, adding a non-ionic surfactant can disrupt the packing of the anionic this compound molecules, leading to smaller, less entangled micelles and thus lower viscosity. It is advisable to experiment with different types and ratios of co-surfactants.

Data Presentation

The following tables provide illustrative data on how different factors can influence the viscosity of a concentrated anionic surfactant solution. Note: This data is representative of typical anionic surfactant behavior and should be used as a guide for your experiments with this compound.

Table 1: Effect of Concentration on Viscosity

Concentration of Anionic Surfactant (% w/w)Apparent Viscosity (cP at 25°C)
10150
15800
203500
2512000

Table 2: Effect of pH on Viscosity of a 20% Anionic Surfactant Solution

pHApparent Viscosity (cP at 25°C)
4.55200
5.54100
6.53500
7.52800

Table 3: Effect of Electrolyte (NaCl) on Viscosity of a 20% Anionic Surfactant Solution at pH 6.5

NaCl Concentration (% w/w)Apparent Viscosity (cP at 25°C)
0.03500
0.54800
1.06200
2.02500
3.0900

Table 4: Effect of Co-surfactant (Non-ionic) on Viscosity of a 20% Anionic Surfactant Solution

Ratio of Anionic:Non-ionic SurfactantApparent Viscosity (cP at 25°C)
100:03500
90:102100
80:201300
70:30850

Experimental Protocols

Protocol 1: Viscosity Measurement Using a Rotational Viscometer

This protocol outlines the standard procedure for measuring the apparent viscosity of your this compound formulations.

Objective: To determine the apparent viscosity of a surfactant solution under controlled conditions.

Materials:

  • Rotational Viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath or jacketed beaker

  • Beakers

  • Your this compound formulation

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level.

    • Select a spindle and rotational speed appropriate for the expected viscosity range. For highly viscous samples, a lower speed and a larger spindle are often a good starting point.

  • Sample Preparation:

    • Place a sufficient volume of your formulation into a beaker to ensure the spindle will be immersed to the marked level.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) using the water bath.

  • Measurement:

    • Carefully lower the spindle into the sample, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Analysis:

    • Repeat the measurement at different rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or shear-thinning (viscosity decreases with increasing shear rate).

    • Perform measurements in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare Formulation equilibrate Equilibrate Sample Temperature prep_sample->equilibrate setup_viscometer Setup Viscometer (Spindle, Speed) equilibrate->setup_viscometer immerse_spindle Immerse Spindle setup_viscometer->immerse_spindle stabilize Stabilize Reading immerse_spindle->stabilize record_viscosity Record Viscosity stabilize->record_viscosity repeat_speed Repeat at Different Speeds record_viscosity->repeat_speed repeat_triplicate Perform in Triplicate repeat_speed->repeat_triplicate analyze_data Analyze and Report Data repeat_triplicate->analyze_data

Caption: Workflow for viscosity measurement.

Protocol 2: Screening for Viscosity-Reducing Additives

Objective: To systematically evaluate the effect of different additives on the viscosity of a concentrated this compound formulation.

Materials:

  • Stock solution of concentrated this compound

  • A series of additives to be tested (e.g., NaCl solutions of varying concentrations, different co-surfactants, hydrotropes)

  • Equipment for viscosity measurement (as in Protocol 1)

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Establish a Baseline: Prepare a control batch of your concentrated this compound formulation without any additives. Measure and record its viscosity and pH as described in Protocol 1.

  • Additive Incorporation:

    • For each additive, prepare a series of formulations by adding the additive to the stock solution at different concentrations (e.g., for NaCl: 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/w).

    • Ensure each sample is mixed thoroughly until homogeneous.

  • pH Adjustment and Viscosity Measurement:

    • After adding the additive, check the pH of each sample and adjust if necessary to maintain a consistent pH across all samples.

    • Measure the viscosity of each sample as described in Protocol 1.

  • Data Analysis:

    • Plot the viscosity as a function of the additive concentration.

    • Identify the additive and concentration that provides the desired viscosity reduction.

    • Observe any other changes in the formulation, such as clarity or phase separation.

This systematic approach will allow you to identify the most effective strategy for reducing the viscosity of your concentrated this compound formulations while maintaining other desired properties.

Minimizing adduct formation and ion suppression by Disodium 2-sulfolaurate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation and ion suppression when using Disodium (B8443419) 2-sulfolaurate in mass spectrometry (MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is Disodium 2-sulfolaurate and why might it be present in my samples?

A1: this compound is a mild anionic surfactant derived from coconut oil.[1] It is commonly used in personal care and cosmetic products for its cleansing and foaming properties.[1] Your samples may contain this surfactant if you are analyzing formulations of such products or if it has been used during sample preparation for protein solubilization, similar to other detergents.

Q2: How can this compound affect my mass spectrometry results?

A2: As an anionic surfactant and a disodium salt, this compound can introduce two main problems in mass spectrometry:

  • Adduct Formation: The presence of sodium ions (Na+) from this compound can lead to the formation of sodium adducts with your analyte of interest (e.g., [M+Na]+).[2][3] This splits the analyte signal between the protonated molecule ([M+H]+) and one or more adduct forms, reducing the intensity of your target ion and complicating data interpretation.[2]

  • Ion Suppression: Surfactants, in general, are known to interfere with the electrospray ionization (ESI) process.[4][5][6] They can compete with the analyte for ionization, leading to a decreased signal intensity for your compound of interest, a phenomenon known as ion suppression.[6][7] Anionic surfactants, in particular, can destabilize the Taylor cone in the ESI source, reducing spray efficiency.[4][5]

Q3: What are the tell-tale signs of adduct formation and ion suppression in my data?

A3:

  • Adduct Formation: In your mass spectrum, you will observe peaks at a mass-to-charge ratio (m/z) higher than your expected protonated molecule. For sodium adducts, you will see a peak at [M+22.99]+. If potassium is also present from other sources, you may see a [M+38.96]+ peak.[3]

  • Ion Suppression: You will notice a significantly lower signal intensity for your analyte in samples containing this compound compared to a clean standard, or a general loss of sensitivity.[8] This can lead to poor reproducibility and inaccurate quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating issues arising from the presence of this compound in your mass spectrometry experiments.

Problem 1: I am observing significant sodium adduct peaks ([M+Na]+) in my mass spectra.

This is a common issue when dealing with samples containing sodium salts like this compound.

cluster_0 Identify the Problem cluster_1 Initial Mitigation Steps cluster_2 Advanced Mitigation cluster_3 Outcome A Observe [M+Na]+ peaks in mass spectrum B Optimize Mobile Phase A->B First step C Use High-Purity Solvents & Plasticware A->C Concurrent step D Add Mobile Phase Additives B->D If adducts persist F Reduced or Eliminated [M+Na]+ Peaks B->F If successful C->D E Sample Cleanup D->E If adducts still problematic D->F If successful E->F Final step

Caption: Workflow for troubleshooting sodium adduct formation.

1. Mobile Phase Optimization:

  • Rationale: Lowering the pH of the mobile phase provides an excess of protons (H+) that can outcompete sodium ions for adduction to the analyte, thereby favoring the formation of the [M+H]+ ion.[3]

  • Protocol:

    • Prepare your aqueous and organic mobile phases.

    • Add a volatile acidic modifier, such as formic acid or acetic acid, to both mobile phases. A typical starting concentration is 0.1% (v/v).

    • If sodium adducts persist, you can cautiously increase the acid concentration to 0.2%, but monitor for any negative effects on chromatography.[9]

    • Using acetonitrile (B52724) instead of methanol (B129727) as the organic solvent can sometimes reduce the degree of sodium adduct formation.[10]

2. Use of High-Purity Reagents and Plasticware:

  • Rationale: Glassware can be a source of sodium ion contamination, exacerbating adduct formation.[11] Using high-purity, MS-grade solvents and plastic containers can minimize this external contamination.[9]

  • Protocol:

    • Prepare all mobile phases and sample dilutions using LC-MS grade solvents (e.g., water, acetonitrile, methanol).

    • Use polypropylene (B1209903) or other suitable plastic volumetric flasks, tubes, and pipette tips instead of glass.

    • Prepare fresh mobile phases daily to prevent the leaching of ions from containers over time.

3. Introduction of Ammonium (B1175870) Salts:

  • Rationale: Adding a volatile ammonium salt, such as ammonium acetate (B1210297) or ammonium formate (B1220265), to the mobile phase can help to suppress sodium adduct formation.[10] The ammonium ions (NH4+) can form adducts ([M+NH4]+) which may be more easily fragmented or can help to outcompete sodium ions.

  • Protocol:

    • Introduce ammonium acetate or ammonium formate into your mobile phase at a low concentration, starting around 0.5 mM.[10]

    • Be cautious with higher concentrations (1-5 mM), as this may lead to ion suppression.[10]

    • The goal is to find a concentration that minimizes sodium adducts without significantly suppressing the overall analyte signal.

Mitigation Strategy Typical Concentration Expected Outcome
Formic Acid0.1% - 0.2% (v/v)Increased [M+H]+, decreased [M+Na]+
Acetic Acid0.1% - 0.5% (v/v)Increased [M+H]+, decreased [M+Na]+
Ammonium Acetate0.5 mM - 5 mMSuppression of [M+Na]+, possible formation of [M+NH4]+
Ammonium Formate0.5 mM - 5 mMSuppression of [M+Na]+, possible formation of [M+NH4]+

Table 1: Common mobile phase additives for minimizing sodium adducts.

Problem 2: My analyte signal is significantly suppressed, and I suspect this compound is the cause.

Ion suppression is a common issue with surfactants. The following steps can help you diagnose and resolve the problem.

cluster_0 Identify the Problem cluster_1 Diagnostic Experiment cluster_2 Mitigation Strategies cluster_3 Outcome A Low analyte signal in presence of surfactant B Post-Column Infusion Experiment A->B Confirm suppression C Improve Chromatographic Separation B->C If suppression is confirmed D Implement Sample Cleanup C->D If separation is insufficient F Restored Analyte Signal Intensity C->F If successful E Dilute the Sample D->E If cleanup is not fully effective D->F If successful E->F If successful

Caption: Workflow for diagnosing and mitigating ion suppression.

1. Diagnostic Experiment: Post-Column Infusion

  • Rationale: This experiment helps to identify regions in the chromatogram where ion suppression occurs. By infusing a constant flow of your analyte post-column, any dip in its signal when a blank matrix (containing this compound) is injected indicates co-elution with suppressing agents.

  • Protocol:

    • Set up your LC-MS system as usual.

    • Use a T-junction to introduce a constant flow of a standard solution of your analyte into the LC eluent stream just before it enters the mass spectrometer's ion source. This is typically done with a syringe pump.

    • While infusing the analyte, inject a blank sample matrix that contains this compound but not your analyte.

    • Monitor the analyte's signal. A drop in the signal intensity at the retention time of this compound or other matrix components confirms ion suppression.

2. Chromatographic Separation Improvement:

  • Rationale: If you can chromatographically separate your analyte from the this compound, you can avoid ion suppression.

  • Protocol:

    • Gradient Modification: Develop a gradient that retains the surfactant strongly, allowing your analyte to elute earlier in a cleaner part of the chromatogram. Alternatively, create a gradient that elutes the surfactant much later than your analyte.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl, HILIC) to achieve better separation between your analyte and the surfactant.

    • Divert Valve: If your system has a divert valve, you can program it to send the eluent containing the surfactant to waste, preventing it from entering the ion source.

3. Sample Cleanup/Surfactant Removal:

  • Rationale: Removing the surfactant from the sample before injection is often the most effective solution.

  • Protocol Options:

    • Solid-Phase Extraction (SPE):

      • Choose an SPE cartridge that will retain your analyte but allow the anionic surfactant to pass through, or vice versa. For example, a mixed-mode cation exchange cartridge could retain a basic analyte while the anionic surfactant is washed away.

      • Condition the cartridge according to the manufacturer's instructions.

      • Load your sample.

      • Wash the cartridge to remove the surfactant.

      • Elute your analyte with an appropriate solvent.

    • Protein Precipitation (for protein-bound analytes):

      • Add a cold organic solvent like acetonitrile or methanol to your sample (typically in a 3:1 ratio of solvent to sample).

      • Vortex and then centrifuge to pellet the precipitated proteins and, potentially, co-precipitated surfactant.

      • Analyze the supernatant.

    • Detergent Removal Spin Columns:

      • Commercially available spin columns containing resins that bind to detergents are very effective.[12]

      • Follow the manufacturer's protocol, which typically involves adding your sample to the resin, incubating, and then centrifuging to collect the detergent-depleted sample.

Cleanup Method Principle Best For Considerations
Solid-Phase Extraction (SPE)Differential retention on a solid supportSmall molecules, peptidesMethod development required
Protein PrecipitationProtein denaturation and precipitationProtein-bound analytesAnalyte must be soluble in the supernatant
Detergent Removal ColumnsAdsorption of detergent to a resinProtein and peptide samplesPotential for non-specific binding of analyte

Table 2: Comparison of sample cleanup methods for surfactant removal.

By systematically applying these troubleshooting steps, researchers can effectively minimize the impact of this compound on their mass spectrometry analyses, leading to more accurate and reliable results.

References

Technical Support Center: Optimization of Disodium 2-Sulfolaurate Concentrations for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Disodium 2-sulfolaurate in specific cell culture media. Our goal is to facilitate seamless integration of this novel surfactant into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would I use it in my cell culture media?

A1: this compound is a mild, anionic surfactant derived from coconut oil.[1][2] In the context of cell culture, it is being explored as a potential agent to enhance the solubility of poorly water-soluble compounds, reduce shear stress in bioreactors, and potentially improve nutrient uptake by cells. Its biodegradable nature and mildness suggest it could be a favorable alternative to harsher surfactants.[3]

Q2: What are the potential benefits of using this compound in cell culture?

A2: Potential benefits include:

  • Enhanced Compound Solubility: May aid in dissolving lipophilic or poorly soluble test compounds in your culture media, preventing precipitation.[4]

  • Reduced Shear Stress: In suspension cultures or bioreactors, it may help protect cells from mechanical damage.

  • Improved Nutrient Dispersion: Could lead to a more uniform distribution of nutrients in the culture medium.

Q3: Are there any known risks or drawbacks to using this compound in cell culture?

A3: As with any surfactant, there is a potential for cytotoxicity at higher concentrations.[5] Surfactants can disrupt cell membranes, leading to decreased viability and altered cell function.[6][7] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and application.

Q4: Is this compound compatible with all cell lines?

A4: The tolerance to this compound can vary significantly between different cell lines. It is essential to perform a dose-response experiment to determine its effect on your specific cell type. Sensitive or primary cells may be more susceptible to its effects.[4]

Q5: How should I prepare and store a stock solution of this compound?

A5: this compound is typically a powder.[3] We recommend preparing a concentrated stock solution (e.g., 100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Ensure complete dissolution. The stock solution should be filter-sterilized using a 0.22 µm filter and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
1. Decreased Cell Viability or Proliferation The concentration of this compound is too high and is causing cytotoxicity.Perform a dose-response experiment to determine the IC50 value and identify a non-toxic working concentration. Refer to our Experimental Protocol for Determining Optimal Concentration.
The specific cell line is highly sensitive to surfactants.Consider using a lower starting concentration range for your optimization experiments.
2. Cells Detaching from Culture Surface (Adherent Cells) This compound may be interfering with cell adhesion proteins.Reduce the concentration of the surfactant. Ensure your culture vessels are appropriately coated if required for your cell line.[8]
3. Precipitate Formation in Media The this compound is not fully dissolved in the stock solution.Ensure the stock solution is completely dissolved before filter sterilization. Gentle warming (to 37°C) and vortexing may help.
Interaction with other media components.Prepare the final media formulation and visually inspect for precipitation before adding to cells. If a precipitate forms, try adding the surfactant stock solution dropwise while gently swirling the media.[4]
4. Unexpected Changes in Cell Morphology Sub-lethal toxic effects of the surfactant.Even at non-lethal concentrations, surfactants can induce stress responses. Lower the concentration and observe if morphology returns to normal.
Altered signaling pathways due to membrane interactions.This is a complex issue. If the morphological changes are consistent and reproducible, it may be an inherent effect of the surfactant on your cell line that needs to be considered in your experimental interpretation.
5. Inconsistent Experimental Results Inaccurate pipetting or dilution of the surfactant stock solution.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment.
Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well or flask for reproducibility.[9]

Quantitative Data Summary

The following tables provide hypothetical data to serve as a guideline for initiating your experiments.

Table 1: Example Effect of this compound on Cell Viability

Cell LineIncubation Time (hours)IC50 (µM)
HeLa48150
A54948220
Jurkat2495

Note: This data is illustrative. You must determine the IC50 for your specific cell line.

Table 2: Recommended Starting Concentration Ranges for Optimization

Cell TypeStarting Concentration Range (µM)
Robust, immortalized cell lines (e.g., HEK293, CHO)10 - 500
More sensitive cell lines (e.g., primary cells, stem cells)1 - 100

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a cell viability assay (e.g., MTT, MTS, or a live/dead stain).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for your cell line.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells).

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium.

    • It is recommended to start with a wide range of concentrations (e.g., 1 µM to 1000 µM).

    • Include a "no-surfactant" control (medium only).

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Example):

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "no-surfactant" control.

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cells are non-viable).

    • Select a working concentration that results in high cell viability (e.g., >90%) for your future experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Disodium 2-sulfolaurate Stock Solution C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with Dilutions B->D C->D E Incubate for 24-72 hours D->E Incubation F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate IC50 & Determine Optimal Concentration G->H

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_cytotoxicity start Observe Decreased Cell Viability q1 Is this the first time using this concentration? start->q1 a1_yes Perform Dose-Response Experiment (Protocol 1) q1->a1_yes Yes a1_no Was the stock solution freshly prepared? q1->a1_no No end_good Use Optimal Non-Toxic Concentration a1_yes->end_good a2_yes Check for Contamination in Stock or Media a1_no->a2_yes Yes a2_no Consider Lot-to-Lot Variability of Surfactant a1_no->a2_no No end_retest Re-test with New Stock or Lower Concentration a2_yes->end_retest a2_no->end_retest

Caption: Decision-making flowchart for troubleshooting cytotoxicity issues.

References

Validation & Comparative

A Comparative Guide: Disodium 2-sulfolaurate vs. Sodium Dodecyl Sulfate (SDS) for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable surfactant is a critical step in designing cell-based assays, particularly those involving cell lysis or the assessment of cytotoxicity. The choice of surfactant can significantly influence experimental outcomes, affecting membrane integrity, protein function, and overall cell viability. This guide provides a detailed comparison of two anionic surfactants: the widely used, potent detergent Sodium Dodecyl Sulfate (SDS), and the milder surfactant, Disodium 2-sulfolaurate.

This comparison aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their cell viability assays. While extensive data is available for SDS, this guide also highlights the properties of this compound, a less-characterized but potentially valuable alternative for applications requiring gentler cell membrane disruption.

Overview and Mechanism of Action

Sodium Dodecyl Sulfate (SDS) is a well-characterized anionic surfactant known for its strong denaturing properties.[1] It is widely used in cell lysis protocols to efficiently disrupt cell membranes and solubilize proteins.[2][3] The mechanism of action for SDS involves the insertion of its hydrophobic tail into the lipid bilayer of the cell membrane, which disrupts the membrane's structure and leads to the formation of pores and eventual cell lysis.[4] At sufficient concentrations, SDS can also denature proteins by disrupting their non-covalent bonds, leading to a loss of their native conformation and function.[1]

This compound is also an anionic surfactant, derived from coconut oil.[3] It is generally classified as a "mild" surfactant and is commonly found in personal care products due to its gentle action on the skin.[3][5] While specific studies on its mechanism in cell viability assays are limited, as a surfactant, it is expected to interact with the cell membrane through its hydrophobic and hydrophilic moieties. However, its "mild" classification suggests that its interaction with the lipid bilayer and proteins is less disruptive than that of SDS. It is anticipated to cause less protein denaturation and may require higher concentrations or longer incubation times to achieve cell lysis compared to SDS.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_SDS" { label="Sodium Dodecyl Sulfate (SDS) - Strong Disruption"; bgcolor="#F1F3F4"; sds [label="SDS Monomers", fillcolor="#EA4335"]; sds_membrane [label="Intercalation into\nLipid Bilayer", fillcolor="#EA4335"]; sds_pore [label="Pore Formation &\nMembrane Destabilization", fillcolor="#EA4335"]; sds_lysis [label="Complete Cell Lysis &\nProtein Denaturation", fillcolor="#EA4335"]; sds -> sds_membrane [label="High Affinity"]; sds_membrane -> sds_pore [label="Rapid Disruption"]; sds_pore -> sds_lysis; }

subgraph "cluster_D2S" { label="this compound - Milder Interaction"; bgcolor="#F1F3F4"; d2s [label="D2S Monomers", fillcolor="#4285F4"]; d2s_membrane [label="Interaction with\nOuter Leaflet", fillcolor="#4285F4"]; d2s_permeability [label="Increased Membrane\nPermeability", fillcolor="#4285F4"]; d2s_lysis [label="Gradual Lysis at\nHigher Concentrations", fillcolor="#4285F4"]; d2s -> d2s_membrane [label="Lower Affinity"]; d2s_membrane -> d2s_permeability [label="Less Disruptive"]; d2s_permeability -> d2s_lysis; } }

Caption: Surfactant interaction with the cell membrane.

Comparative Data

The following tables summarize the known properties and effects of SDS and this compound. It is important to note the lack of specific quantitative cytotoxicity data for this compound in the scientific literature.

Table 1: General Properties and Characteristics

PropertySodium Dodecyl Sulfate (SDS)This compound
Synonyms Sodium Lauryl SulfateDisodium 2-sulfododecanoate
CAS Number 151-21-338841-48-4[6]
Classification Anionic, strong, denaturing surfactant[1]Anionic, mild surfactant[3]
Primary Use in Assays Cell lysis, protein denaturation, permeabilization agentPotential milder alternative for permeabilization or gentle lysis (Inferred)
Biodegradability BiodegradableReadily biodegradable[3]
Safety Profile Skin and eye irritant, cytotoxic at low concentrations[7]Generally considered non-irritating to skin, low hazard profile in cosmetics[3][5]

Table 2: Effects on Cell Viability and Proteins

EffectSodium Dodecyl Sulfate (SDS)This compound
Cytotoxicity High. Induces cell death at micromolar to low millimolar concentrations depending on the cell line and exposure time.[7]Expected to be significantly lower than SDS. No quantitative data (e.g., IC50) is available.
Protein Denaturation Strong. Disrupts protein structure and function.[1]Expected to be low. Often used in formulations where protein integrity is desired.
Membrane Disruption Rapid and extensive, leading to complete lysis.[4]Milder and likely concentration-dependent, leading to increased permeability or gentle lysis.

Signaling Pathways

Surfactants can induce cellular stress responses and activate specific signaling pathways.

Sodium Dodecyl Sulfate (SDS): SDS is known to activate stress response pathways. For instance, in yeast, it triggers the Cell Wall Integrity (CWI) pathway, a mitogen-activated protein kinase (MAPK) cascade that responds to cell wall and membrane perturbations.

dot graph "SDS_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

sds [label="SDS Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane [label="Cell Membrane\nPerturbation", fillcolor="#FBBC05"]; stress [label="Cellular Stress\n(e.g., Osmotic, Oxidative)", fillcolor="#FBBC05"]; mapk [label="MAPK Cascade Activation\n(e.g., CWI Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transcription [label="Transcription Factor\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Stress Response Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; viability [label="Impact on\nCell Viability", fillcolor="#5F6368", fontcolor="#FFFFFF"];

sds -> membrane; membrane -> stress; stress -> mapk; mapk -> transcription; transcription -> response; response -> viability; mapk -> viability; }

Caption: Simplified SDS-induced stress signaling pathway.

This compound: Due to the lack of specific research, the effects of this compound on cellular signaling pathways have not been documented. Given its mild nature, it is hypothesized that any induced stress responses would be significantly less pronounced than those triggered by SDS and would likely occur at much higher concentrations.

Experimental Protocols

For researchers wishing to directly compare these surfactants or to establish working concentrations for their specific cell line, the following standard cell viability assay protocols are provided.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

cell_seeding [label="1. Seed Cells in\n96-well Plate", fillcolor="#F1F3F4"]; incubation1 [label="2. Incubate for\n24 hours (adherence)", fillcolor="#F1F3F4"]; treatment [label="3. Treat with Surfactant\n(SDS or D2S)\nConcentration Gradient", fillcolor="#FBBC05"]; incubation2 [label="4. Incubate for\nDesired Exposure Time", fillcolor="#F1F3F4"]; assay [label="5. Perform Viability Assay\n(e.g., MTT, LDH, Neutral Red)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measurement [label="6. Measure Signal\n(Absorbance/Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="7. Analyze Data &\nCalculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

cell_seeding -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> assay; assay -> measurement; measurement -> analysis; }

Caption: Workflow for comparative cell viability assay.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of either SDS or this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm.

  • Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

c) Neutral Red Uptake Assay

This assay assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Express cell viability as a percentage of the neutral red uptake in untreated control cells.

Conclusion

The choice between Sodium Dodecyl Sulfate and this compound for cell viability assays depends heavily on the experimental objective.

  • Sodium Dodecyl Sulfate (SDS) is the surfactant of choice for applications requiring complete and rapid cell lysis and where protein denaturation is either intended or irrelevant to the endpoint. Its potent cytotoxic effects are well-documented, making it a suitable positive control in cytotoxicity assays. However, its harsh nature makes it unsuitable for assays where the preservation of protein structure and function is critical.

  • This compound represents a milder alternative . Based on its properties in other applications, it is expected to be significantly less cytotoxic than SDS. This could be advantageous in assays where a gentle permeabilization of the cell membrane is required without causing immediate cell death, or in the formulation of delivery systems for therapeutic agents where minimizing cell damage is crucial.

Recommendation for Researchers: Due to the absence of direct comparative data in the literature, it is strongly recommended that researchers perform their own dose-response experiments using the protocols outlined above to determine the precise cytotoxic profile and optimal working concentrations of this compound for their specific cell type and application. This empirical approach will ensure the selection of the most appropriate surfactant to achieve reliable and reproducible results in their cell viability assays.

References

A Comparative Analysis of Disodium 2-Sulfolaurate and Triton X-100 for Micellar-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of micellar-based applications, particularly within drug development and biotechnology, the choice of surfactant is paramount to achieving desired formulation stability, solubilization, and biocompatibility. This guide provides a comparative analysis of two surfactants: the anionic Disodium 2-sulfolaurate and the non-ionic Triton (B1239919) X-100. While Triton X-100 is a well-characterized and widely utilized surfactant, publicly available quantitative data on the micellar properties of this compound is limited. This comparison, therefore, juxtaposes the extensive experimental data for Triton X-100 with the known qualitative attributes of this compound, offering researchers a framework for selection and further investigation.

Physicochemical and Performance Characteristics

The efficacy of a surfactant in micellar applications is largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form; the aggregation number, the number of surfactant molecules per micelle; and the resulting micelle size. These factors influence the solubilization capacity, stability, and interaction with biological components.

Data Presentation: Surfactant Properties
PropertyThis compoundTriton X-100
Chemical Class Anionic SurfactantNon-ionic Surfactant
Molecular Weight 324.35 g/mol [7]~625 g/mol [1]
Critical Micelle Concentration (CMC) Data not available in searched literature.0.2-0.9 mM[8][9]
Aggregation Number Data not available in searched literature.100-155[8]
Micelle Molecular Weight Data not available in searched literature.~90,000 g/mol [4][10]
Micelle Size (Diameter) Data not available in searched literature.10-25 nm (in cyclohexane)[11]
Solubility Soluble in water[12]Soluble in water and most polar organic solvents[1][13][14]
Key Features Mild, good foaming, biodegradable, stable in a wide pH range.[6][12]Mild, non-denaturing, effective in solubilizing proteins.[1][15]
Common Applications Shampoos, conditioners, facial cleansers, children's products.[6][12]Cell lysis, membrane protein extraction, drug delivery, permeation enhancer.[13][15][16][17][18]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to characterize surfactant properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.[19][20][21]

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[22][23]

  • Protocol:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water or a suitable buffer.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the inflection point of the resulting curve, where the slope changes.[22]

2. Fluorescence Probe Method:

  • Principle: The fluorescence properties of certain hydrophobic probes, such as pyrene, are sensitive to the polarity of their microenvironment. Upon micelle formation, the probes partition into the hydrophobic micellar core, leading to a change in their fluorescence spectrum.[22]

  • Protocol:

    • Prepare a stock solution of a fluorescent probe (e.g., pyrene) in a suitable solvent.

    • Prepare a series of surfactant solutions and add a small, constant amount of the probe stock solution to each.

    • Measure the fluorescence emission spectra of the solutions using a spectrofluorometer.

    • For pyrene, monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3).

    • Plot the I1/I3 ratio against the surfactant concentration. The CMC is determined from the concentration at which a sharp decrease in the ratio is observed.[22]

Determination of Micelle Size

Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution of particles in a suspension, including micelles.[24][25][26][27]

1. Dynamic Light Scattering (DLS):

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.[26]

  • Protocol:

    • Prepare surfactant solutions at concentrations above the CMC.

    • Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other large particles.

    • Place the filtered solution in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90°).

    • The instrument's software will calculate the diffusion coefficient and subsequently the hydrodynamic radius (and diameter) of the micelles.

    • It is crucial to know the viscosity of the solvent at the measurement temperature for accurate size determination.[24][26]

Visualizations

To aid in the conceptual understanding of the surfactants and experimental workflows, the following diagrams are provided.

Surfactant_Structures cluster_DS This compound (Anionic) cluster_TX100 Triton X-100 (Non-ionic) DS_Head COO⁻ Na⁺ | CH-SO₃⁻ Na⁺ DS_Tail CH₃(CH₂)₉ DS_Tail->DS_Head Hydrophobic Tail TX100_Head (OCH₂CH₂)₉.₅OH TX100_Aromatic Benzene Ring TX100_Aromatic->TX100_Head TX100_Tail C(CH₃)₂CH₂C(CH₃)₃ TX100_Tail->TX100_Aromatic

Caption: Chemical structures of this compound and Triton X-100.

CMC_Determination_Workflow cluster_methods Measurement Techniques cluster_analysis Data Analysis start Prepare Surfactant Solutions (Varying Concentrations) surface_tension Measure Surface Tension start->surface_tension fluorescence Measure Fluorescence (with probe) start->fluorescence plot_st Plot Surface Tension vs. log(Concentration) surface_tension->plot_st plot_fl Plot Fluorescence Ratio vs. Concentration fluorescence->plot_fl end_node Determine CMC (Inflection Point) plot_st->end_node plot_fl->end_node

Caption: Workflow for CMC determination using surface tension and fluorescence methods.

DLS_Workflow prep Prepare Surfactant Solution (> CMC) filter Filter Solution (e.g., 0.22 µm) prep->filter measure Perform DLS Measurement filter->measure analyze Analyze Correlation Function measure->analyze result Calculate Hydrodynamic Radius (Micelle Size) analyze->result

Caption: Experimental workflow for determining micelle size using Dynamic Light Scattering (DLS).

Conclusion

Triton X-100 stands as a well-documented and versatile non-ionic surfactant with a broad range of applications in research and development, including drug delivery and the solubilization of membrane proteins.[16][28][29] Its properties are extensively characterized, providing a reliable basis for its use in various formulations.

This compound, on the other hand, is presented as a mild, biodegradable anionic surfactant, primarily utilized in the cosmetic industry.[6][12] The lack of readily available quantitative data on its micellar properties necessitates empirical determination for specific applications in the pharmaceutical sciences. Researchers interested in exploring this compound as a potentially milder or more biocompatible alternative to other anionic surfactants are encouraged to utilize the experimental protocols outlined in this guide to characterize its properties and suitability for their specific needs. This guide serves as a foundational resource, highlighting the known characteristics of both surfactants and providing the necessary tools for a comprehensive, data-driven comparison.

References

Validation of Disodium 2-sulfolaurate as a "green" and effective sulfate-free alternative in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-performing, sustainable, and non-irritating ingredients is paramount. This guide provides a comprehensive comparison of Disodium 2-sulfolaurate against traditional sulfate-based surfactants and other popular sulfate-free alternatives, supported by experimental data and detailed protocols to validate its position as a "green" and effective surfactant in the laboratory.

This compound is an anionic surfactant derived from coconut oil, making it a plant-based and biodegradable option.[1] Its favorable safety profile is recognized by the Environmental Protection Agency (EPA), which has classified it as a "Safer Choice" chemical, indicating it is expected to be of low concern based on experimental and modeled data.[2] This positions it as a compelling alternative to traditional sulfate (B86663) surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), which have faced scrutiny for their potential to cause skin irritation.[3][4][5]

Performance Benchmarking: A Comparative Analysis

To objectively evaluate the performance of this compound, this guide synthesizes available data on key surfactant properties: foaming ability, surface tension reduction, critical micelle concentration (CMC), and skin irritation potential. It is compared against the industry standards, SLS and SLES, and other widely used sulfate-free alternatives, including Sodium Cocoyl Isethionate, Coco-Glucoside, and Decyl Glucoside.

Table 1: Surfactant Performance Comparison
ParameterThis compoundSodium Lauryl Sulfate (SLS)Sodium Laureth Sulfate (SLES)Sodium Cocoyl IsethionateCoco-GlucosideDecyl Glucoside
Foaming Ability Good, creamy, and stable foam[1][6]High, dense foamHigh, soft, and creamy foamHigh, luxurious, and creamy latherGood foaming properties, acts as a foam boosterExcellent and stable foam
Surface Tension Data not available~32-39 mN/m~28-34 mN/mData not availableData not availableData not available
CMC Data not available~8.3 mM~0.8 mMData not availableData not availableData not available
Irritation Potential Very low, suitable for sensitive skin and baby products[1][6]High potential for skin irritation[3][4][5]Milder than SLS, but can still be irritating[3]Mild, gentle cleanserVery mild, suitable for sensitive skinExceptionally mild, suitable for sensitive skin and babies
"Green" Profile Plant-derived, biodegradable, EPA Safer Choice[1][2]Can be derived from petroleum or plants, concerns about environmental persistence[7]Can be derived from petroleum or plants, ethoxylation process raises environmental concerns[8]Coconut oil-derived, biodegradablePlant-derived, biodegradablePlant-derived, biodegradable

In-Depth Experimental Protocols

To ensure reproducibility and standardization in surfactant evaluation, the following are detailed methodologies for key performance indicators.

Foaming Ability Assessment (Ross-Miles Method)

Objective: To determine the initial foam height and foam stability of a surfactant solution.

Apparatus:

  • Ross-Miles foam column (graduated glass cylinder with a specified height and diameter)

  • Reservoir with a specified orifice for delivering the surfactant solution

  • Thermally controlled water jacket

Procedure:

  • Prepare a 0.1% (w/v) solution of the surfactant in deionized water.

  • Fill the Ross-Miles column with 50 mL of the surfactant solution.

  • Fill the reservoir with 200 mL of the same surfactant solution.

  • Position the reservoir above the column so that the solution will fall from a specified height.

  • Open the stopcock of the reservoir and allow the solution to drain into the column, generating foam.

  • Once the reservoir is empty, immediately measure the initial foam height in millimeters.

  • Record the foam height again after 5 minutes to assess foam stability.

Workflow for the Ross-Miles Foam Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare 0.1% Surfactant Solution fill_column Fill Column with 50 mL Solution prep_solution->fill_column fill_reservoir Fill Reservoir with 200 mL Solution prep_solution->fill_reservoir generate_foam Release Solution from Reservoir into Column fill_column->generate_foam fill_reservoir->generate_foam measure_initial Measure Initial Foam Height (mm) generate_foam->measure_initial wait Wait 5 Minutes measure_initial->wait measure_final Measure Final Foam Height (mm) wait->measure_final analyze Compare Initial and Final Heights measure_final->analyze

A flowchart of the Ross-Miles foam test protocol.
Surface Tension Measurement (Wilhelmy Plate Method)

Objective: To measure the equilibrium surface tension of a surfactant solution.

Apparatus:

  • Tensiometer equipped with a Wilhelmy plate (a thin platinum plate)

  • Sample vessel

  • Temperature control unit

Procedure:

  • Calibrate the tensiometer with deionized water (surface tension ≈ 72.8 mN/m at 20°C).

  • Prepare a series of surfactant solutions of known concentrations.

  • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium.

  • The Wilhelmy plate is lowered until it just touches the surface of the liquid.

  • The force exerted on the plate by the surface tension is measured by the tensiometer.

  • The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted length of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

  • Measurements are taken for each concentration to determine the critical micelle concentration (CMC), which is the concentration at which the surface tension plateaus.

Workflow for Wilhelmy Plate Surface Tension Measurement

G cluster_setup Setup cluster_measurement Measurement cluster_cmc CMC Determination calibrate Calibrate Tensiometer place_sample Place Solution in Vessel calibrate->place_sample prep_solutions Prepare Surfactant Solutions prep_solutions->place_sample touch_surface Lower Plate to Touch Surface place_sample->touch_surface measure_force Measure Force on Plate touch_surface->measure_force calculate_st Calculate Surface Tension measure_force->calculate_st plot_data Plot Surface Tension vs. Concentration calculate_st->plot_data determine_cmc Identify CMC from Plateau plot_data->determine_cmc

A flowchart of the Wilhelmy plate method for surface tension.
In Vitro Skin Irritation Potential (Reconstructed Human Epidermis Test - EpiDerm™)

Objective: To assess the potential of a surfactant to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis model.

Materials:

  • EpiDerm™ tissue models

  • Assay medium

  • Test surfactant solutions

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile phosphate-buffered saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Isopropanol

Procedure:

  • Pre-incubate the EpiDerm™ tissues in assay medium.

  • Apply the test surfactant solution, positive control, and negative control to the surface of separate tissues.

  • Incubate for a specified exposure time (e.g., 60 minutes).

  • Rinse the tissues to remove the test substances.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • After post-incubation, transfer the tissues to a solution containing MTT. Viable cells will reduce the MTT to a purple formazan (B1609692) precipitate.

  • Incubate with MTT for 3 hours.

  • Extract the formazan from the tissues using isopropanol.

  • Measure the optical density (OD) of the formazan extract using a spectrophotometer.

  • Calculate the percentage of viable cells for each test substance relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.

Surfactant-Induced Skin Irritation Pathway

Surfactants can induce skin irritation through a complex series of interactions with the stratum corneum, the outermost layer of the skin. A key mechanism involves the disruption of the skin's lipid barrier and the denaturation of proteins, which can lead to an inflammatory response. One of the initial events in this cascade is the release of pro-inflammatory mediators, such as histamine (B1213489), from keratinocytes.

Proposed Signaling Pathway for Surfactant-Induced Histamine Release

G surfactant Surfactant Monomers sc Stratum Corneum surfactant->sc keratinocyte Keratinocyte surfactant->keratinocyte lipids Disruption of Lipid Bilayers sc->lipids proteins Denaturation of Keratin sc->proteins penetration Increased Permeability lipids->penetration proteins->penetration penetration->keratinocyte hdc_activation Activation of Histidine Decarboxylase (HDC) keratinocyte->hdc_activation histamine Histamine Release hdc_activation->histamine inflammation Inflammatory Response (Itch, Redness) histamine->inflammation

A simplified pathway of surfactant-induced skin irritation.

Conclusion

This compound presents a compelling case as a "green" and effective sulfate-free alternative in laboratory and product development settings. Its plant-derived origin, biodegradability, and favorable EPA Safer Choice classification underscore its environmental credentials. While direct quantitative comparisons with traditional and other sulfate-free surfactants are not yet comprehensively available in published literature, qualitative data consistently highlight its mildness and good foaming properties, making it particularly suitable for applications where skin compatibility is a priority. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and validate the performance of this compound within their specific formulations. As the demand for sustainable and gentle ingredients continues to grow, this compound is well-positioned to become a staple in the toolkit of scientists and formulators.

References

Head-to-head performance comparison of Disodium 2-sulfolaurate and other mild zwitterionic surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of key performance indicators for Disodium 2-sulfolaurate and leading mild zwitterionic surfactants, supported by available data and standardized experimental protocols.

In the realm of personal care and pharmaceutical formulations, the demand for mild yet effective cleansing agents is paramount. This guide provides a detailed comparison of this compound, an anionic surfactant noted for its exceptional mildness, against commonly used mild zwitterionic surfactants such as Cocamidopropyl Betaine and Sodium Lauroamphoacetate. The following sections will delve into their performance characteristics, supported by available experimental data and detailed methodologies for key evaluation assays.

Performance Summary: A Comparative Overview

The selection of a surfactant is a critical decision in formulation development, directly impacting product mildness, foaming characteristics, and overall consumer experience. While direct head-to-head quantitative data under identical experimental conditions is limited in publicly available literature, this section aggregates available information to provide a comparative snapshot.

Table 1: Surfactant Properties and Performance Indicators

PropertyThis compoundCocamidopropyl BetaineSodium Lauroamphoacetate
INCI Name This compoundCocamidopropyl BetaineSodium Lauroamphoacetate
Chemical Class Anionic (Sulfonate)Zwitterionic (Betaine)Zwitterionic (Amphoacetate)
Description An ultra-mild anionic surfactant derived from coconut oil, known for its gentle cleansing and rich, creamy foam.[1][2]A widely used zwitterionic surfactant valued for its mildness, foam-boosting properties, and ability to reduce the irritation potential of primary anionic surfactants.[3][4][5]A very mild zwitterionic surfactant that provides excellent foaming and is often used in products for sensitive skin and babies.[4]
Critical Micelle Concentration (CMC) Data not availableData varies with purity and formulationData not available
Surface Tension Approximately 24 mN/m[6]Data varies with formulationData not available
Mildness (General) Exceptionally low skin and mucous membrane irritation potential; suitable for tear-free formulations.[1]Considered a mild surfactant, though potential for irritation can be linked to impurities from the manufacturing process.[4][5]Very mild with low irritation potential.[4]
Foaming Properties Produces a creamy and rich micro-bubble foam that is stable even in hard water.[2][7]Good foam booster, improves flash foam and stabilizes lather.[3][4]Yields exceptional foaming.

In-Depth Mildness Evaluation

The mildness of a surfactant is a critical parameter, especially for products intended for sensitive skin, frequent use, or ophthalmic applications. In-vitro assays such as the Zein Test and the Red Blood Cell (RBC) Lysis Assay are standard methods to quantify irritation potential.

Table 2: Mildness Assay Results

AssayThis compoundCocamidopropyl BetaineSodium LauroamphoacetateSodium Lauryl Sulfate (Harsh Control)
Zein Test Score (lower is milder) Data not availableOften used as a positive control for mildness. Formulations containing it can have Zein scores ranging from 0.1 to 2.5.Data not availableHigh Zein scores, indicating significant protein denaturation.
Red Blood Cell (RBC) Lysis - H50 (higher is milder) Data not availableData not availableA 1% solution resulted in moderate irritation in one study.Low H50 value, indicating high potential for cell lysis.

Foaming Performance Analysis

Foam volume and stability are key consumer-centric attributes of cleansing products. The Ross-Miles method is a common technique for evaluating foaming performance.

Table 3: Foaming Performance

ParameterThis compoundCocamidopropyl BetaineSodium Lauroamphoacetate
Initial Foam Volume (ml) Data not availableA 1% solution can produce an initial foam volume of approximately 151.9 ml.Data not available
Foam Stability Described as stable.[2][7]Generally good, often used to stabilize the foam of primary surfactants.[3]Described as stable.

Experimental Protocols

To ensure a comprehensive understanding of the data presented, detailed methodologies for the key experiments are provided below.

Zein Test Protocol for Surfactant Irritation

The Zein test measures the potential of a surfactant to denature protein, which correlates with skin irritation.

Zein_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis A Prepare surfactant solution (e.g., 1% in deionized water) C Add Zein protein to surfactant solution A->C B Weigh a standardized amount of Zein protein (e.g., 2g) B->C D Stir at a constant speed and temperature for a set time (e.g., 1 hour) C->D E Filter the solution to separate undissolved Zein protein D->E F Dry and weigh the undissolved Zein protein E->F G Calculate the amount of Zein protein dissolved F->G H Express result as Zein score (mg Zein dissolved/100mL) G->H

Caption: Workflow for the Zein Test to determine surfactant irritation potential.

Red Blood Cell (RBC) Lysis Assay Protocol

The RBC Lysis Assay assesses the potential of a substance to damage cell membranes, which is an indicator of eye irritation potential.

RBC_Lysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Lysis cluster_analysis Analysis A Prepare serial dilutions of the surfactant solution C Mix surfactant dilutions with the RBC suspension A->C B Prepare a standardized suspension of red blood cells (RBCs) B->C D Incubate for a defined period (e.g., 10 minutes at room temperature) C->D E Centrifuge to pellet intact RBCs D->E F Measure the absorbance of the supernatant (hemoglobin release) E->F G Calculate the percentage of hemolysis for each concentration F->G H Determine the H50 value (concentration causing 50% hemolysis) G->H

Caption: Workflow for the Red Blood Cell (RBC) Lysis Assay.

Ross-Miles Foam Test Protocol

The Ross-Miles method is a standardized procedure for measuring the foaming capacity and stability of a surfactant solution.

Ross_Miles_Foam_Test_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare a standardized surfactant solution B Fill the reservoir of the Ross-Miles apparatus A->B C Place a defined volume in the calibrated receiving cylinder A->C D Release the solution from the reservoir from a specified height B->D C->D E Measure the initial foam height immediately D->E F Measure the foam height again after a set time (e.g., 5 minutes) E->F G Record initial foam volume and volume after 5 minutes F->G H Calculate foam stability as a percentage of the initial volume G->H

Caption: Workflow for the Ross-Miles Foam Test.

Surfactant-Induced Skin Irritation: A Simplified Signaling Overview

Surfactant-induced skin irritation is a complex process involving the disruption of the stratum corneum, leading to increased transepidermal water loss (TEWL) and the penetration of irritants. This can trigger an inflammatory cascade.

Skin_Irritation_Pathway Surfactant Surfactant Monomers StratumCorneum Stratum Corneum Disruption (Lipid & Protein Interaction) Surfactant->StratumCorneum TEWL Increased Transepidermal Water Loss (TEWL) StratumCorneum->TEWL Penetration Increased Penetration of Irritants StratumCorneum->Penetration Keratinocytes Keratinocyte Activation Penetration->Keratinocytes Cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines Inflammation Inflammatory Response (Erythema, Edema) Cytokines->Inflammation

Caption: Simplified pathway of surfactant-induced skin irritation.

Conclusion

This compound presents as a promising ultra-mild anionic surfactant with excellent foaming properties. Qualitative descriptions consistently position it as being exceptionally gentle, making it a strong candidate for sensitive skin and baby care formulations. Mild zwitterionic surfactants, such as Cocamidopropyl Betaine and Sodium Lauroamphoacetate, are well-established as effective secondary surfactants that enhance mildness and foam characteristics.

While this guide provides a comprehensive overview based on available data, the absence of direct, quantitative, head-to-head comparative studies is a notable gap in the scientific literature. For definitive formulary decisions, it is recommended that researchers conduct side-by-side performance testing of these surfactants using the standardized protocols outlined in this document. Such studies would provide invaluable quantitative data to the scientific community and aid in the development of next-generation mild and effective cleansing products.

References

A Comparative Analysis of Emulsification Efficiency: Disodium 2-Sulfolaurate Versus Established Synthetic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Surfactant Performance in Emulsion Stabilization

In the dynamic landscape of formulation science, the selection of an optimal emulsifying agent is paramount to achieving stable and effective delivery systems. This guide presents a comparative evaluation of Disodium 2-sulfolaurate, a mild, biodegradable anionic surfactant, against two widely used synthetic surfactants: the anionic Sodium Lauryl Sulfate (SLS) and the non-ionic Polysorbate 80. This analysis is based on key performance indicators of emulsification efficiency, including droplet size, zeta potential, and interfacial tension, supported by established experimental protocols.

Quantitative Performance Comparison

The following tables summarize the emulsification performance of this compound, Sodium Lauryl Sulfate, and Polysorbate 80 based on available data. It is important to note that the data has been compiled from various sources and experimental conditions may not be identical.

SurfactantOil PhaseSurfactant Conc. (% w/v)Mean Droplet Size (nm)Polydispersity Index (PDI)
This compound Acrylate MonomersNot Specified100 - 200[1]Not Specified
Sodium Lauryl Sulfate (SLS) Not SpecifiedNot SpecifiedData Not AvailableData Not Available
Polysorbate 80 Oregano Essential Oil1%< 1119.0 ± 8.8[2]0.35 ± 0.01 - 0.51 ± 0.05[2]

Table 1: Comparative Droplet Size and Polydispersity Index of Emulsions Stabilized by Different Surfactants.

SurfactantZeta Potential (mV)pH
This compound Data Not AvailableStable over a wide pH range[3][4]
Sodium Lauryl Sulfate (SLS) Data Not AvailableNot Specified
Polysorbate 80 -0.62 ± 0.02 to -0.35 ± 0.01[2]Not Specified

Table 2: Comparative Zeta Potential of Emulsions Stabilized by Different Surfactants.

SurfactantInterfacial Tension (mN/m)
This compound Can lower to 38.4[1]
Sodium Lauryl Sulfate (SLS) Data Not Available
Polysorbate 80 Data Not Available

Table 3: Comparative Interfacial Tension of Surfactant Solutions.

Experimental Protocols

The data presented in this guide is based on the following established experimental methodologies for evaluating emulsion stability.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion is prepared to evaluate the performance of each surfactant.

  • Aqueous Phase: The surfactant (this compound, SLS, or Polysorbate 80) is dissolved in deionized water at a specified concentration (e.g., 1% w/v).

  • Oil Phase: A suitable oil (e.g., medium-chain triglycerides, mineral oil) is selected.

  • Emulsification: The oil phase is gradually added to the aqueous phase under high-shear homogenization using a rotor-stator homogenizer at a controlled speed (e.g., 10,000 rpm) for a fixed duration (e.g., 10 minutes) to ensure uniform droplet size reduction.

Droplet Size and Polydispersity Index (PDI) Analysis

The mean droplet size and PDI of the prepared emulsions are determined using Dynamic Light Scattering (DLS).

  • Instrumentation: A DLS instrument (e.g., Malvern Zetasizer) is used.

  • Sample Preparation: The emulsion is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: The diluted sample is placed in a cuvette and measurements are taken at a controlled temperature (e.g., 25°C). The instrument software calculates the z-average mean droplet size and the PDI, which indicates the breadth of the size distribution.

Zeta Potential Measurement

The zeta potential, an indicator of the electrostatic stability of the emulsion, is measured using Electrophoretic Light Scattering (ELS).

  • Instrumentation: A Zetasizer or a similar instrument with ELS capability.

  • Sample Preparation: The emulsion is diluted with an appropriate medium (e.g., deionized water or a buffer of known pH and ionic strength).

  • Measurement: The diluted sample is injected into a specialized zeta potential cell. An electric field is applied, and the electrophoretic mobility of the droplets is measured. The instrument's software then calculates the zeta potential. A higher absolute zeta potential (typically > ±30 mV) indicates good electrostatic stability.[5]

Interfacial Tension Measurement

The interfacial tension between the oil and aqueous phases in the presence of the surfactant is measured using a tensiometer.

  • Instrumentation: A force tensiometer (using the Du Noüy ring or Wilhelmy plate method) or an optical tensiometer (using the pendant drop method).

  • Procedure (Pendant Drop Method): A drop of the oil phase is formed in the aqueous surfactant solution. The shape of the drop is analyzed by a camera and software to calculate the interfacial tension based on the Young-Laplace equation. Lower interfacial tension values indicate a more efficient surfactant at reducing the energy required for emulsification.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in evaluating emulsification efficiency, the following diagrams, created using Graphviz, illustrate the key experimental workflows and the logical relationship between surfactant properties and emulsion stability.

Emulsion_Preparation_Workflow cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation cluster_emulsification Emulsification dissolve Dissolve Surfactant in Deionized Water homogenize High-Shear Homogenization dissolve->homogenize oil Select Oil Phase oil->homogenize emulsion emulsion homogenize->emulsion O/W Emulsion

Caption: Workflow for the preparation of oil-in-water emulsions.

Emulsion_Characterization_Workflow cluster_analysis Emulsion Analysis emulsion Prepared Emulsion dls Dynamic Light Scattering (DLS) emulsion->dls els Electrophoretic Light Scattering (ELS) emulsion->els tensiometry Interfacial Tensiometry emulsion->tensiometry droplet_size Droplet Size & PDI dls->droplet_size Determines zeta_potential Zeta Potential els->zeta_potential Determines ift Interfacial Tension tensiometry->ift Determines

Caption: Workflow for the characterization of emulsion properties.

Surfactant_Efficiency_Logic cluster_properties Key Performance Indicators surfactant Surfactant Properties low_ift Low Interfacial Tension surfactant->low_ift optimal_charge Optimal Surface Charge surfactant->optimal_charge steric_hindrance Effective Steric Hindrance surfactant->steric_hindrance small_droplets Smaller Droplet Size low_ift->small_droplets Leads to high_zeta High Absolute Zeta Potential optimal_charge->high_zeta Results in prevents_coalescence Prevention of Coalescence steric_hindrance->prevents_coalescence Prevents stable_emulsion High Emulsion Stability small_droplets->stable_emulsion high_zeta->stable_emulsion prevents_coalescence->stable_emulsion

References

A Comparative Cytotoxicity Analysis of Disodium 2-Sulfolaurate and Sodium Laureth Sulfate (SLES) on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the specific cytotoxicity of Disodium 2-sulfolaurate on human cell lines. While Sodium Laureth Sulfate (SLES) has been the subject of numerous toxicological studies, quantitative data for this compound remains largely unpublished. This guide provides a comprehensive overview of the available cytotoxicity data for SLES and a qualitative safety assessment for this compound, highlighting the current limitations in performing a direct quantitative comparison.

Introduction

This compound and Sodium Laureth Sulfate (SLES) are both anionic surfactants commonly used in a wide array of personal care and cleaning products for their cleansing and foaming properties. SLES, an ethoxylated surfactant, has a long history of use and a well-documented toxicological profile. This compound, often marketed as a milder alternative, is part of a newer generation of sulfonate-based surfactants. For researchers, scientists, and drug development professionals, understanding the comparative cytotoxicity of these compounds is crucial for formulating safe and effective products. This guide synthesizes the available scientific data to facilitate an informed understanding of their effects on human cell lines.

Comparative Cytotoxicity Data

A direct quantitative comparison of the cytotoxicity of this compound and SLES is hampered by the lack of published IC50 or LC50 values for this compound in human cell lines. The available information for this compound is primarily in the form of general safety assessments.

This compound: A Qualitative Safety Profile

Searches across various scientific databases, regulatory agency websites, and manufacturer safety data sheets did not yield specific in vitro cytotoxicity data for this compound on human cell lines. General safety assessments from sources like the U.S. Environmental Protection Agency (EPA) have classified it as a chemical expected to be of "low concern"[1]. The primary documented hazards are related to its potential as a skin and eye irritant in concentrated forms[1]. It is often used in combination with Sodium Methyl 2-Sulfolaurate, and this mixture is also promoted for its mildness. However, one report notes that these compounds may contain methanol, a toxic alcohol, as a byproduct of their manufacturing process.

Sodium Laureth Sulfate (SLES): Quantitative Cytotoxicity Data

In contrast, the cytotoxicity of SLES and its close analog, Sodium Lauryl Sulfate (SLS), has been evaluated in several studies. The following table summarizes the 50% lethal concentration (LC50) values for SLES/SLS on human cell lines from a key study.

SurfactantCell LineAssayExposure TimeLC50 (µg/mL)Reference
Sodium Laureth Sulfate (Texapon N40)Human FibroblastsNeutral Red TestNot Specified>100Arechabala et al., 1999
Sodium Lauryl Sulfate (Texapon K1298)Human FibroblastsNeutral Red TestNot Specified60Arechabala et al., 1999
Sodium Laureth Sulfate (Texapon N40)Human FibroblastsMTT AssayNot Specified>100Arechabala et al., 1999
Sodium Lauryl Sulfate (Texapon K1298)Human FibroblastsMTT AssayNot Specified55Arechabala et al., 1999
Sodium Laureth Sulfate (Texapon N40)Human FibroblastsLDH ReleaseNot Specified>100Arechabala et al., 1999
Sodium Lauryl Sulfate (Texapon K1298)Human FibroblastsLDH ReleaseNot Specified70Arechabala et al., 1999

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cytotoxicity studies of SLES.

Cell Culture

Normal human fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cells were seeded in 96-well plates and incubated for 24 hours.

  • The culture medium was then replaced with medium containing various concentrations of the test surfactant and incubated for a specified period.

  • The treatment medium was removed, and cells were incubated with a medium containing neutral red (50 µg/mL) for 3 hours.

  • The cells were then washed, and the incorporated dye was solubilized using a solution of 1% acetic acid in 50% ethanol.

  • The absorbance was measured at 540 nm using a microplate reader. The concentration of the surfactant that caused a 50% reduction in neutral red uptake compared to the control (LC50) was determined.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells.

  • Cells were plated in 96-well plates and allowed to attach overnight.

  • The medium was replaced with fresh medium containing different concentrations of the surfactant, and the plates were incubated.

  • After the incubation period, the treatment medium was removed, and MTT solution (0.5 mg/mL in serum-free medium) was added to each well.

  • The plates were incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals were solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • The absorbance was read at 570 nm. The LC50 value was calculated as the concentration of the surfactant that reduced the metabolic activity by 50%.

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

  • Cells were cultured in 96-well plates and treated with various concentrations of the surfactant.

  • After the treatment period, the culture supernatant was collected.

  • The amount of LDH in the supernatant was determined using a commercially available LDH cytotoxicity assay kit.

  • The assay measures the conversion of a lactate substrate to pyruvate, which then generates a colored formazan product.

  • The absorbance of the formazan was measured at 490 nm. The LC50 was determined as the concentration of the surfactant that caused 50% LDH release compared to the maximum LDH release control.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow of the cytotoxicity assays described above.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Surfactant Exposure cluster_assays Cytotoxicity Measurement cluster_analysis Data Analysis culture Maintain Human Fibroblast Culture seed Seed Cells in 96-Well Plates culture->seed expose Expose Cells to Surfactants seed->expose prepare Prepare Surfactant Dilutions prepare->expose nr_assay Neutral Red Uptake Assay expose->nr_assay mtt_assay MTT Assay expose->mtt_assay ldh_assay LDH Release Assay expose->ldh_assay read Measure Absorbance nr_assay->read 540 nm mtt_assay->read 570 nm ldh_assay->read 490 nm calculate Calculate LC50 Values read->calculate

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

The available scientific evidence indicates that Sodium Laureth Sulfate (SLES) exhibits a lower cytotoxicity profile on human fibroblasts compared to its non-ethoxylated counterpart, Sodium Lauryl Sulfate (SLS). However, a significant data gap exists for this compound, preventing a direct quantitative comparison of its cytotoxicity with SLES. While this compound is generally considered to be of low concern from a safety standpoint, the absence of published in vitro cytotoxicity studies on human cell lines underscores the need for further research. Such studies would be invaluable for formulators in the personal care and pharmaceutical industries to make data-driven decisions regarding the selection of surfactants, ensuring both product efficacy and consumer safety. Researchers are encouraged to conduct and publish studies that directly compare the cytotoxic effects of these and other emerging surfactants to provide a more complete understanding of their biological impact.

References

Performance Evaluation of Disodium 2-sulfolaurate in Buffers with Varying Ionic Strengths and pH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Disodium 2-sulfolaurate (DSL) against other commonly used surfactants, Sodium Dodecyl Sulfate (SDS) and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), in buffers with varying ionic strengths and pH. The information presented is intended to assist researchers in selecting the optimal surfactant for their specific applications, such as protein extraction, solubilization, and stabilization.

Executive Summary

This compound is an anionic surfactant that demonstrates stable performance across a broad pH range. Its utility in research and drug development, particularly in the solubilization and stabilization of proteins, is of significant interest. This guide presents illustrative experimental data to highlight the performance of DSL in comparison to the well-established surfactants SDS (anionic) and CHAPS (zwitterionic). The data demonstrates that increasing ionic strength generally decreases the critical micelle concentration (CMC) of anionic surfactants like DSL and SDS, while the effect of pH is dependent on the specific properties of the surfactant. In terms of protein solubilization, DSL is presented as a potentially milder alternative to SDS, offering a balance between solubilization efficiency and maintaining protein integrity.

Comparison of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. This parameter is crucial as surfactant properties, such as solubilization capacity, change significantly above the CMC. The following tables present illustrative data on the effect of ionic strength and pH on the CMC of DSL, SDS, and CHAPS.

Note: The data for this compound (DSL) is illustrative and based on the known behavior of similar anionic surfactants, as direct experimental data for DSL under these specific conditions is not widely available in published literature.

Effect of Ionic Strength on CMC

The addition of salt to a solution of ionic surfactants typically reduces the electrostatic repulsion between the charged head groups, facilitating micelle formation at a lower surfactant concentration.[1][2][3]

Table 1: Effect of NaCl Concentration on the CMC of Surfactants at pH 7.4

NaCl Concentration (mM)DSL (mM) (Illustrative)SDS (mM)CHAPS (mM)
09.08.26.0
504.53.16.0
1002.81.46.1
2001.50.76.0
Effect of pH on CMC

The CMC of ionic surfactants can be influenced by pH, particularly if the headgroup can be protonated or deprotonated. For sulfate-based surfactants like DSL and SDS, the headgroup is a strong acid and remains negatively charged over a wide pH range, leading to minimal pH-dependent changes in CMC in the absence of other interactions.[4] The zwitterionic nature of CHAPS also results in a relatively stable CMC across a range of pH values.[5]

Table 2: Effect of pH on the CMC of Surfactants (in 50 mM Buffer)

pHDSL (mM) (Illustrative)SDS (mM)CHAPS (mM)
5.09.18.36.0
7.49.08.26.0
9.09.18.36.1

Protein Solubilization Efficiency

The ability of a surfactant to extract and solubilize proteins, particularly from cell membranes, is a critical performance metric. Anionic surfactants are generally effective solubilizing agents, though they can be denaturing.[6] Zwitterionic surfactants like CHAPS are considered milder and are often used when preserving protein structure and function is paramount.[5][7]

Table 3: Comparison of Protein Solubilization Efficiency

SurfactantClassConcentrationIllustrative Solubilization Efficiency (%) of Membrane Protein XObservations
DSL Anionic2% (w/v)85Effective solubilization, potentially less denaturing than SDS.
SDS Anionic2% (w/v)95Highly effective but often leads to protein denaturation.
CHAPS Zwitterionic2% (w/v)70Milder solubilization, better preservation of protein activity.

Protein Stability Assessment

Surfactants can impact the stability of solubilized proteins. A common method to assess this is the thermal shift assay, which measures the change in the protein's melting temperature (Tm). An increase in Tm generally indicates stabilization. Anionic surfactants can sometimes destabilize proteins, while non-ionic and zwitterionic surfactants are often used to enhance stability.[6][8]

Table 4: Effect of Surfactants on the Thermal Stability of Protein Y

SurfactantConcentrationBuffer ConditionsIllustrative ΔTm (°C)Interpretation
DSL 0.5% (w/v)50 mM Tris, 150 mM NaCl, pH 7.4+1.5Moderate stabilizing effect.
SDS 0.5% (w/v)50 mM Tris, 150 mM NaCl, pH 7.4-5.0Significant destabilization.
CHAPS 0.5% (w/v)50 mM Tris, 150 mM NaCl, pH 7.4+3.0Good stabilizing effect.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration. A common method is surface tensiometry.

Protocol: Surface Tension Method

  • Prepare a stock solution of the surfactant in the desired buffer (with a specific ionic strength and pH).

  • Create a series of dilutions of the stock solution.

  • Measure the surface tension of each dilution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the point at which the slope of the curve changes, indicating the formation of micelles.[9]

Protein Solubilization Assay

This protocol outlines a general procedure for assessing the efficiency of a surfactant in solubilizing a target protein from a cell lysate.

Protocol: Membrane Protein Solubilization

  • Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail. Lyse the cells using a suitable method (e.g., sonication or French press).

  • Membrane Fractionation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in lysis buffer containing the test surfactant (e.g., 2% DSL, SDS, or CHAPS). Incubate with gentle agitation for 1 hour at 4°C.

  • Separation of Solubilized Proteins: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C. The supernatant contains the solubilized membrane proteins.

  • Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay). Analyze the solubilized proteins by SDS-PAGE and Western blotting to assess the solubilization efficiency of the target protein.[10]

Protein Stability by Thermal Shift Assay

This assay measures the thermal stability of a protein in the presence of different surfactants.[11][12]

Protocol: Thermal Shift Assay

  • Reaction Mixture: In a 96-well PCR plate, prepare a reaction mixture containing the purified protein (e.g., 2 µM final concentration), the test surfactant at the desired concentration, and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Instrumentation: Place the plate in a real-time PCR instrument.

  • Thermal Denaturation: Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[13][14]

Visualizations

Experimental_Workflow_Protein_Solubilization cluster_lysis Cell Lysis & Fractionation cluster_solubilization Solubilization cluster_analysis Analysis cell_pellet Cell Pellet lysis Lysis Buffer + Protease Inhibitors homogenization Homogenization lysis->homogenization low_speed_cent Low-Speed Centrifugation homogenization->low_speed_cent supernatant1 Supernatant (Cytosol) low_speed_cent->supernatant1 high_speed_cent High-Speed Centrifugation low_speed_cent->high_speed_cent membrane_pellet Membrane Pellet high_speed_cent->membrane_pellet solubilization_buffer Solubilization Buffer + Surfactant (DSL, SDS, or CHAPS) membrane_pellet->solubilization_buffer incubation Incubation solubilization_buffer->incubation ultra_cent Ultracentrifugation incubation->ultra_cent solubilized_proteins Supernatant (Solubilized Proteins) ultra_cent->solubilized_proteins insoluble_fraction Pellet (Insoluble) ultra_cent->insoluble_fraction protein_assay Protein Quantification (BCA) solubilized_proteins->protein_assay sds_page SDS-PAGE & Western Blot solubilized_proteins->sds_page

Caption: Workflow for Membrane Protein Solubilization and Efficiency Analysis.

Signaling_Pathway_Placeholder cluster_membrane Cell Membrane receptor Membrane Receptor protein_x Protein X (Target for Solubilization) receptor->protein_x Activation response Cellular Response protein_x->response Signaling Cascade surfactant Surfactant Micelle (e.g., DSL) protein_x->surfactant Solubilization ligand Ligand ligand->receptor Binding solubilized_protein Solubilized Protein X in Micelle surfactant->solubilized_protein

Caption: Role of Surfactants in Solubilizing Membrane Proteins for Downstream Analysis.

Conclusion

The selection of an appropriate surfactant is a critical step in many research and development protocols. This compound presents itself as a viable anionic surfactant with stable performance over a range of pH values. The illustrative data suggests that its performance with respect to changes in ionic strength is comparable to other anionic surfactants like SDS. For applications requiring a balance between effective protein solubilization and the preservation of protein integrity, DSL may offer an advantage over the more denaturing SDS and may provide higher solubilization efficiency than milder zwitterionic detergents like CHAPS. Researchers are encouraged to perform specific optimization experiments, using the protocols outlined in this guide, to determine the most suitable surfactant and buffer conditions for their particular protein of interest and downstream application.

References

Comparative Guide to Novel Analytical Methods for the Quantification of Disodium 2-Sulfolaurate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of anionic surfactants such as Disodium 2-sulfolaurate is critical in various fields, including the formulation of cosmetics, personal care products, and pharmaceuticals. The complexity of these product matrices presents a significant analytical challenge, requiring methods that are not only accurate and precise but also robust and specific. This guide provides a detailed comparison of two distinct analytical methodologies applicable to the quantification of this compound and similar anionic surfactants: a modern High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method and a classic Potentiometric Titration technique.

While specific validated methods for this compound are not widely published, the methods presented here for structurally similar anionic surfactants, such as Sodium Lauryl Sulfate (SLS), are readily adaptable. This guide offers the necessary data and protocols to aid researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized below. The data highlights the sensitivity and specificity of the HPLC-ELSD approach in contrast to the well-established, cost-effective titration method.

Validation ParameterHPLC with ELSDPotentiometric Titration
Linearity (r²) > 0.999Not Applicable (Titrimetric)
Range 0.02 - 0.40 mg/mLDependent on titrant concentration
Accuracy (% Recovery) 99.2% - 100.1%96% - 100%
Precision (% RSD)
- Intraday< 1.7%< 2.0%
- Interday< 1.9%< 2.0%
Specificity High (Chromatographic Separation)Moderate (Interference from other ionic species)
Limit of Detection (LOD) 31 ng/band (for HPTLC of SLS)Dependent on electrode sensitivity
Limit of Quantitation (LOQ) 92 ng/band (for HPTLC of SLS)Dependent on electrode sensitivity
Run Time ~35 minutes~10-20 minutes per sample

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to facilitate their implementation and validation in your laboratory.

Novel Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is adapted from a validated procedure for the quantification of Sodium Lauryl Sulfate (SLS) in a pharmaceutical formulation.[1]

1. Sample Preparation:

  • Accurately weigh a portion of the complex matrix sample.

  • Dissolve the sample in a diluent of Methanol:Water (60:40 v/v) to achieve a target concentration of approximately 0.2 mg/mL of the surfactant.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Ammonium acetate (B1210297) buffer (0.77g in 2000mL water, pH adjusted to 4.5 with acetic acid).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 0% B

    • 5-11 min: 0% to 95% B

    • 11-25 min: 95% B

    • 25-26 min: 95% to 0% B

    • 26-35 min: 0% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 50 µL.

3. ELSD Conditions:

  • Drift Tube Temperature: 75 °C.[1]

  • Nebulizer Gas (Nitrogen) Pressure: 40 psi.[1]

  • Gain: 50.

Traditional Method: Two-Phase Potentiometric Titration

This method is a well-established technique for the quantification of anionic surfactants in detergents and personal care products.[2][3][4]

1. Reagents and Equipment:

  • Titrant: 0.004 M Benzethonium chloride or Hyamine® 1622 solution.[2][3]

  • Electrodes: Surfactant-sensitive electrode (indicator electrode) and a suitable reference electrode (e.g., Ag/AgCl).[3][4]

  • Solvent Mixture: Chloroform and a mixed indicator solution for two-phase visual titration, or an aqueous/alcoholic solution for potentiometric titration. For potentiometric titration, a pH 3 buffer and a non-ionic surfactant solution (e.g., Triton X) can be added to prevent precipitation on the electrode.[2][5]

  • Apparatus: Automatic titrator, magnetic stirrer, and appropriate glassware.

2. Sample Preparation:

  • Accurately weigh a representative sample of the cosmetic or detergent product.

  • Dissolve the sample in deionized water to a known volume (e.g., 500 mL).[3]

  • Take a suitable aliquot (e.g., 10 mL) of the sample solution for titration.[3]

3. Titration Procedure:

  • Add approximately 50 mL of deionized water to the sample aliquot in a beaker.[3]

  • If necessary, adjust the pH of the solution. For anionic surfactants, a pH of 3 is often used to avoid interference from fatty acids.[2]

  • Immerse the electrodes in the solution and start the titration with the standardized cationic titrant.

  • The endpoint is detected as the point of maximum potential change, which corresponds to the neutralization of the anionic surfactant by the cationic titrant.[3]

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the quantification of this compound using HPLC-ELSD.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Deionized Water weigh->dissolve aliquot Take Aliquot dissolve->aliquot ph_adjust Adjust pH (if needed) aliquot->ph_adjust titrate Titrate with Cationic Surfactant ph_adjust->titrate endpoint Detect Equivalence Point (Potential Change) titrate->endpoint calculate Calculate Concentration based on Titrant Volume endpoint->calculate

Caption: Workflow for the quantification of this compound via potentiometric titration.

References

A Comparative Guide to Detergents for Cellular and Biochemical Research: Cross-Validation of Disodium 2-sulfolaurate with Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in a multitude of experimental workflows, from protein extraction to enzyme kinetics. The ideal detergent must effectively solubilize cellular components while preserving the integrity and function of the molecules of interest. This guide provides a comparative analysis of Disodium 2-sulfolaurate against three widely used detergents: Sodium Dodecyl Sulfate (SDS), CHAPS, and Triton X-100. By presenting key physicochemical properties, experimental protocols, and potential effects on protein function, this document aims to facilitate informed detergent selection for your specific research needs.

While this compound is a mild anionic surfactant commonly utilized in cosmetic and personal care products for its gentle cleansing and foaming properties, its application in biochemical and cellular research is less documented.[1][2] This guide, therefore, cross-validates its potential utility by comparing its known characteristics with the extensive experimental data available for SDS, CHAPS, and Triton X-100.

Physicochemical Properties of Common Laboratory Detergents

The efficacy and gentleness of a detergent are largely dictated by its physicochemical properties, such as its charge, critical micelle concentration (CMC), and molecular weight. The CMC is a particularly important parameter, as it is the concentration at which detergent monomers self-assemble into micelles, which is crucial for solubilizing proteins.[3]

PropertyThis compoundSodium Dodecyl Sulfate (SDS)CHAPSTriton X-100
Detergent Class AnionicAnionicZwitterionicNon-ionic
Molecular Weight 324.34 g/mol [4]~288.38 g/mol 614.88 g/mol ~625 g/mol
Critical Micelle Concentration (CMC) Not well-documented in research literature~8.3 mM in water6 - 10 mM0.22 - 0.24 mM
Denaturing Potential Expected to be low (mild surfactant)High (strong denaturant)[5]Low (non-denaturing)[6]Low (generally non-denaturing)[5]
Dialyzable Yes (low molecular weight)YesYesNo (large micelle size)
Primary Applications Primarily in cosmetics, potential for mild protein solubilizationSDS-PAGE, cell lysis for nucleic acid extraction, denaturing protein solubilization[7]Solubilizing membrane proteins, 2D electrophoresis, immunoprecipitation[8]General cell lysis, solubilizing membrane proteins, permeabilizing cell membranes[8]

Detergent Performance in Protein Extraction: A Comparative Overview

The choice of detergent significantly impacts the yield and integrity of extracted proteins. While strong detergents like SDS are highly effective at solubilizing proteins, they often do so at the cost of denaturing them.[5][7] Milder detergents, such as CHAPS and Triton X-100, are generally preferred when maintaining the native protein structure and function is crucial.[8]

DetergentAdvantagesDisadvantages
This compound Expected to be mild and non-denaturing.[1][2] Biodegradable.[1]Limited data on protein extraction efficiency in a research context.
Sodium Dodecyl Sulfate (SDS) Highly effective at solubilizing a wide range of proteins, including those that are difficult to extract.[7]Strong denaturing agent, disrupts protein-protein interactions.[5] Not suitable for functional assays.
CHAPS Zwitterionic nature prevents interference with ion-exchange chromatography.[6] Mild and non-denaturing, preserves protein structure and function.[6]Can be less effective at solubilizing some membrane proteins compared to stronger detergents.
Triton X-100 Effective for general cell lysis and solubilization of membrane proteins.[8] Generally non-denaturing.[5]Can interfere with some downstream applications like mass spectrometry.[8] Forms large micelles, making it difficult to remove by dialysis.

Experimental Protocols

The following protocols provide a general framework for cell lysis, protein extraction, and a common enzyme assay. These should be optimized for your specific cell type, protein of interest, and downstream application.

General Cell Lysis and Protein Extraction Protocol

This protocol can be adapted for use with this compound, SDS, CHAPS, or Triton X-100 by adjusting the detergent concentration in the lysis buffer.

Materials:

  • Cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) detergent (e.g., Triton X-100, CHAPS, or a starting concentration for this compound)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

Procedure:

  • Place the cell culture plate on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the plate.

  • Using a cell scraper, gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.

Lactate Dehydrogenase (LDH) Activity Assay

This assay can be used to assess the effect of different detergents on the activity of a soluble enzyme. Lactate dehydrogenase is a ubiquitous cytosolic enzyme, and its activity can be an indicator of cell membrane integrity and the denaturing effect of detergents.[9]

Materials:

  • Cell lysate prepared with different detergents

  • LDH assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Pyruvate (B1213749) solution

  • NADH solution

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • In a 96-well plate, add a small volume of cell lysate to the LDH assay buffer.

  • Add the pyruvate solution to initiate the reaction.

  • Immediately before reading, add the NADH solution.

  • Measure the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the LDH activity.

  • Compare the LDH activity in lysates prepared with different detergents to a control lysate prepared without detergent or with a known non-denaturing detergent. A decrease in LDH activity may indicate a denaturing effect of the detergent.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_lysis Cell Lysis with Different Detergents cluster_analysis Downstream Analysis cell_culture Cell Culture harvest Harvest Cells cell_culture->harvest wash Wash with PBS harvest->wash lysis_dsl Lysis with This compound wash->lysis_dsl lysis_sds Lysis with SDS wash->lysis_sds lysis_chaps Lysis with CHAPS wash->lysis_chaps lysis_tx100 Lysis with Triton X-100 wash->lysis_tx100 protein_quant Protein Quantification lysis_dsl->protein_quant lysis_sds->protein_quant lysis_chaps->protein_quant lysis_tx100->protein_quant sds_page SDS-PAGE & Western Blot protein_quant->sds_page enzyme_assay Enzyme Activity Assay (e.g., LDH) protein_quant->enzyme_assay

Caption: Comparative experimental workflow for detergent evaluation.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling pathway.

Conclusion

The selection of a detergent is a critical parameter that can significantly influence the outcome of an experiment. While SDS is a powerful solubilizing agent, its denaturing properties limit its use in functional studies.[5][7] CHAPS and Triton X-100 offer milder alternatives for preserving protein integrity.[8] this compound, with its established mildness in other applications, presents a potentially valuable, though currently under-documented, option for researchers.[1][2] The optimal detergent and its concentration must be empirically determined for each specific application. This guide provides a foundational framework to assist in this critical selection process, enabling researchers to enhance the quality and reliability of their experimental results.

References

Safety Operating Guide

Proper Disposal of Disodium 2-Sulfolaurate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers and Scientists on the Safe and Compliant Disposal of Disodium (B8443419) 2-Sulfolaurate

Disodium 2-sulfolaurate, a sulfonate surfactant, is recognized for its ready biodegradability and is considered to be of low concern by the Environmental Protection Agency (EPA).[1] Despite its favorable environmental profile, proper disposal procedures are crucial to ensure laboratory safety and compliance with local, regional, and national regulations. This document provides a step-by-step guide for the appropriate handling and disposal of this compound in research and development environments.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While a majority of suppliers do not classify this compound as hazardous under the Globally Harmonized System (GHS), some reports indicate potential for skin and eye irritation.[1] In case of accidental contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.

Step-by-Step Disposal Procedures

The primary principle for the disposal of any chemical waste is to adhere strictly to institutional and local environmental regulations. For this compound, the following procedural steps provide a framework for safe disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for aqueous solutions of this compound.

    • Do not mix with other chemical waste streams, particularly strong acids, bases, or organic solvents, to prevent unintended reactions.

  • Small Quantities (Typical Laboratory Use):

    • For small quantities of dilute aqueous solutions, check your institution's specific guidelines for sewer disposal. Due to its biodegradable nature and low toxicity, disposal via the sanitary sewer may be permissible.

    • Prior to any sewer disposal, neutralize the solution to a pH between 6.0 and 8.0.

    • Flush with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Large Quantities or Concentrated Solutions:

    • Concentrated or large volumes of this compound waste should not be disposed of down the drain.

    • Collect this waste in a clearly labeled, sealed, and compatible container.

    • Arrange for disposal through your institution's hazardous waste management program or a licensed chemical waste contractor.

  • Solid this compound:

    • If in solid form, avoid creating dust.

    • Small spills can be carefully swept up and placed in a designated container for solid chemical waste.

    • For disposal, consult your institution's waste management guidelines. It may be appropriate to dissolve in water and treat as a liquid waste, or dispose of as solid chemical waste.

  • Contaminated Materials:

    • Any materials, such as paper towels or PPE, that are grossly contaminated with this compound should be collected in a sealed bag and disposed of through the chemical waste stream.

Quantitative Data Summary

ParameterValue/ClassificationSource
GHS Hazard Statements H302: Harmful if swallowed (11.1% of notifications) H315: Causes skin irritation (11.1% of notifications) H319: Causes serious eye irritation (11.1% of notifications) H412: Harmful to aquatic life with long lasting effects (11.1% of notifications)[1]
EPA Safer Choice Green half-circle - The chemical is expected to be of low concern.[1]
Biodegradability Readily biodegradable.[2][3]
Aquatic Toxicity (LC50/EC50) Data not available.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Decision Workflow for this compound start Start: this compound Waste Generated waste_type Is the waste a dilute aqueous solution? start->waste_type small_quantity Is the quantity small (per institutional guidelines)? waste_type->small_quantity Yes collect_waste Collect in a labeled, sealed container waste_type->collect_waste No (Solid or Concentrated) check_ph Neutralize to pH 6.0-8.0 small_quantity->check_ph Yes small_quantity->collect_waste No (Large Quantity) sewer_disposal Dispose down sanitary sewer with copious water check_ph->sewer_disposal end End: Proper Disposal Complete sewer_disposal->end hazardous_waste Dispose via institutional hazardous waste program collect_waste->hazardous_waste hazardous_waste->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations. The absence of a hazardous classification does not guarantee that a substance is completely benign.

References

Essential Safety and Logistical Information for Handling Disodium 2-sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Disodium (B8443419) 2-sulfolaurate. While generally considered a mild surfactant, it is crucial to adhere to safety protocols to minimize any potential risks.[1][2][3]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to ensure personal safety when handling Disodium 2-sulfolaurate. The following table summarizes the recommended equipment.

Body Part Personal Protective Equipment Justification & Best Practices
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for large quantities or when splashing is likely.Protects against potential eye irritation.[1]
Skin Laboratory coat or chemical-resistant apron.Prevents skin contact and contamination of personal clothing.
Hands Chemical-resistant gloves (e.g., Nitrile).Protects against potential skin irritation.[1] It is recommended to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Respiratory Not generally required under normal use with adequate ventilation. If handling large quantities of powder that may become airborne, a NIOSH-approved respirator for dusts is recommended.Minimizes inhalation of airborne particles.

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation develops or persists.[4]
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[4]

Handling and Storage

Adherence to proper handling and storage protocols will ensure a safe laboratory environment.

Aspect Procedure
Handling Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Spill & Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Spill_Response Figure 1: Spill Response Workflow start Spill Occurs evacuate Evacuate immediate area if necessary start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect spilled material contain->collect clean Clean the spill area with water collect->clean dispose Dispose of waste in a sealed, labeled container clean->dispose end Spill Cleaned dispose->end

Caption: Figure 1 outlines the step-by-step procedure for safely managing a this compound spill.

Waste contaminated with this compound must be handled in accordance with institutional guidelines and local regulations.

Disposal_Plan Figure 2: Disposal Plan start Generate Waste collect Collect waste in a designated, labeled, and sealed container start->collect storage Store waste container in a designated secure area collect->storage consult Consult institutional and local disposal regulations storage->consult dispose Arrange for disposal through a licensed waste management contractor consult->dispose end Waste Disposed dispose->end

Caption: Figure 2 illustrates the proper procedure for the disposal of this compound waste.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Property Value
Appearance White powder[5]
Solubility Soluble in water[5][6]
pH Stable in a wide pH range (3-10)[5]
Hazards May be harmful if swallowed; may cause skin and eye irritation.[1] However, many sources classify it as a mild surfactant with low irritation potential.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.